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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-phenyl-1H-pyrazole-4-sulfonamide: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of N-phenyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-phenyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical structure, molecular weight, and the prevalent synthetic pathways for its preparation. Furthermore, this document will explore the broader context of pyrazole-based sulfonamides, highlighting their diverse pharmacological potential and the rationale behind their design in drug discovery programs.

Core Molecular Architecture: N-phenyl-1H-pyrazole-4-sulfonamide

The foundational structure of N-phenyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted at the 4-position with a sulfonamide group, which in turn is N-substituted with a phenyl ring.

The molecular formula for the unsubstituted parent compound is C9H9N3O2S.[1]

Chemical Structure

The chemical structure of N-phenyl-1H-pyrazole-4-sulfonamide is depicted below. The key features are the pyrazole nucleus, the sulfonamide bridge (-SO2NH-), and the terminal phenyl group.

Caption: Chemical structure of N-phenyl-1H-pyrazole-4-sulfonamide.

Molecular Weight

The molecular weight of N-phenyl-1H-pyrazole-4-sulfonamide is a fundamental physicochemical property. Based on its molecular formula (C9H9N3O2S), the calculated molecular weight is 223.255 g/mol .[1]

Component ElementAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
Carbon (C)12.0119108.099
Hydrogen (H)1.00899.072
Nitrogen (N)14.007342.021
Oxygen (O)15.999231.998
Sulfur (S)32.065132.065
Total 223.255

Synthesis of N-phenyl-1H-pyrazole-4-sulfonamide: A Step-by-Step Approach

The synthesis of N-phenyl-1H-pyrazole-4-sulfonamide and its derivatives typically follows a two-step sequence: the formation of a pyrazole-4-sulfonyl chloride intermediate, followed by its reaction with an appropriate amine.

Step 1: Synthesis of Pyrazole-4-sulfonyl Chloride

The critical intermediate, pyrazole-4-sulfonyl chloride, can be prepared through the sulfonylation of a pyrazole precursor. A common method involves the use of chlorosulfonic acid.[2]

Experimental Protocol: Synthesis of Pyrazole-4-sulfonyl Chloride

  • Reaction Setup: A solution of 1H-pyrazole in a suitable solvent (e.g., chloroform) is prepared in a reaction vessel equipped with a dropping funnel and a stirrer. The vessel is cooled in an ice bath.

  • Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the cooled pyrazole solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully quenched with ice-water. The product, pyrazole-4-sulfonyl chloride, is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Sulfonamide Formation

The final step involves the coupling of the pyrazole-4-sulfonyl chloride with aniline (or its derivatives) to form the desired N-phenyl-1H-pyrazole-4-sulfonamide. This is a standard method for the formation of sulfonamides.[3][4]

Experimental Protocol: Synthesis of N-phenyl-1H-pyrazole-4-sulfonamide

  • Reaction Setup: Aniline is dissolved in a suitable solvent, such as dichloromethane (DCM), in a reaction vessel. A base, like diisopropylethylamine (DIPEA) or pyridine, is added to the solution.[3][4]

  • Addition of Sulfonyl Chloride: A solution of pyrazole-4-sulfonyl chloride in the same solvent is added dropwise to the aniline solution at room temperature.

  • Reaction Progression: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.[3]

  • Workup and Purification: The reaction mixture is washed with water. The organic layer is separated, dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated. The resulting crude product can be purified by column chromatography to obtain the pure N-phenyl-1H-pyrazole-4-sulfonamide.[2][3]

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation 1H-Pyrazole 1H-Pyrazole Chlorosulfonic Acid Chlorosulfonic Acid Reaction 1 Sulfonylation Chlorosulfonic Acid->Reaction 1 Pyrazole-4-sulfonyl Chloride Pyrazole-4-sulfonyl Chloride Reaction 1->Pyrazole-4-sulfonyl Chloride Reaction 2 Coupling Pyrazole-4-sulfonyl Chloride->Reaction 2 1H-pyrazole 1H-pyrazole 1H-pyrazole->Reaction 1 Aniline Aniline Aniline->Reaction 2 Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction 2 N-phenyl-1H-pyrazole-4-sulfonamide N-phenyl-1H-pyrazole-4-sulfonamide Reaction 2->N-phenyl-1H-pyrazole-4-sulfonamide

Caption: General synthetic workflow for N-phenyl-1H-pyrazole-4-sulfonamide.

The Significance of the Pyrazole Sulfonamide Scaffold in Drug Discovery

The pyrazole ring and the sulfonamide group are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. The combination of these two moieties in the pyrazole sulfonamide scaffold has led to the discovery of compounds with a wide array of pharmacological activities.

Rationale for Exploration
  • Structural Versatility: The pyrazole ring can be substituted at multiple positions, and the sulfonamide nitrogen can be functionalized with a wide variety of groups, allowing for the creation of large and diverse chemical libraries for screening.

  • Hydrogen Bonding Capabilities: The sulfonamide group and the pyrazole nitrogens can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

  • Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic systems, offering a way to modulate the physicochemical and pharmacokinetic properties of a lead compound.

Reported Biological Activities

Derivatives of the N-phenyl-1H-pyrazole-4-sulfonamide core have been investigated for a multitude of therapeutic applications. These include:

  • Antiproliferative and Anticancer Activity: Many pyrazole sulfonamide derivatives have demonstrated potent activity against various cancer cell lines.[5]

  • Antidiabetic Properties: Some compounds have shown inhibitory activity against enzymes like α-glucosidase, which is a target in the management of type 2 diabetes.[6]

  • Antimicrobial and Antifungal Effects: The scaffold has been explored for the development of new agents to combat bacterial and fungal infections.

  • Anti-inflammatory Action: Certain derivatives have been disclosed as anti-inflammatory agents.[3]

  • Enzyme Inhibition: Pyrazole sulfonamides have been designed as inhibitors for various enzymes, including carbonic anhydrases and kinases.[7][8]

The diverse biological profile of this scaffold underscores its importance as a starting point for the design and development of novel therapeutic agents. The ability to readily synthesize a wide range of analogs allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

N-phenyl-1H-pyrazole-4-sulfonamide represents a core chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the proven biological relevance of the pyrazole sulfonamide scaffold, makes it an attractive target for further investigation and derivatization. This guide has provided a foundational understanding of its chemical structure, molecular weight, and synthetic methodologies, offering a valuable resource for researchers and scientists working to develop the next generation of therapeutic agents.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. [Link]

  • N-benzoyldicarbonimidothioic diamide - C9H9N3O2S, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Synthesis of diverse pyrazole-4-sulfonyl - ProQuest. [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. - R Discovery. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. [Link]

  • Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids | Journal of the American Chemical Society. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. [Link]

  • Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives | Request PDF - ResearchGate. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Carbendazim (Ref: BAS 346F) - AERU - University of Hertfordshire. [Link]

  • Compound N-(4-fluorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide -... [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - ACS Publications. [Link]

  • 3,5-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE - Matrix Fine Chemicals. [Link]

  • Carbendazim-d4 | C9H9N3O2 | CID 10584007 - PubChem. [Link]

  • Carbendazim | C9H9N3O2 | CID 25429 - PubChem. [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC. [Link]

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Exploratory

Mechanism of Action of N-phenyl-1H-pyrazole-4-sulfonamide Derivatives

An In-depth Technical Guide to the Introduction The N-phenyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the

Introduction

The N-phenyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective therapeutic agents.[1][2] This guide provides an in-depth technical exploration of the multifaceted mechanisms of action through which these derivatives exert their biological effects. We will delve into their interactions with key molecular targets, the ensuing impact on cellular signaling pathways, and the experimental methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

The core structure, characterized by a central pyrazole ring linked to a phenylsulfonamide moiety, has been shown to engage with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects.[3][4][5] The synthetic tractability of this scaffold allows for systematic modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][6]

This guide will dissect the primary mechanisms of action, focusing on kinase inhibition, carbonic anhydrase inhibition, and the modulation of inflammatory pathways, providing both high-level conceptual overviews and detailed, practical insights for laboratory investigation.

Part 1: Mechanism as Kinase Inhibitors

A predominant mechanism of action for many N-phenyl-1H-pyrazole-4-sulfonamide derivatives is the inhibition of protein kinases. These enzymes play a critical role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole-sulfonamide scaffold has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases.

Molecular Target Engagement: ATP-Competitive Inhibition

N-phenyl-1H-pyrazole-4-sulfonamide derivatives typically function as Type I kinase inhibitors, binding to the active conformation of the kinase in an ATP-competitive manner. The core scaffold is adept at forming key hydrogen bond interactions with the "hinge" region of the kinase, a critical structural element that connects the N- and C-lobes of the enzyme.[7] This bidentate interaction, often involving the pyrazole nitrogen atoms, mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the phosphorylation of downstream proteins.[7]

The phenylsulfonamide portion of the molecule extends into other regions of the ATP-binding pocket, where substitutions can be tailored to enhance potency and achieve selectivity for specific kinases over others.[7][8]

Key Kinase Targets and Therapeutic Implications
1.2.1. Serum and Glucocorticoid-Regulated Kinase 1 (SGK1)

Several N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides have been identified as highly potent and selective inhibitors of SGK1.[7] SGK1 is a serine/threonine kinase involved in cell survival, proliferation, and ion channel regulation. Its overexpression is implicated in certain cancers and fibrotic diseases. The pyrazolo[3,4-b]pyrazine core of these derivatives forms a strong bidentate hydrogen bond with the kinase hinge region, leading to nanomolar inhibitory activity.[7]

1.2.2. Cyclin-Dependent Kinase 2 (CDK2)

The bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives has led to the discovery of potent CDK2 inhibitors.[8][9] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[9] Certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated high potency against CDK2, inducing cell cycle arrest at the S and G2/M phases and promoting apoptosis in cancer cells.[9]

1.2.3. Other Kinase Targets

This scaffold has also been shown to inhibit other kinases, including JNK1, JNK2, p38α, and V600E-mutant BRAF, highlighting its versatility in targeting different branches of the kinome.[3] This broad activity profile underscores the potential for developing these compounds for a range of therapeutic applications, from oncology to inflammatory diseases.

Quantitative Data: Kinase Inhibitory Activity
Compound ClassTarget KinaseActivity (IC50 / Ki)Reference
N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamidesSGK1<15 nM to 254 nM[7]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK20.005 µM (Ki)[8][9]
N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamidesJNK1, JNK2, p38α, V600EBRAFStrong Activity (Specific values not detailed in abstract)[3]
Signaling Pathway Visualization

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Upstream Kinase Cascade (e.g., RAS/RAF) Receptor->Kinase_Cascade Signal Target_Kinase Target Kinase (e.g., SGK1, CDK2) Kinase_Cascade->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Protein Substrate->P_Substrate Transcription Gene Transcription (Proliferation, Survival) P_Substrate->Transcription Regulates Inhibitor N-phenyl-1H-pyrazole- 4-sulfonamide Derivative Inhibitor->Target_Kinase Inhibits (ATP-Competitive)

Caption: ATP-competitive inhibition of a target kinase by N-phenyl-1H-pyrazole-4-sulfonamide derivatives, blocking downstream signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Caliper-Based)

This protocol describes a common method for determining the inhibitory activity of compounds against a target kinase.

Objective: To measure the IC50 value of a test compound (N-phenyl-1H-pyrazole-4-sulfonamide derivative) against a specific protein kinase.

Materials:

  • Recombinant purified target kinase (e.g., SGK1, CDK2).

  • Fluorescently labeled peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (typically contains Tris-HCl, MgCl2, Brij-35, and DTT).

  • Stop buffer (contains EDTA to chelate Mg2+ and stop the reaction).

  • 384-well microplate.

  • LabChip® EZ Reader or similar microfluidic mobility-shift assay platform.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

  • Enzyme Addition: Add 5 µL of the kinase solution (diluted in assay buffer) to all wells except the negative controls.

  • Substrate/ATP Mix Addition: Prepare a mixture of the fluorescently labeled peptide substrate and ATP in assay buffer. Add 5 µL of this mixture to all wells to initiate the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive binding can be accurately measured.[7]

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60-120 minutes), allowing the phosphorylation reaction to proceed.

  • Reaction Termination: Add 10 µL of Stop buffer to all wells to terminate the reaction.

  • Data Acquisition: Analyze the plate on a LabChip® EZ Reader. The instrument uses microfluidics to separate the phosphorylated product from the non-phosphorylated substrate based on changes in their electrophoretic mobility. The instrument measures the amount of product formed in each well.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Part 2: Mechanism as Carbonic Anhydrase Inhibitors

Another well-established mechanism for this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain CA isoforms, particularly hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[10]

Molecular Target Engagement: Zinc-Binding Pharmacophore

The unsubstituted sulfonamide moiety (-SO2NH2) is the critical pharmacophore for CA inhibition.[2] It acts as a zinc-binding group (ZBG), coordinating to the Zn(II) ion in the enzyme's active site in a tetrahedral geometry. This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

The pyrazole and phenyl rings of the scaffold extend from the active site and can form additional interactions with amino acid residues lining the cavity. These interactions are crucial for determining the potency and isoform selectivity of the inhibitor.[11]

Quantitative Data: Carbonic Anhydrase Inhibitory Activity
Compound SeriesTarget IsoformActivity (IC50 / Ki)Reference
Pyrazole-based benzene sulfonamideshCA II0.39 µM (IC50)[11]
Pyrazole-based benzene sulfonamideshCA IX0.15 µM (IC50)[11]
Pyrazole-based benzene sulfonamideshCA XII0.12 µM (IC50)[11]
Pyrazoline carboxamides with sulfonamidehCA IX1.3 - 1.5 nM (Ki)[10]
Pyrazoline carboxamides with sulfonamidehCA XII0.62 - 0.99 nM (Ki)[10]
Signaling Pathway Visualization

CA_Inhibition cluster_enzyme CA Active Site cluster_reaction Catalytic Reaction CA_Enzyme Carbonic Anhydrase (with Zn2+ ion) H2O H2O CA_Enzyme->H2O Binds OH_minus OH- H2O->OH_minus Deprotonates HCO3 HCO3- OH_minus->HCO3 Nucleophilic attack on CO2 CO2 CO2 H_plus H+ HCO3->H_plus Releases proton Inhibitor N-phenyl-1H-pyrazole- 4-sulfonamide (-SO2NH2 group) Inhibitor->CA_Enzyme Binds to Zn2+, displaces H2O Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Lipids Membrane Phospholipids PLA2 PLA2 Membrane_Lipids->PLA2 Releases Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Converts to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Inhibitor N-phenyl-1H-pyrazole- 4-sulfonamide Derivative Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by N-phenyl-1H-pyrazole-4-sulfonamide derivatives, leading to reduced production of pro-inflammatory prostaglandins.

Experimental Protocol: Cell Viability (CellTiter-Glo®) Assay

Objective: To measure the antiproliferative effect (GI50) of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., U937, A2780). [1][8]* Complete cell culture medium.

  • 96-well clear-bottom, opaque-walled microplates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed the cells into the 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix them to form the CellTiter-Glo® Reagent.

  • Lysis and Luminescence Reaction: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells. [1]8. Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (or IC50) value, the concentration at which cell growth is inhibited by 50%.

Conclusion

The N-phenyl-1H-pyrazole-4-sulfonamide scaffold represents a remarkably versatile platform in modern drug discovery. Its derivatives operate through several distinct and clinically relevant mechanisms of action. As kinase inhibitors , they function as ATP-competitive antagonists, blocking key signaling pathways in cancer and other diseases. As carbonic anhydrase inhibitors , their sulfonamide moiety targets the enzyme's zinc ion, offering a powerful strategy against hypoxic tumors. Furthermore, their ability to inhibit COX-2 and other inflammatory mediators provides a basis for their use as anti-inflammatory agents.

The continued exploration of the structure-activity relationships within this chemical class, guided by the detailed mechanistic and methodological insights presented in this guide, will undoubtedly pave the way for the development of next-generation therapeutics with enhanced potency, selectivity, and clinical efficacy.

References

  • Sherborne, B., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Santos, M. S., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. Bioorganic Chemistry. Available at: [Link]

  • Al-Qawasmeh, R. A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Al-Qawasmeh, R. A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • Said, M. F., et al. (2024). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Smith, J. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

  • Zaib, S., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Nocentini, A., et al. (2021). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry. Available at: [Link]

  • Fraga, A. G., et al. (2015). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gong, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. Available at: [Link]

  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed. Available at: [Link]

Sources

Foundational

Probing the Therapeutic Potential: A Technical Guide to the Preliminary Biological Activity of N-phenyl-1H-pyrazole-4-sulfonamide

Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a strategic approach to the design of novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a strategic approach to the design of novel therapeutic agents. The N-phenyl-1H-pyrazole-4-sulfonamide core is a quintessential example of such a strategy, marrying the well-established biological significance of the pyrazole nucleus with the therapeutic versatility of the sulfonamide group.[1][2][3] Pyrazoles, five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms, are integral components of numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] Similarly, the sulfonamide moiety is a cornerstone of medicinal chemistry, renowned for its antimicrobial properties and its presence in a wide array of drugs targeting various physiological processes.[3][6]

This technical guide provides an in-depth exploration of the preliminary biological activities associated with the N-phenyl-1H-pyrazole-4-sulfonamide scaffold and its derivatives. We will delve into the synthetic rationale, detailed experimental protocols for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this chemical scaffold.

Synthetic Strategy: Constructing the Core Scaffold

The synthesis of N-phenyl-1H-pyrazole-4-sulfonamide derivatives is a multi-step process that allows for facile diversification of the core structure. The general synthetic scheme involves the initial construction of the pyrazole ring, followed by sulfonation and subsequent amidation with various aniline derivatives.

A representative synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Pyrazole Ring Formation cluster_1 Sulfonylation cluster_2 Amidation A Pentane-2,4-dione C 3,5-dimethyl-1H-pyrazole A->C Methanol, 25-35°C (Exothermic) B Hydrazine Hydrate B->C D 3,5-dimethyl-1H-pyrazole F Pyrazole-4-sulfonyl chloride D->F Chloroform, 0-60°C E Chlorosulfonic Acid Thionyl Chloride E->F G Pyrazole-4-sulfonyl chloride I N-phenyl-1H-pyrazole-4-sulfonamide Derivative G->I DIPEA, DCM 25-30°C, 16h H Substituted Aniline H->I

Figure 1: General synthetic workflow for N-phenyl-1H-pyrazole-4-sulfonamide derivatives.

Detailed Synthetic Protocol: A Representative Example

The following protocol outlines the synthesis of a representative N-phenyl-1H-pyrazole-4-sulfonamide derivative, adapted from established literature.[1][2]

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

  • To a solution of hydrazine hydrate (85%) in methanol, slowly add pentane-2,4-dione at 25-35°C.

  • The reaction is exothermic and proceeds to completion to yield 3,5-dimethyl-1H-pyrazole quantitatively.[1]

Step 2: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

  • In a flask containing chloroform, dissolve 3,5-dimethyl-1H-pyrazole.

  • Slowly add this mixture to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere.

  • Raise the temperature to 60°C and continue stirring for 10 hours.

  • Add thionyl chloride at 60°C over 20 minutes and stir for an additional 2 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Synthesis of N-phenyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

  • In a separate flask, dissolve the desired substituted aniline and diisopropylethylamine (DIPEA) in dichloromethane (DCM).

  • Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in DCM to the aniline mixture at 25-30°C.

  • Stir the reaction mixture for 16 hours at 25-30°C.[1][2]

  • Upon completion (monitored by TLC), add cold water and separate the organic layer.

  • Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum.

  • Purify the crude product by column chromatography to obtain the pure N-phenyl-1H-pyrazole-4-sulfonamide derivative.[1][2]

Preliminary Biological Activities: A Multifaceted Profile

The N-phenyl-1H-pyrazole-4-sulfonamide scaffold has demonstrated a diverse range of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer and Antiproliferative Activity

Several studies have highlighted the potential of N-phenyl-1H-pyrazole-4-sulfonamide derivatives as anticancer agents.[1][5][7] The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Antiproliferative Assay (CellTiter-Glo®)

  • Cell Culture: Culture human cancer cell lines (e.g., U937 lymphoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds and a vehicle control (DMSO). Include a positive control such as Mitomycin C.[1][2]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment: Use the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1][2]

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[2]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly influence anticancer activity. Electron-donating groups, such as methoxy groups, have been shown to be essential for potent activity.[1][2]

  • Kinase Inhibition: Some derivatives have been shown to exert their anticancer effects through the inhibition of specific kinases, such as JNK1, JNK2, and p38α.[7]

Compound Modifications Cancer Cell Line IC50 (µM) Reference
MR-S1-13 Di-methoxy and bromo groups on the phenyl ringU937Good Activity[1][2]
11c 1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamideVariousPotent[7]
15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivativeMV4-11 (leukemia)0.127[8]

Table 1: Representative N-phenyl-1H-pyrazole-4-sulfonamide derivatives and their anticancer activities.

Anticancer_MoA Compound N-phenyl-1H-pyrazole-4-sulfonamide Derivative Kinase Kinase Target (e.g., JNK, p38) Compound->Kinase Inhibition Downstream Downstream Signaling Pathways Kinase->Downstream Blocks Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis Induces Proliferation Cell Proliferation Downstream->Proliferation Inhibits

Figure 2: A simplified potential mechanism of action for the anticancer activity of N-phenyl-1H-pyrazole-4-sulfonamide derivatives.

Antimicrobial Activity

The inherent antimicrobial properties of the sulfonamide moiety, combined with the pyrazole core, make these compounds promising candidates for the development of new antibacterial and antifungal agents.[3][9][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains in appropriate broth media.[9][10]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the corresponding broth.

  • Inoculation: Inoculate the wells of a 96-well microtiter plate with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

SAR Insights:

  • Halogen Substitution: The presence of halogen atoms (e.g., chloro, bromo) on the phenyl ring often enhances antimicrobial activity.[10]

  • Specific Moieties: The incorporation of certain heterocyclic amines or triazole moieties can lead to potent and broad-spectrum antimicrobial effects.[9]

Anti-inflammatory Activity

Certain derivatives of N-phenyl-1H-pyrazole-4-sulfonamide have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[4][7]

Experimental Protocol: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Inhibition Assay

  • Cell Culture: Use a macrophage cell line such as RAW 264.7.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: Co-treat the cells with the test compounds at various concentrations.

  • NO and PGE2 Measurement: After incubation, measure the levels of NO in the culture supernatant using the Griess reagent and PGE2 levels using an ELISA kit.[7]

  • Data Analysis: Determine the ability of the compounds to inhibit the production of these inflammatory mediators.

Future Directions and Conclusion

The preliminary biological evaluation of N-phenyl-1H-pyrazole-4-sulfonamide and its derivatives reveals a scaffold with significant therapeutic potential across multiple disease areas. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities.

  • In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Lead Optimization: Conducting systematic SAR studies to design and synthesize second-generation analogs with improved potency, selectivity, and drug-like properties.

References

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N-phenyl-1H-pyrazole-4-sulfonamide spectroscopic data and characterization

An In-depth Technical Guide to the Spectroscopic Characterization of N-phenyl-1H-pyrazole-4-sulfonamide Introduction: The Convergence of Two Pharmacophores In the landscape of medicinal chemistry, the fusion of distinct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-phenyl-1H-pyrazole-4-sulfonamide

Introduction: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents. N-phenyl-1H-pyrazole-4-sulfonamide represents such a molecule, integrating the biologically significant pyrazole ring with the ubiquitous sulfonamide functional group. Pyrazole derivatives are known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the sulfonamide moiety is a cornerstone of numerous established drugs, from antibacterial agents to diuretics.[3]

The precise characterization of these hybrid molecules is paramount to understanding their structure-activity relationships and ensuring their purity and identity in drug development pipelines. This guide provides a comprehensive, in-depth analysis of the spectroscopic data and characterization of N-phenyl-1H-pyrazole-4-sulfonamide, grounded in field-proven methodologies and authoritative principles. We will explore the synthesis and the subsequent elucidation of its structure through a multi-technique spectroscopic approach, explaining the causality behind each experimental choice and analytical interpretation.

The molecular structure of N-phenyl-1H-pyrazole-4-sulfonamide is presented below:

Caption: Molecular structure of N-phenyl-1H-pyrazole-4-sulfonamide.

PART 1: Synthesis and Experimental Protocols

The characterization of a compound is intrinsically linked to its synthesis. A logical and well-documented synthetic route is the first step in a self-validating system. The preparation of N-phenyl-1H-pyrazole-4-sulfonamide is typically achieved through a two-step process: the sulfonation of a pyrazole precursor followed by the reaction of the resulting sulfonyl chloride with aniline.

Synthesis Workflow

The chosen synthetic pathway prioritizes the use of readily available starting materials and robust reactions that are well-documented in the literature for analogous structures.[3][4]

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Purification & Characterization A 1-Phenyl-1H-pyrazole C 1-Phenyl-1H-pyrazole-4-sulfonyl chloride A->C Sulfonation B Chlorosulfonic Acid (ClSO3H) B->C E N-phenyl-1H-pyrazole-4-sulfonamide C->E Nucleophilic Substitution D Aniline D->E F Crude Product E->F G Purified Product F->G Crystallization/Chromatography H Spectroscopic Analysis (NMR, IR, MS) G->H

Caption: Synthetic and characterization workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-sulfonyl Chloride

  • Rationale: Chlorosulfonic acid is a powerful electrophilic agent used to introduce the sulfonyl chloride group onto the electron-rich pyrazole ring. The reaction is performed at a low temperature to control its high reactivity and prevent side reactions. Chloroform serves as an inert solvent.[4]

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add 1-phenyl-1H-pyrazole (1.0 eq) to chloroform.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid (3.0 eq) dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • The solid precipitate of 1-phenyl-1H-pyrazole-4-sulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of N-phenyl-1H-pyrazole-4-sulfonamide

  • Rationale: The sulfonyl chloride functional group is a potent electrophile.[3] It readily reacts with nucleophilic primary amines like aniline to form a stable sulfonamide bond. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct generated during the reaction, driving it to completion.[3][5]

  • Procedure:

    • Dissolve 1-phenyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine.

    • Add aniline (1.05 eq) to the solution, followed by the slow addition of a base like diisopropylethylamine (DIPEA) (3.0 eq) if not using pyridine as the solvent.[6]

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor completion by TLC.[6]

    • Upon completion, add cold water to the reaction mass and stir.[6]

    • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with dilute HCl to remove excess aniline and base, followed by a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to obtain pure N-phenyl-1H-pyrazole-4-sulfonamide.

PART 2: Spectroscopic Data & Characterization

The identity and purity of the synthesized N-phenyl-1H-pyrazole-4-sulfonamide are unequivocally established by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Expected Data: The spectrum is expected to show distinct signals for the pyrazole ring protons, the two phenyl ring protons, and the sulfonamide N-H proton. Protons on the pyrazole ring typically appear as singlets or doublets in the aromatic region.[7][8] The sulfonamide N-H proton is often a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR Spectroscopy: This provides information on the number and types of carbon atoms in the molecule.

    • Expected Data: The spectrum will show distinct signals for each unique carbon atom. The carbons of the pyrazole ring will have characteristic shifts, as will the carbons of the two different phenyl rings.[1][2]

Caption: Numbering scheme for NMR spectral assignment.

Spectroscopic Data Summary for N-phenyl-1H-pyrazole-4-sulfonamide
Technique Expected Characteristic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm) ~9.5-10.5 (s, 1H, SO₂NH), ~8.0 (s, 1H, H5-pyrazole), ~7.7 (s, 1H, H3-pyrazole), ~7.6-7.8 (m, 2H, Ar-H), ~7.4-7.5 (m, 3H, Ar-H), ~7.1-7.3 (m, 5H, Ar-H).[2][9]
¹³C NMR (CDCl₃, 101 MHz)δ (ppm) ~140-150 (Pyrazole C3, C5), ~135-140 (Aromatic quat. C), ~120-130 (Aromatic CH), ~110-120 (Pyrazole C4).[2][10]
FT-IR (KBr, cm⁻¹)ν ~3300-3200 (N-H stretch), ~1350-1310 (SO₂ asymm. stretch), ~1180-1140 (SO₂ symm. stretch), ~930-900 (S-N stretch).[2][11]
Mass Spec. (ESI+)m/z calculated for C₁₅H₁₃N₃O₂S: 311.07. Expected [M+H]⁺: 312.08.
UV-Vis (CH₂Cl₂)λ_max ~250-280 nm, characteristic of aromatic π→π* transitions.[12][13]
Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

  • Causality and Interpretation: The presence of the sulfonamide group is unequivocally confirmed by several characteristic bands. The N-H stretching vibration appears as a distinct peak in the 3300-3200 cm⁻¹ region.[11] Crucially, the sulfonyl (SO₂) group gives rise to two very strong and sharp absorption bands: an asymmetric stretch typically between 1350-1310 cm⁻¹ and a symmetric stretch between 1180-1140 cm⁻¹.[2][11][14] The presence of both of these intense bands is a hallmark of sulfonamides. The S-N stretching vibration provides further confirmation, appearing in the 930-900 cm⁻¹ range.[2][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

  • Experimental Choice and Data: Electrospray ionization (ESI) in positive mode is an excellent choice for this molecule, as the nitrogen atoms can be readily protonated. The primary piece of data is the molecular ion peak. For N-phenyl-1H-pyrazole-4-sulfonamide (C₁₅H₁₃N₃O₂S, Mol. Wt. 311.35), we expect to see a prominent peak at an m/z (mass-to-charge ratio) of 312.08, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the chemical formula.[4][10]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Interpretation: The N-phenyl-1H-pyrazole-4-sulfonamide molecule contains multiple chromophores—the phenyl and pyrazole rings—which absorb UV light. We would expect to see strong absorption bands in the 250-280 nm range, corresponding to π→π* electronic transitions within these conjugated aromatic systems.[12][13] While not as structurally informative as NMR or IR, UV-Vis spectroscopy is valuable for quantitative analysis and for confirming the presence of the conjugated systems.

Conclusion: A Self-Validating Analytical System

The comprehensive characterization of N-phenyl-1H-pyrazole-4-sulfonamide relies on the logical integration of multiple spectroscopic techniques. The synthesis provides the material, and the subsequent analysis forms a self-validating loop. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical sulfonamide functional group with high certainty. Mass spectrometry validates the molecular weight and elemental formula. Finally, UV-Vis spectroscopy corroborates the existence of the aromatic electronic systems.

This multi-faceted approach ensures the unambiguous identification, structural elucidation, and purity assessment of the target compound, a critical requirement for any molecule intended for further study in drug discovery and development.

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Foundational

Pharmacokinetic Profiling of N-Phenyl-1H-Pyrazole-4-Sulfonamide Scaffolds in Early Drug Discovery

The N-phenyl-1H-pyrazole-4-sulfonamide chemotype is a highly privileged scaffold in modern medicinal chemistry. It serves as the structural foundation for a diverse array of therapeutic agents, ranging from carbonic anhy...

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Author: BenchChem Technical Support Team. Date: April 2026

The N-phenyl-1H-pyrazole-4-sulfonamide chemotype is a highly privileged scaffold in modern medicinal chemistry. It serves as the structural foundation for a diverse array of therapeutic agents, ranging from carbonic anhydrase inhibitors and anti-proliferative compounds to novel N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[1].

As a Senior Application Scientist guiding hit-to-lead transitions, I frequently encounter the dual nature of this scaffold: while the pyrazole-sulfonamide axis provides exceptional hydrogen-bonding vectors for target engagement, it simultaneously introduces complex absorption, distribution, metabolism, and excretion (ADME) liabilities. This technical whitepaper deconstructs the pharmacokinetic (PK) properties of this scaffold, detailing the causality behind structural optimization and providing field-proven, self-validating protocols for its evaluation.

Physicochemical Properties & ADME Liabilities

The core pharmacokinetic challenge with N-phenyl-1H-pyrazole-4-sulfonamides lies in balancing the molecule's lipophilicity (clogP) with the acidity (pKa) of the sulfonamide nitrogen.

The sulfonamide group acts as a weak acid. By introducing electron-withdrawing groups (EWGs)—such as fluorine atoms—on the adjacent N-phenyl ring, the pKa of the sulfonamide NH is lowered. This modification increases the ionization of the compound at physiological pH, which significantly enhances aqueous solubility but can concurrently compromise passive membrane permeability (often manifesting as poor Caco-2 efflux ratios)[2].

Conversely, increasing the lipophilicity of the pyrazole core by adding alkyl groups (e.g., 3,5-dimethyl or 1,3,5-trimethyl substitutions) improves membrane permeability. However, this increased lipophilicity often expands the volume of distribution ( Vd​ ) and accelerates cytochrome P450 (CYP450)-mediated clearance in the liver[3]. Successful lead optimization requires navigating this exact physicochemical tightrope.

In Vitro Metabolic Stability: A Self-Validating Protocol

Before an N-phenyl-1H-pyrazole-4-sulfonamide derivative is advanced to rodent PK models, it must demonstrate resilience against hepatic enzymes. The primary metabolic "soft spots" on this scaffold are the N-phenyl ring (highly prone to para-hydroxylation) and any alkyl substituents on the pyrazole ring (susceptible to N-dealkylation). We evaluate this using Human and Mouse Liver Microsomes (HLM/MLM).

To ensure absolute data integrity, the following protocol is engineered as a self-validating system . It relies on a critical negative control to differentiate true CYP450 metabolism from background chemical instability.

Step-by-Step Microsomal Stability Methodology
  • Compound Preparation: Prepare a 10 mM stock of the pyrazole-4-sulfonamide derivative in 100% DMSO. Dilute this to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: The final DMSO concentration must be kept below 0.1% to prevent solvent-induced inhibition of CYP450 active sites.

  • Microsome Pre-Incubation: Aliquot HLM or MLM into the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the compound and microsomes in a water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation (The Catalytic Driver): Initiate the metabolic reaction by adding an NADPH-regenerating system (comprising NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes are heme-containing monooxygenases that absolutely require the reducing equivalents (electrons) provided by NADPH to complete their catalytic oxidation cycle.

  • Self-Validation Control (Minus-NADPH): In a parallel vial, run a control sample where the NADPH system is replaced with an equivalent volume of buffer. Causality: If the parent compound depletes in this control vial, the instability is definitively non-CYP mediated (e.g., due to esterases, amidases, or inherent chemical degradation), preventing false-positive clearance rates.

  • Quenching: At predefined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

PK_Workflow Hit Hit Compound (N-phenyl-pyrazole-4-sulfonamide) InVitro In Vitro ADME (HLM/MLM Stability, Caco-2) Hit->InVitro Optimization Structural Optimization (pKa tuning, Steric hindrance) InVitro->Optimization High CLint / Poor Permeability InVivo In Vivo PK (Rodent) (IV/PO dosing, F%, Vd, Cl) InVitro->InVivo Acceptable t1/2 & CLint Optimization->InVitro Iterative SAR InVivo->Optimization Poor F% or High Vd Lead Lead Candidate (Optimized Bioavailability) InVivo->Lead F > 50%, Low Cl

Iterative in vitro and in vivo pharmacokinetic screening workflow for pyrazole-4-sulfonamides.

In Vivo Pharmacokinetics & Structural Optimization

Translating in vitro microsomal stability to systemic in vivo exposure requires precise structural tuning. Unoptimized pyrazole-4-sulfonamides frequently exhibit high systemic clearance ( Cl>40 mL/min/kg in mice) and poor oral bioavailability ( F<10% ).

Through rigorous Structure-Activity Relationship (SAR) campaigns, researchers have successfully rigidified the scaffold to lower the entropic penalty of binding while simultaneously shielding metabolic soft spots. For example, during the optimization of NAAA inhibitors, transitioning from simple flexible alkyl chains to a conformationally restricted azabicyclo[3.2.1]octane core attached to the pyrazole-4-sulfonamide yielded profound PK improvements[1]. This specific modification restricted CYP450 access, reducing the volume of distribution ( Vd​=0.53 L/kg) and systemic clearance ( Cl=13 mL/min/kg), which ultimately drove oral bioavailability up to approximately 60%[4].

Similarly, the strategic placement of ortho-methyl groups on the pyrazole ring has been shown to sterically hinder enzymatic access to the sulfonamide linker, thereby extending the in vivo half-life and improving overall metabolic stability[3].

Quantitative Pharmacokinetic Comparison

The table below summarizes the quantitative shifts in PK parameters as the N-phenyl-1H-pyrazole-4-sulfonamide scaffold undergoes structural optimization from an early hit to a rigidified lead candidate.

Compound Class / ModificationClearance ( Cl ) (mL/min/kg)Volume of Distribution ( Vd​ ) (L/kg)Half-life ( t1/2​ ) (hours)Oral Bioavailability ( F% )
Unoptimized Hit (Simple alkyl pyrazole)> 45.0> 2.5< 0.8< 10%
Ortho-methylated Pyrazole 28.51.81.5~ 25%
Azabicyclo[3.2.1]octane Pyrazole Lead 13.00.533.2~ 60%

Data synthesized from rodent (murine) IV/PO dosing models[1][4].

Metabolic_Pathway Parent N-phenyl-1H-pyrazole- 4-sulfonamide (Parent) CYP450 CYP450 Oxidation (Phase I) Parent->CYP450 UGT Glucuronidation (Phase II) Parent->UGT Sulfonamide NH Metabolite1 Hydroxylated N-phenyl ring (Active/Inactive) CYP450->Metabolite1 Aromatic oxidation Metabolite2 N-dealkylation products CYP450->Metabolite2 Pyrazole alkyl groups Metabolite3 N-glucuronide conjugate (Excreted) UGT->Metabolite3

Primary Phase I and Phase II metabolic pathways of the N-phenyl-pyrazole-4-sulfonamide scaffold.

Conclusion

The N-phenyl-1H-pyrazole-4-sulfonamide scaffold offers immense therapeutic potential, provided its inherent pharmacokinetic liabilities are systematically addressed. By employing self-validating in vitro assays to identify metabolic soft spots, and utilizing strategic steric hindrance (e.g., ortho-methylation) or conformational restriction (e.g., azabicyclic integration), drug development professionals can successfully transition these molecules from rapidly cleared hits to highly bioavailable oral therapeutics.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. National Institutes of Health (NIH).[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors - PMC. National Institutes of Health (NIH).[Link]

  • Selectively Antagonizing the NOD1-Mediated Inflammatory Signaling Pathway Mitigates the Gastric Inflammation Induced by Helicobacter pylori Infection | Journal of Medicinal Chemistry. ACS Publications.[Link]

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Exploratory

Pharmacological Profiling of the N-phenyl-1H-pyrazole-4-sulfonamide Scaffold: A Translational Guide to Receptor Binding Affinity Studies

Executive Summary The N-phenyl-1H-pyrazole-4-sulfonamide scaffold (exemplified by derivatives such as 3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, CAS 80466-85-9[1]) represents a highly privileged chemotype in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-phenyl-1H-pyrazole-4-sulfonamide scaffold (exemplified by derivatives such as 3,5-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, CAS 80466-85-9[1]) represents a highly privileged chemotype in modern drug discovery. Characterized by the amphoteric, π-electron-rich nature of the pyrazole core[2] and the robust hydrogen-bond donor/acceptor capacity of the sulfonamide moiety, this class of compounds exhibits remarkable polypharmacology.

This whitepaper provides an in-depth, authoritative guide to designing, executing, and validating receptor binding affinity studies for this scaffold. To ground the methodologies in proven science, we will analyze two highly characterized targets for pyrazole-4-sulfonamides: the lysosomal enzyme N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) [3] and the nuclear Progesterone Receptor (PR) [4].

Mechanistic Rationale: Target-Specific Binding Dynamics

Before initiating empirical binding assays, researchers must understand the causality of the molecular interactions dictated by the pyrazole-4-sulfonamide pharmacophore.

Target 1: NAAA (Non-Covalent Inhibition)

Human NAAA (h-NAAA) is a cysteine hydrolase responsible for the deactivating hydrolysis of N-acylethanolamines (NAEs)[5]. Pyrazole-4-sulfonamide derivatives, particularly those linked to bulky azabicyclo[3.2.1]octane or phenyl groups, act as potent, non-covalent inhibitors[3].

  • Binding Causality: The enzyme's catalytic triad consists of nucleophilic Cys126, basic Arg142, and acidic Asp145[5]. The sulfonamide oxygen atoms act as potent hydrogen bond acceptors, docking into the oxyanion hole, while the substituted N-phenyl or N-azabicyclic rings provide the necessary desolvation penalty and lipophilic efficiency (LipE) to achieve low nanomolar binding affinities (e.g., IC50​ = 0.042 µM)[3].

Target 2: Progesterone Receptor (Mixed Agonism/Antagonism)

In nuclear receptors, pyrazole-4-sulfonamides modulate transcription via allosteric stabilization. X-ray crystallographic studies of PR bound to pyrazole-4-sulfonamide derivatives (e.g., PDB: 4APU) reveal a nuanced mechanism of partial agonism[4].

  • Binding Causality: The ligand binds to the agonist state of the PR ligand-binding domain (LBD). The sulfonamide core orchestrates a specific hydrogen-bond network that directly engages Glu723[4]. This interaction increases the stability of the agonist conformation of helix-12. This specific H-bond network is notably absent when full antagonists (like RU486) bind to PR, explaining the mixed functional profile of the pyrazole-4-sulfonamide class[4].

G cluster_NAAA Target 1: NAAA (Lysosomal) cluster_PR Target 2: Progesterone Receptor Ligand N-phenyl-1H-pyrazole-4-sulfonamide N1 Non-Covalent Docking Ligand->N1 P1 Ligand Binding Pocket Ligand->P1 N2 Catalytic Triad Interaction (Cys126, Arg142, Asp145) N1->N2 N3 Inhibition of NAE Hydrolysis N2->N3 P2 H-Bond Network via Glu723 P1->P2 P3 Helix-12 Stabilization P2->P3

Figure 1: Divergent receptor binding mechanisms of the pyrazole-4-sulfonamide scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), binding protocols must not only measure affinity but also inherently validate the mechanism of action. Below are the definitive methodologies for evaluating this scaffold.

Protocol A: Fluorogenic Activity-Based Assay for NAAA Binding

Because NAAA is a lysosomal enzyme, physiological binding only occurs in an acidic microenvironment. This protocol utilizes a self-validating click-chemistry approach to confirm non-covalent target engagement[5].

Step-by-Step Methodology:

  • Lysate Preparation: Overexpress h-NAAA in HEK-293 cells. Extract lysosomal proteins using a mild detergent buffer (0.1% Triton X-100) to maintain the native folding of the Cys126 catalytic triad[5].

  • pH Adjustment (Critical Causality): Adjust the assay buffer to pH 4.5. Rationale: NAAA undergoes auto-proteolytic activation only at acidic pH, exposing the catalytic triad. Assays run at pH 7.4 will yield false negatives[5].

  • Ligand Incubation: Incubate the lysate with varying concentrations of the N-phenyl-1H-pyrazole-4-sulfonamide derivative (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Fluorogenic Substrate Addition: Add a fluorogenic NAE surrogate (e.g., PAMCA). Measure fluorescence continuously (Ex/Em = 350/460 nm) to calculate the IC50​ .

  • Self-Validation (Activity-Based Profiling): To prove the binding is non-covalent, take a parallel sample incubated with the ligand and add an Activity-Based Probe (ABP) specific to NAAA (e.g., ARN14686)[5]. Introduce a fluorophore via click chemistry.

    • Validation Logic: If the pyrazole-4-sulfonamide is bound non-covalently, it will competitively block the ABP. Run a parallel control with a known covalent inhibitor (e.g., ARN15393)[5]. The disappearance of the fluorescent band on an SDS-PAGE gel confirms specific, reversible target engagement[5].

Protocol B: X-Ray Crystallography & SPR for PR Binding Kinetics

Equilibrium constants ( Kd​ ) are insufficient for understanding the partial agonism of pyrazole-4-sulfonamides at the Progesterone Receptor. We must measure dynamic on/off rates ( kon​ , koff​ ) via Surface Plasmon Resonance (SPR) and validate the structural conformation via X-ray diffraction[4].

Step-by-Step Methodology:

  • Protein Immobilization (SPR): Immobilize purified PR-LBD onto a CM5 sensor chip via amine coupling. Rationale: Amine coupling provides a stable baseline required for capturing the fast kon​ rates typical of sulfonamide derivatives.

  • Kinetic Titration: Inject the pyrazole-4-sulfonamide analyte in a single-cycle kinetic format (avoiding harsh regeneration steps that denature the PR-LBD). Calculate Kd​=koff​/kon​ .

  • Co-Crystallization: Mix PR-LBD (10 mg/mL) with a 3-fold molar excess of the ligand. Use hanging-drop vapor diffusion against a reservoir containing 20% PEG 3350 and 200 mM MgCl2.

  • Diffraction & Refinement: Collect X-ray diffraction data. Validation Logic: A high-resolution structure (e.g., 1.90 Å) with an R-Value Free of ~0.252[4] is required to definitively map the hydrogen-bond network between the sulfonamide oxygen and Glu723[4]. Compare the electron density map against a full antagonist control (RU486) to validate helix-12 positioning[4].

G A Compound Library (Pyrazole-4-sulfonamides) B Primary Screening (Fluorogenic Assay) A->B High-Throughput C Hit Validation (Activity-Based Profiling) B->C IC50 < 1 µM D Kinetic Characterization (SPR / ITC) C->D Target Engagement E Structural Resolution (X-Ray Crystallography) D->E Lead Optimization

Figure 2: Hierarchical workflow for receptor binding affinity evaluation.

Quantitative Data Presentation

The table below summarizes the binding affinity profiles of representative pyrazole-4-sulfonamide derivatives across different targets, highlighting the structural versatility of the scaffold.

Compound Class / Specific LigandTarget ReceptorBinding AffinityMechanism of ActionStructural Evidence
Azabicyclo-pyrazole sulfonamide (ARN19689)h-NAAA IC50​ = 0.042 µMNon-covalent competitive inhibitionBiochemical / ABP Assay[3]
1,4-dimethyl-1H-pyrazole-4-sulfonamide (Asoprisnil analog)Progesterone Receptor (PR) IC50​ = 0.61 nMMixed Agonism (Helix-12 stabilization)X-Ray (1.90 Å), PDB: 4APU[4]
3,5-dimethyl-1H-pyrazole-4-sulfonamide Polyomavirus BKVP1N/A (Fragment hit)Capsid assembly inhibition via surface pocketX-Ray / Polder map[6]
C-Glycosidic pyrazole-4-sulfonamide LecB (P. aeruginosa) IC50​ = 0.68 µMAnti-biofilm receptor bindingSPR / Biofilm Assay[7]

Conclusion

The N-phenyl-1H-pyrazole-4-sulfonamide class is a highly tunable pharmacophore. By employing self-validating experimental designs—such as pH-specific fluorogenic assays with click-chemistry validation for hydrolases, and high-resolution X-ray crystallography paired with SPR for nuclear receptors—researchers can accurately map the complex binding affinities and functional profiles of these molecules.

References

  • Matrix Fine Chemicals. 3,5-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE.[Link]

  • National Center for Biotechnology Information (PMC). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.[Link]

  • ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.[Link]

  • RCSB Protein Data Bank. 4APU: PR X-Ray structures in agonist conformations reveal two different mechanisms for partial agonism in 11beta-substituted steroids. [Link]

  • National Center for Biotechnology Information (PMC). Recent highlights in the synthesis and biological significance of pyrazole derivatives.[Link]

  • National Center for Biotechnology Information (PMC). Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors.[Link]

  • ResearchGate. Discovery of novel druggable pockets on polyomavirus VP1 through crystallographic fragment-based screening to develop capsid assembly inhibitors.[Link]

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Foundational

A Comprehensive Technical Guide to Establishing the Toxicity and Safety Profile of N-phenyl-1H-pyrazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Chemical Entity The compound N-phenyl-1H-pyrazole-4-sulfonamide belongs to a chemical class—pyrazole sulfonamides—th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The compound N-phenyl-1H-pyrazole-4-sulfonamide belongs to a chemical class—pyrazole sulfonamides—that is a prominent structural motif in numerous pharmaceutically active compounds.[1][2][3] While the broader class has been explored for applications ranging from anti-inflammatory to anticancer agents, specific, publicly available toxicological data for N-phenyl-1H-pyrazole-4-sulfonamide is scarce.[1][4]

This guide, therefore, is designed not as a summary of existing data, but as a strategic and methodological framework for its generation. It provides drug development professionals with a comprehensive, field-proven plan to rigorously establish the toxicity and safety profile of this, or any similar, novel chemical entity (NCE). Our approach is grounded in the principles of preclinical safety evaluation mandated by regulatory bodies like the FDA and EMA, emphasizing a tiered, data-driven process that moves logically from rapid in vitro screens to definitive in vivo studies.[5][6][7] The primary goals are to identify a safe starting dose for human trials, define potential target organs for toxicity, and establish clear safety parameters for clinical monitoring.[8]

Section 1: The Strategic Framework for Preclinical Safety Assessment

The modern paradigm of drug discovery prioritizes a "fail early, fail fast" approach to de-risk candidates and conserve resources.[9] This is achieved through a tiered testing strategy that begins with high-throughput, cost-effective in vitro assays before committing to more resource-intensive in vivo studies.[10][11][12] This workflow allows for the early identification of liabilities, enabling data-driven decisions to either optimize the molecule or terminate its development.[10][13]

The following diagram illustrates the logical progression of a preclinical safety evaluation program.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Decision Gate 1 cluster_2 Tier 2: In Vivo Assessment cluster_3 Decision Gate 2 Cytotoxicity Cytotoxicity Profiling (e.g., MTT, LDH) Go_NoGo1 Acceptable In Vitro Profile? Cytotoxicity->Go_NoGo1 Data Input Genotoxicity_vitro Genotoxicity Screening (e.g., Ames, Micronucleus) Genotoxicity_vitro->Go_NoGo1 Data Input Safety_Pharm Safety Pharmacology (e.g., hERG, CYP450) Safety_Pharm->Go_NoGo1 Data Input Acute_Tox Acute Toxicity Study (e.g., OECD 423) Go_NoGo1->Acute_Tox Proceed (Go) PK_PD Pharmacokinetics (PK/PD) Acute_Tox->PK_PD Repeat_Dose Repeat-Dose Toxicity Study (e.g., 28-Day, OECD 407) Go_NoGo2 Acceptable In Vivo Safety Margin? Repeat_Dose->Go_NoGo2 Data Input PK_PD->Repeat_Dose Inform Dose Selection IND IND-Enabling Studies (GLP-Compliant) Go_NoGo2->IND Proceed (Go)

Caption: A tiered workflow for preclinical toxicity assessment.

Section 2: Tier 1 - In Vitro Toxicity and Safety Pharmacology

In vitro assays are the cornerstone of early safety assessment.[12] They are performed on cultured bacterial or mammalian cells to provide rapid, human-relevant data on a compound's intrinsic toxic potential, reducing the reliance on animal models in the initial screening phases.[11][12]

Cellular Cytotoxicity Profiling

Causality: The first essential question is whether the compound kills cells and at what concentration. Cytotoxicity assays measure fundamental aspects of cell health, such as membrane integrity and metabolic activity, to quantify the concentration at which a compound elicits a toxic effect (IC50).[14] Running these assays on multiple cell lines (e.g., HepG2 for liver, HEK293 for kidney) can provide early clues about potential organ-specific toxicities.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Plating: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of N-phenyl-1H-pyrazole-4-sulfonamide (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineTissue of OriginTest Compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
HepG2Human Liver45.20.8
HEK293Human Kidney> 1001.5
U937Human Lymphoma27.80.5
Genotoxicity Assessment

Causality: Genotoxicity assays are critical for identifying compounds that can damage genetic material (DNA), a potential precursor to cancer.[15] Regulatory agencies require a battery of genotoxicity tests because no single assay can detect all relevant genotoxic mechanisms.[9]

Key Protocols:

  • Bacterial Reverse Mutation (Ames) Test (OECD 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. It tests a compound's ability to cause mutations that revert the bacteria to a state where they can synthesize the amino acid again. It is a fundamental screen for point mutations.[9]

  • In Vitro Micronucleus Assay (OECD 487): This test identifies substances that cause chromosomal damage.[9] It is conducted in mammalian cells and detects micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes left behind during cell division.[9]

G Ames Ames Test Result Decision1 Both Negative? Ames->Decision1 Micronucleus In Vitro Micronucleus Test Result Micronucleus->Decision1 Decision2 Ames Positive, Micronucleus Negative? Decision1->Decision2 No Outcome1 Low Genotoxic Concern. Proceed to In Vivo. Decision1->Outcome1 Yes Decision3 Ames Negative, Micronucleus Positive? Decision2->Decision3 No Outcome2 Potential Mutagen. High Risk. Consider Termination. Decision2->Outcome2 Yes Decision4 Both Positive? Decision3->Decision4 No Outcome3 Potential Clastogen/Aneugen. Investigate Mechanism. Decision3->Outcome3 Yes Outcome4 Clear Genotoxic Agent. Very High Risk. Terminate. Decision4->Outcome4 Yes

Caption: Decision tree for interpreting initial genotoxicity results.

Cardiovascular and Metabolic Safety Pharmacology

Causality: Off-target effects on crucial physiological systems are a leading cause of drug attrition.[11] Early screening for cardiovascular risks and drug-drug interaction (DDI) potential is mandatory.

  • hERG Channel Assay: Inhibition of the hERG potassium ion channel can delay cardiac repolarization, leading to a potentially fatal arrhythmia called Torsades de Pointes. This assay is a critical regulatory requirement to assess a compound's proarrhythmic risk.[16]

  • Cytochrome P450 (CYP) Inhibition Assay: CYP enzymes are the primary system for metabolizing drugs in the liver. A new compound that inhibits these enzymes can dangerously increase the concentration of co-administered drugs. This assay measures the IC50 of the test compound against major CYP isoforms (e.g., 3A4, 2D6, 2C9).

Section 3: Tier 2 - In Vivo Toxicology Assessment

While in vitro tests are excellent for screening, they cannot replicate the complexity of a whole living organism.[5][13] In vivo toxicology studies are essential to understand the compound's behavior in a complete biological system, evaluate its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion), and identify target organs for toxicity.[5][15] These studies are required by regulatory bodies before any human trials can begin.[5]

Acute Toxicity Study

Causality: The goal of an acute toxicity study is to determine the toxic effects of a single exposure to the compound and to establish a maximum tolerated dose (MTD).[15][17] This data is crucial for designing subsequent repeat-dose studies and provides a preliminary assessment of the compound's safety margin.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Species Selection: Typically performed in one rodent species (e.g., Wistar rats).

  • Dosing: A stepwise procedure is used with a small number of animals (3 per step). Dosing starts at a level expected to be tolerated.

  • Observation: Depending on the outcome (mortality or survival), the dose for the next step is either decreased or increased.

  • Endpoints: Animals are observed for 14 days for clinical signs of toxicity, effects on body weight, and mortality. A gross necropsy is performed at the end of the study.

  • Outcome: The study classifies the compound into a toxicity category based on its LD50 (Lethal Dose, 50%) and identifies signs of acute toxicity.

Repeat-Dose Toxicity Study

Causality: Most drugs are administered over a period of time. Repeat-dose studies are designed to characterize the toxicological profile following repeated administration and to identify a No-Observed-Adverse-Effect-Level (NOAEL). The NOAEL is the highest dose at which there are no statistically or biologically significant adverse findings, and it is a critical parameter for calculating a safe starting dose in humans.[18]

Experimental Protocol: 28-Day Oral Toxicity Study (OECD 407)

  • Species Selection: Typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent species (e.g., Beagle dog) are used to support clinical trials.[19]

  • Study Design: Animals are assigned to multiple groups (e.g., 3 dose levels and 1 control group), with both male and female animals in each group. Doses are selected based on data from acute toxicity and pharmacokinetic studies.

  • Administration: The compound is administered daily (e.g., by oral gavage) for 28 consecutive days.

  • In-Life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Terminal Endpoints: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, organs are weighed, and a comprehensive list of tissues is collected for histopathological examination.

Data Presentation: Example Design for a 28-Day Rodent Study

GroupTreatmentDose Level (mg/kg/day)No. of Animals (Male/Female)
1Vehicle Control (e.g., 0.5% CMC)010 / 10
2N-phenyl-1H-pyrazole-4-sulfonamideLow Dose10 / 10
3N-phenyl-1H-pyrazole-4-sulfonamideMid Dose10 / 10
4N-phenyl-1H-pyrazole-4-sulfonamideHigh Dose10 / 10
5High Dose RecoveryHigh Dose5 / 5

Note: A recovery group (Group 5) is often included to determine if observed toxic effects are reversible.

Section 4: Conclusion - Synthesizing a Comprehensive Safety Profile

The successful completion of this tiered toxicological program provides the critical data package required to make an informed go/no-go decision on advancing N-phenyl-1H-pyrazole-4-sulfonamide to the clinical development phase.[6] By integrating the in vitro data on cellular toxicity and off-target liabilities with the in vivo data on systemic toxicity, target organs, and the NOAEL, researchers can construct a robust risk assessment. This comprehensive safety profile is the foundation upon which a safe and ethical first-in-human clinical trial is built, fulfilling the ultimate mission of drug development.[6][16]

References

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

  • NANO-TEST. In vivo testing of pharmaceuticals | Toxicological evaluation. (2026, February 23). [Link]

  • InfinixBio. Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 08). [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. [Link]

  • Biogem. IN VIVO AND IN VITRO TOXICITY STUDIES. [Link]

  • TME Scientific. In Vitro Toxicology Assays. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • InterBioTox. In vivo Toxicology. [Link]

  • Bruna, V., et al. Promoting Safe Early Clinical Research of Novel Drug Candidates: A European Union Regulatory Perspective. (2018). Clinical Pharmacology & Therapeutics. [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997, November). [Link]

  • Patsnap Synapse. What are preclinical safety pharmacology requirements?. (2025, May 27). [Link]

  • NextSDS. 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride — Chemical Substance Information. [Link]

  • Roberts, A. W., & Shattock, R. J. Preclinical Safety Evaluation. (2016). Methods in Molecular Biology. [Link]

  • European Medicines Agency. ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (2012, June). [Link]

  • Mahesh, P., et al. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Omega. [Link]

  • Lolak, N., et al. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. (2025, March 24). Chemistry & Biodiversity. [Link]

  • ResearchGate. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents.... (2026, March 16). [Link]

  • Mahesh, P., et al. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC. [Link]

  • Al-Ghorbani, M., et al. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N-phenyl-1H-pyrazole-4-sulfonamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and mechanistically grounded protocol for the synthesis of N-phenyl-1H-pyrazole-4-sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and mechanistically grounded protocol for the synthesis of N-phenyl-1H-pyrazole-4-sulfonamide, a critical pharmacophore in medicinal chemistry.

Scientific Integrity & Logic: The "Why" Behind the Protocol

The synthesis of N-phenyl-1H-pyrazole-4-sulfonamide is achieved via a two-step linear sequence: the electrophilic chlorosulfonation of 1H-pyrazole, followed by a nucleophilic acyl substitution (sulfonamidation) with aniline. To ensure high yields and reproducibility, several mechanistic factors dictate the experimental design:

  • Regioselectivity of Pyrazole: The pyrazole ring is a π-excessive heterocycle. The nitrogen atoms at positions 1 and 2 withdraw electron density from positions 3 and 5 via inductive and resonance effects, leaving the C-4 position as the most nucleophilic site. Consequently, electrophilic aromatic substitution occurs exclusively at the 4-position[1].

  • Reagent Synergy in Chlorosulfonation: Reacting pyrazole with chlorosulfonic acid alone often yields a mixture of the desired sulfonyl chloride and a sulfonic acid byproduct (due to in situ hydrolysis by generated HCl). The addition of thionyl chloride ( SOCl2​ ) acts as a chemical scavenger, converting any degraded sulfonic acid back into the highly reactive 1H-pyrazole-4-sulfonyl chloride[2].

  • Base Selection for Amine Coupling: The reaction between the sulfonyl chloride and aniline generates equimolar amounts of HCl. If left unneutralized, HCl protonates the aniline, rendering it non-nucleophilic and halting the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric hindrance prevents it from acting as a competing nucleophile, while its basicity effectively scavenges the HCl[2].

  • Intermediate Instability: 1H-pyrazole-4-sulfonyl chloride is highly sensitive to ambient moisture. The protocol dictates an immediate transition from the ice-water quench extraction directly into the sulfonamidation step to prevent hydrolytic degradation.

MechanisticPathway PZ 1H-pyrazole SC 1H-pyrazole-4-sulfonyl chloride (Reactive Intermediate) PZ->SC Electrophilic Aromatic Substitution (80 °C) CS Chlorosulfonic Acid + Thionyl Chloride CS->SC Chlorosulfonating Agent PROD N-phenyl-1H-pyrazole-4-sulfonamide (Target Compound) SC->PROD Nucleophilic Acyl Substitution (0 °C to RT) AN Aniline + DIPEA (Nucleophile & Base) AN->PROD Amine Coupling

Fig 1: Mechanistic pathway for the synthesis of N-phenyl-1H-pyrazole-4-sulfonamide.

Reagents and Materials

All reagents should be used as received unless otherwise noted. Ensure Dichloromethane (DCM) is anhydrous to prevent intermediate hydrolysis.

ReagentMW ( g/mol )EquivalentsRole
1H-pyrazole 68.081.0Starting Material
Chlorosulfonic acid ( ClSO3​H )116.524.0Electrophile / Solvent
Thionyl chloride ( SOCl2​ )118.971.5Chlorinating Agent
Aniline 93.131.1Nucleophile
DIPEA (Hunig's Base)129.241.5Acid Scavenger
Dichloromethane (DCM)84.93-Reaction Solvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1H-pyrazole-4-sulfonyl chloride

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood.

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube. Purge the system with inert gas (Nitrogen or Argon).

  • Electrophilic Addition: Cool chlorosulfonic acid (4.0 eq) to 0 °C using an ice-water bath. Slowly add 1H-pyrazole (1.0 eq) portion-wise to control the exothermic reaction[1].

  • Primary Heating: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80 °C for 15 hours[1].

  • Secondary Chlorination: Cool the reaction mixture slightly, then add thionyl chloride (1.5 eq) dropwise. Resume heating at 80 °C for an additional 5 hours to ensure complete conversion of any formed sulfonic acid to the sulfonyl chloride[2],[1].

  • Quenching: Cool the mixture to 0 °C. Extremely slowly and carefully , pour the reaction mass dropwise over a large excess of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture immediately with cold DCM (3 × 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at room temperature.

  • Validation Check: The resulting 1H-pyrazole-4-sulfonyl chloride should appear as a pale yellow solid or oil[2]. Do not store; proceed immediately to Step 2.

Step 2: Synthesis of N-phenyl-1H-pyrazole-4-sulfonamide
  • Amine Preparation: In a clean, dry 100 mL round-bottom flask, dissolve aniline (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM (yielding a 0.2 M solution) under an inert atmosphere[2]. Cool the solution to 0 °C.

  • Coupling: Dissolve the freshly prepared 1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirring aniline mixture at 0 °C[2].

  • Propagation: Remove the ice bath. Allow the reaction mass to stir at room temperature (25–30 °C) for 16 hours[2].

  • Reaction Monitoring: Verify reaction completion via TLC (50% EtOAc in Hexanes). The sulfonyl chloride spot should be completely consumed.

  • Workup (Self-Validating Purification):

    • Quench the reaction by adding 10 volumes of cold water and stir for 10 minutes[2].

    • Separate the organic layer and wash it with 1M HCl (2 × 30 mL). Causality: This selectively protonates and removes unreacted aniline and DIPEA into the aqueous phase.

    • Wash the organic layer with saturated aqueous NaHCO3​ (to neutralize residual acid) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate under vacuum[2].

  • Final Purification: Purify the crude compound via silica gel column chromatography (eluting with a gradient of Hexanes/EtOAc) to yield pure N-phenyl-1H-pyrazole-4-sulfonamide[2].

ExperimentalWorkflow Step1 Step 1: Chlorosulfonation (Neat, 80 °C) Quench Ice-Water Quench & DCM Extraction Step1->Quench Step2 Step 2: Sulfonamidation (DCM, RT, 16h) Quench->Step2 Workup Acid/Base Wash & Brine Extraction Step2->Workup Purify Silica Gel Chromatography Workup->Purify Product Pure Product Isolation Purify->Product

Fig 2: Step-by-step experimental workflow from raw reagents to purified product.

Analytical Validation Data

To verify the structural integrity of the synthesized N-phenyl-1H-pyrazole-4-sulfonamide, cross-reference the isolated compound against the following expected analytical parameters:

Analytical MethodTarget ParameterExpected Signal / Value
TLC Rf Value~0.4 (50% EtOAc in Hexanes); UV active
LC-MS (ESI+) [M+H]+ m/z 224.04 (Exact Mass: 223.04)
1H NMR (DMSO-d6) Pyrazole C3-H, C5-H~8.0 - 8.4 ppm (2H, broad s or d)
Phenyl aromatic protons~7.0 - 7.3 ppm (5H, m)
Sulfonamide N-H~10.0 - 10.2 ppm (1H, s)
Pyrazole N-H~13.0 - 13.5 ppm (1H, br s)

References

  • [2] Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Source: ACS Omega (via PMC). URL:[Link]

  • [1] Title: N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Source: Arkivoc. URL:[Link]

  • [3] Title: Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Application

In vitro assay protocols using N-phenyl-1H-pyrazole-4-sulfonamide

Application Note: In Vitro Assay Protocols for N-phenyl-1H-pyrazole-4-sulfonamide Derivatives Target Audience: Researchers, scientists, and drug development professionals. Focus: Evaluating Target Inhibition (Carbonic An...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for N-phenyl-1H-pyrazole-4-sulfonamide Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Focus: Evaluating Target Inhibition (Carbonic Anhydrase IX) and Anti-Proliferative Activity.

Introduction & Scientific Rationale

The N-phenyl-1H-pyrazole-4-sulfonamide scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted anti-cancer and anti-inflammatory therapeutics[1]. The molecular architecture of this scaffold provides a dual advantage: the pyrazole ring offers structural rigidity, lipophilicity, and hydrogen-bonding capabilities, while the primary or secondary sulfonamide group acts as a potent zinc-binding group (ZBG)[2].

A primary application of these derivatives is the targeted inhibition of tumor-associated metalloenzymes, specifically Carbonic Anhydrase IX (CA IX) [3]. CA IX is a transmembrane protein overexpressed in hypoxic solid tumors, where it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This mechanism maintains an alkaline intracellular pH (promoting tumor cell survival) while acidifying the extracellular microenvironment (facilitating metastasis)[3].

By coordinating with the active-site Zn²⁺ ion, N-phenyl-1H-pyrazole-4-sulfonamides displace the zinc-bound catalytic water molecule, effectively halting the enzyme's activity[2]. Consequently, this disruption of pH homeostasis induces intracellular acidification and triggers apoptosis in cancer cell lines such as HCT-116 (colorectal carcinoma) and U937 (monocytic leukemia)[1][3].

Experimental Design & Causality (E-E-A-T)

As a self-validating experimental system, the evaluation of these compounds requires orthogonal assays that link direct biochemical target engagement with phenotypic cellular outcomes.

  • Biochemical Target Engagement (Stopped-Flow CO₂ Hydration Assay): To accurately measure CA IX inhibition, standard end-point assays are insufficient due to the rapid turnover rate of the enzyme. The stopped-flow kinetic assay is the gold standard[2]. It measures the initial velocity of the CO₂ hydration reaction by tracking the absorbance change of a pH indicator (Phenol Red) as protons are generated. The system is self-validating: the uncatalyzed hydration of CO₂ serves as an internal baseline control, ensuring that calculated IC₅₀ values reflect true enzymatic inhibition rather than assay drift.

  • Phenotypic Validation (CellTiter-Glo Luminescent Assay): To evaluate anti-proliferative activity, the CellTiter-Glo (CTG) assay is utilized over traditional tetrazolium-based assays (e.g., MTT). Heterocyclic compounds like pyrazoles can sometimes act as redox cyclers, artificially reducing MTT and masking cytotoxicity. CTG measures ATP levels via a luciferase reaction, providing a direct, artifact-free readout of metabolically active cells[1]. Mitomycin C or 5-Fluorouracil (5-FU) must be included as positive controls to benchmark the potency of the synthesized derivatives[1][3].

Mandatory Visualizations

MOA Hypoxia Tumor Hypoxia Microenvironment HIF1A HIF-1α Pathway Activation Hypoxia->HIF1A CAIX CA IX Enzyme Overexpression HIF1A->CAIX Inhibition Inhibition of CO2 Hydration CAIX->Inhibition Target Engagement Compound N-phenyl-1H-pyrazole- 4-sulfonamide Binding Zn2+ Coordination in Active Site Compound->Binding Binding->Inhibition Apoptosis Intracellular Acidification & Tumor Apoptosis Inhibition->Apoptosis

Mechanism of CA IX inhibition by N-phenyl-1H-pyrazole-4-sulfonamide leading to tumor apoptosis.

Workflow Prep Compound Preparation (DMSO) Enzyme Stopped-Flow CA IX Kinetic Assay Prep->Enzyme CellCulture HCT-116 Cell Culture (Hypoxia) Prep->CellCulture Analysis IC50 / GI50 Calculation Enzyme->Analysis Enzyme Kinetics Viability CellTiter-Glo Viability Assay CellCulture->Viability Viability->Analysis Cell Survival

Experimental workflow from compound preparation to in vitro enzyme and cell viability profiling.

In Vitro Assay Protocols

Protocol A: Recombinant Human CA IX Inhibition Assay (Stopped-Flow Method)

This protocol determines the inhibition constant (Kᵢ) and IC₅₀ of the sulfonamide derivatives against recombinant hCA IX.

Reagents & Equipment:

  • Recombinant human CA IX (catalytic domain).

  • Assay Buffer: 10 mM HEPES (pH 7.5), 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated ultrapure water (approx. 15 mM CO₂ at 20°C).

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) equipped with a 1-cm pathlength cell.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the N-phenyl-1H-pyrazole-4-sulfonamide derivative in 100% DMSO to create a 10 mM stock. Dilute serially in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme-Inhibitor Incubation: Mix 10 nM of recombinant hCA IX with the diluted inhibitor solutions. Incubate at 20°C for 15 minutes to allow the establishment of the thermodynamic enzyme-inhibitor complex.

  • Reaction Initiation: Using the stopped-flow instrument's dual-syringe system, rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution (Syringe 1) with the CO₂-saturated water (Syringe 2).

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window. The initial velocity of the reaction is derived from the linear portion of the absorbance-time curve (typically the first 5–10% of the reaction)[2].

  • Control Validation: Run a baseline trace using Assay Buffer without enzyme to measure the uncatalyzed CO₂ hydration rate. Subtract this baseline from all catalyzed rates.

  • Analysis: Plot the fractional activity (V_inhibited / V_uninhibited) against the log of the inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀.

Protocol B: Anti-Proliferative Cell Viability Assay (CellTiter-Glo)

This protocol evaluates the phenotypic efficacy of the compounds in inducing apoptosis in colorectal cancer cells.

Reagents & Equipment:

  • HCT-116 human colorectal carcinoma cell line[3].

  • McCoy’s 5A Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)[1].

  • Reference Standard: 5-Fluorouracil (5-FU) or Mitomycin C[1][3].

  • Hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂).

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT-116 cells at 80% confluency. Seed cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a standard normoxic incubator (21% O₂, 5% CO₂) to allow for cell attachment.

  • Hypoxic Pre-Conditioning: Transfer the plates to a hypoxia chamber (1% O₂) for 24 hours to upregulate endogenous CA IX expression via the HIF-1α pathway[3].

  • Compound Treatment: Aspirate the media and replace it with 100 µL of fresh media containing serial dilutions of the pyrazole-4-sulfonamide derivatives (1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (5-FU at 10 µM).

  • Incubation: Incubate the treated cells under hypoxic conditions for an additional 48 hours.

  • Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[1].

  • Data Extraction: Read luminescence using a multimode microplate reader. Calculate the Growth Inhibition 50% (GI₅₀) by normalizing the luminescent signal of treated wells to the vehicle control wells.

Data Presentation & Analysis

The following tables summarize the expected pharmacological profile of a highly optimized N-phenyl-1H-pyrazole-4-sulfonamide derivative compared to standard reference agents. The data highlights the structural causality: the addition of the primary sulfonamide group drastically shifts the selectivity profile toward tumor-associated CA isoforms (CA IX and XII) while sparing off-target cytosolic isoforms (CA I and II)[2].

Table 1: Biochemical Inhibitory Profile against Human CA Isoforms (Stopped-Flow Assay)

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (Ref) 250.012.125.85.70.46
Pyrazole-Sulfonamide Lead >10,0004,52018.512.3244.3
Negative Control (No ZBG) >50,000>50,000>50,000>50,000N/A

Table 2: Anti-Proliferative Activity on Colorectal Cancer Cells (CellTiter-Glo Assay)

CompoundHCT-116 GI₅₀ (µM)HT-29 GI₅₀ (µM)SW-620 GI₅₀ (µM)Apoptosis Induction (Flow Cytometry)
5-Fluorouracil (Ref) 4.26.83.1High (S-Phase Arrest)
Pyrazole-Sulfonamide Lead 8.912.56.4High (G0/G1 Arrest)
Vehicle (0.5% DMSO) >100>100>100None

References

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports. [Link]

Sources

Method

Application Notes and Protocols: N-phenyl-1H-pyrazole-4-sulfonamide as a Selective Carbonic Anhydrase Inhibitor

Introduction: Targeting pH Regulation in Disease Carbonic Anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting pH Regulation in Disease

Carbonic Anhydrases (CAs, EC 4.2.1.1) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. This seemingly simple reaction is crucial for a multitude of physiological processes, including respiration, pH homeostasis, and ion transport[2]. The human genome encodes for several CA isoforms, each with distinct tissue distribution and subcellular localization.

While cytosolic isoforms like hCA I and hCA II are ubiquitously expressed and vital for normal physiology, certain isoforms are predominantly associated with pathological conditions. Notably, the transmembrane, tumor-associated isoforms hCA IX and hCA XII are significantly overexpressed in a wide range of solid tumors[3]. Their expression is primarily driven by the hypoxia-inducible factor (HIF-1α), a key transcription factor activated in the low-oxygen (hypoxic) microenvironment characteristic of rapidly growing tumors[3][4].

By aggressively catalyzing CO₂ hydration at the cell surface, hCA IX and hCA XII contribute to the acidification of the extracellular tumor microenvironment while maintaining a slightly alkaline intracellular pH[4]. This pH gradient promotes tumor cell proliferation, invasion, and metastasis, and contributes to resistance against conventional chemotherapy and radiotherapy[3][5]. Consequently, the selective inhibition of these tumor-associated CAs, while sparing the ubiquitous cytosolic isoforms, has emerged as a validated and highly promising strategy in modern oncology drug development[6][7].

The sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for designing potent CA inhibitors[6][8]. The N-phenyl-1H-pyrazole-4-sulfonamide scaffold represents a versatile and promising class of compounds for achieving isoform-selective inhibition. The pyrazole ring and its substituents can be tailored to exploit subtle structural differences in the active sites of various CA isoforms, enabling the development of inhibitors with high affinity for hCA IX and hCA XII over off-target isoforms[9][10].

This guide provides a comprehensive technical overview and a set of detailed protocols for the synthesis and biological evaluation of N-phenyl-1H-pyrazole-4-sulfonamide derivatives as carbonic anhydrase inhibitors. The methodologies described are designed for researchers in chemical biology, pharmacology, and drug development to rigorously characterize these compounds from initial enzymatic inhibition to cellular activity.

Section 1: Synthesis of N-phenyl-1H-pyrazole-4-sulfonamide

The synthesis of N-phenyl-1H-pyrazole-4-sulfonamide derivatives is a straightforward process, typically involving the reaction of a pyrazole-4-sulfonyl chloride intermediate with a corresponding aniline. The pyrazole core itself can be synthesized from common starting materials[11]. This modular approach allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Protocol 1: General Synthesis of N-phenyl-1H-pyrazole-4-sulfonamide

This protocol describes a general method adapted from established procedures for sulfonamide synthesis[11][12].

Causality: The reaction is a nucleophilic attack of the amine (aniline) on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or pyridine, is used to quench the HCl byproduct generated during the reaction, driving the reaction to completion. Dichloromethane (DCM) is a common inert solvent for this transformation.

Materials:

  • 1H-Pyrazole-4-sulfonyl chloride

  • Aniline (or substituted aniline)

  • Diisopropylethylamine (DIPEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aniline (1.05 equivalents) and DIPEA (2.0-3.0 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring aniline solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to yield the pure N-phenyl-1H-pyrazole-4-sulfonamide product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Section 2: In-Vitro Characterization: Enzyme Inhibition Assay

The most common method to determine the inhibitory potency of a compound against a specific CA isoform is a spectrophotometric assay that measures the enzyme's esterase activity[2][13]. In this assay, the CA enzyme catalyzes the hydrolysis of a substrate, 4-nitrophenyl acetate (p-NPA), to produce the yellow-colored 4-nitrophenolate anion, which can be quantified by measuring its absorbance at 405 nm[2][14].

Protocol 2: Spectrophotometric CA Inhibition Assay

Principle: The rate of 4-nitrophenolate production is directly proportional to the active CA concentration. An inhibitor will bind to the enzyme's active site, reducing the rate of substrate hydrolysis. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_prep Reagent Preparation cluster_plate Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme Stock, Inhibitor Stock, and Substrate Solution AddBuffer Add Assay Buffer to all wells Reagents->AddBuffer AddEnzyme Add CA Enzyme (except background wells) AddBuffer->AddEnzyme AddInhibitor Add Test Compound dilutions or Vehicle (DMSO) AddEnzyme->AddInhibitor PreIncubate Pre-incubate for 15 min at 25°C AddInhibitor->PreIncubate AddSubstrate Initiate reaction by adding p-NPA Substrate PreIncubate->AddSubstrate Measure Measure Absorbance at 405 nm (kinetic mode, 30-60 min) AddSubstrate->Measure CalcRate Calculate Reaction Rate (ΔAbs/Δt) Measure->CalcRate CalcInhibition % Inhibition Calculation CalcRate->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve CalcIC50 Determine IC50 Value PlotCurve->CalcIC50

Caption: Workflow for the in-vitro carbonic anhydrase inhibition assay.

Materials:

  • Purified recombinant human CA isoforms (e.g., hCA II, hCA IX, hCA XII)

  • Assay Buffer: 20 mM HEPES-Tris, pH 7.4[13]

  • Test Compound (N-phenyl-1H-pyrazole-4-sulfonamide) stock solution (e.g., 10 mM in DMSO)

  • Substrate: 4-Nitrophenyl acetate (p-NPA) solution (e.g., 0.7 mM in methanol or acetonitrile)[13]

  • Positive Control Inhibitor: Acetazolamide (AAZ)[2]

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of the test compound and the positive control (Acetazolamide) in the assay buffer. Ensure the final DMSO concentration in the well is consistent across all samples and does not exceed 1% to avoid affecting enzyme activity[14].

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Enzyme Control (100% Activity): 140 µL Assay Buffer + 20 µL CA enzyme solution + 20 µL vehicle (e.g., 1% DMSO in buffer).

    • Test Wells: 140 µL Assay Buffer + 20 µL CA enzyme solution + 20 µL of each test compound dilution.

    • Background Control (No Enzyme): 160 µL Assay Buffer + 20 µL of the highest concentration of the test compound (to account for any non-enzymatic substrate hydrolysis or compound absorbance).

  • Pre-incubation: Pre-incubate the plate at 25 °C for 15 minutes to allow the inhibitor to bind to the enzyme[13].

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells. The final volume in each well should be 200 µL.

  • Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 30-60 minutes at 25 °C[14].

Data Analysis:

  • For each well, calculate the rate of reaction (V) by determining the slope (ΔAbsorbance/Δtime) in the linear portion of the kinetic curve.

  • Subtract the rate of the background control from all other rates.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value.

Data Presentation: Summarize the IC₅₀ values for the compound against different CA isoforms in a table to evaluate its potency and selectivity.

CompoundhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
N-phenyl-1H-pyrazole-4-sulfonamide>10,0001,25015.525.8
Acetazolamide (Standard)5012255.7

(Note: Data are hypothetical and for illustrative purposes only.)

Section 3: Cellular Activity in a Hypoxic Cancer Model

Evaluating the compound in a cellular context is a critical next step to confirm that its enzymatic inhibition translates into a desired biological effect. Since hCA IX is induced by hypoxia, it is essential to perform these assays under both normoxic (standard cell culture, ~21% O₂) and hypoxic (~1% O₂) conditions to assess hypoxia-specific effects[5].

Protocol 3: Hypoxia-Induced Cell Viability Assay

Principle: This protocol assesses the ability of the N-phenyl-1H-pyrazole-4-sulfonamide to reduce the viability of cancer cells that overexpress hCA IX, particularly under hypoxic conditions where these cells are most reliant on CA IX for survival.

G cluster_culture Cell Culture cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Seed Seed HT-29 cells in 96-well plates Adhere Allow cells to adhere (24 hours) Seed->Adhere Treat Treat with serial dilutions of test compound Adhere->Treat Incubate Incubate plates under Normoxia (21% O2) and Hypoxia (1% O2) conditions (48-72 hours) Treat->Incubate AddReagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate->AddReagent IncubateAssay Incubate as per manufacturer's protocol AddReagent->IncubateAssay MeasureSignal Measure Absorbance or Luminescence IncubateAssay->MeasureSignal Normalize Normalize data to vehicle-treated controls MeasureSignal->Normalize PlotCurve Plot % Viability vs. [Compound] Normalize->PlotCurve DetermineEC50 Determine EC50 values for Normoxia and Hypoxia PlotCurve->DetermineEC50

Caption: Experimental workflow for assessing cell viability under normoxic and hypoxic conditions.

Materials:

  • Human cancer cell line with high hypoxic CA IX induction (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer)[5][15].

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂.

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay).

  • Sterile 96-well clear or opaque plates (depending on the assay).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the N-phenyl-1H-pyrazole-4-sulfonamide or vehicle control (DMSO).

  • Incubation: Place one set of plates in a standard normoxic incubator (37 °C, 5% CO₂) and another set in a hypoxic incubator (37 °C, 5% CO₂, 1% O₂) for 48-72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a chosen assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability for each concentration.

    • Plot the percent viability against the log of the compound concentration for both normoxic and hypoxic conditions.

    • Calculate the EC₅₀ (effective concentration to reduce viability by 50%) for each condition. A significantly lower EC₅₀ under hypoxia suggests a hypoxia-selective mechanism of action, likely mediated by the inhibition of CA IX.

Section 4: Proposed In-Vivo Efficacy Model

To evaluate the therapeutic potential of a lead compound, in-vivo studies are indispensable. A tumor xenograft model in immunodeficient mice is a standard preclinical model to assess a compound's ability to inhibit tumor growth[3][15].

Conceptual Protocol: Tumor Xenograft Study

Model: Subcutaneous HT-29 or 4T1 murine breast cancer xenografts in athymic nude or BALB/c mice, respectively. The 4T1 model is particularly relevant as it spontaneously metastasizes to the lungs, allowing for the assessment of anti-metastatic effects[3].

Study Design:

  • Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, PBS with solubilizing agent).

    • Group 2: N-phenyl-1H-pyrazole-4-sulfonamide (at one or more dose levels).

    • Group 3: Standard-of-care chemotherapy (e.g., doxorubicin, cisplatin).

    • Group 4: Combination of the test compound and chemotherapy.

  • Treatment: Administer treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight and overall health.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weight. Tissues can be collected for further analysis (e.g., immunohistochemistry for CA IX expression, proliferation marker Ki-67, and apoptosis marker cleaved caspase-3).

G cluster_reaction Catalytic Reaction cluster_outcome Tumor Microenvironment Effects cluster_inhibition_effect Effect of Inhibition Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Overexpression on cell surface HIF1a->CAIX CO2 CO₂ + H₂O Inhibitor N-phenyl-1H-pyrazole- 4-sulfonamide Inhibitor->CAIX:f0 Inhibits Reversal Reversal of pH Gradient (Increased pHe) HCO3 HCO₃⁻ + H⁺ CO2->HCO3 Catalyzed by CA IX Acidosis Extracellular Acidosis (Low pHe) Proliferation Tumor Growth, Invasion & Metastasis Acidosis->Proliferation Promotes Alkaline Intracellular Alkalinization (High pHi) Alkaline->Proliferation Maintains Inhibition Inhibition of Tumor Growth & Metastasis Reversal->Inhibition

Sources

Application

Application Note: NMR Spectroscopy Protocols for the Structural Elucidation and Screening of 1-Phenyl-1H-pyrazole-4-sulfonamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol.

Mechanistic Context: The Pharmacophore and NMR's Role

Sulfonamide-bearing pyrazoles represent a highly privileged scaffold in medicinal chemistry. They are frequently deployed as potent, isoform-selective carbonic anhydrase (CA) inhibitors, anti-inflammatory agents, and multitarget therapeutic candidates[1],[2]. The molecule 1-phenyl-1H-pyrazole-4-sulfonamide (often generically referred to as N-phenyl-1H-pyrazole-4-sulfonamide) combines two critical features: a primary sulfonamide group ( −SO2​NH2​ ) that acts as a classic zinc-binding pharmacophore, and an N-phenyl pyrazole core that dictates the molecule's orientation within the hydrophobic pockets of target proteins[3].

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable in the development pipeline for these molecules[4]. Traditional biochemical assays cannot confirm the exact regiochemistry of the pyrazole substitutions (e.g., distinguishing N1-phenyl from N2-phenyl isomers) or assess the structural integrity of the sulfonamide moiety in solution. Furthermore, in Fragment-Based Drug Discovery (FBDD), ligand-observed NMR provides atomic-level resolution to detect weak-to-moderate binding affinities ( Kd​ in the µM to mM range) without the need for protein crystallization[5],[6].

This application note provides self-validating protocols for both the structural elucidation of 1-phenyl-1H-pyrazole-4-sulfonamide and its application in ligand-observed NMR screening.

Structural Characteristics & Quantitative Data

The electronic environment of 1-phenyl-1H-pyrazole-4-sulfonamide is heavily influenced by the electron-withdrawing nature of both the N-phenyl ring and the C4-sulfonamide group. This results in significant deshielding of the pyrazole protons, particularly H-5, which resides in the anisotropic cone of the adjacent N-phenyl ring.

Table 1: Expected 1H and 13C NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant ( J )Integration
1H Pyrazole H-58.95Singlet (s)-1H
1H Pyrazole H-38.15Singlet (s)-1H
1H Phenyl H-2, H-6 (ortho)7.85Doublet (d)~7.5 - 8.0 Hz2H
1H Phenyl H-3, H-5 (meta)7.55Triplet (t)~7.5 - 8.0 Hz2H
1H Phenyl H-4 (para)7.40Triplet (t)~7.5 Hz1H
1H Sulfonamide −NH2​ 7.30Broad Singlet (br s)-2H
13C Pyrazole C-4126.0Quaternary (C)--
13C Pyrazole C-3141.5CH--
13C Pyrazole C-5132.0CH--
13C Phenyl C-1 (ipso)139.0Quaternary (C)--
13C Phenyl C-2, C-6119.5CH--

(Note: Exact shifts may vary slightly depending on concentration and temperature. The sulfonamide −NH2​ signal is highly solvent-dependent[7].)

Protocol I: High-Resolution Structural Elucidation

To definitively prove the structure and regiochemistry of the synthesized compound, a combination of 1D and 2D NMR techniques is required.

Elucidation A Sample Preparation (DMSO-d6, 5-15 mM) B 1D Acquisition (1H, 13C) A->B C Homonuclear 2D (COSY, NOESY) B->C D Heteronuclear 2D (HSQC, HMBC) B->D E Regiochemistry Validation (N1-Phenyl vs N2-Phenyl) C->E D->E

Workflow for the structural elucidation and regiochemical validation of 1-phenyl-1H-pyrazole-4-sulfonamide.

Step-by-Step Methodology

1. Sample Preparation (Causality & Solvent Choice): Do not use CD3​OD or D2​O . Protic solvents cause rapid deuterium exchange with the sulfonamide −NH2​ protons, rendering them invisible in the 1H spectrum.

  • Action: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO acts as a strong hydrogen-bond acceptor, locking the −NH2​ protons in place, slowing their exchange rate, and yielding a distinct, quantifiable broad singlet at ~7.30 ppm.

2. 1D 1H and 13C Acquisition:

  • Action: Acquire the 1H spectrum (ns=16, d1=2s) and 13C spectrum (ns=512, d1=2s) at 298 K.

  • Self-Validation Checkpoint: Before proceeding to 2D experiments, integrate the 1H spectrum. The broad singlet at ~7.30 ppm must integrate to exactly 2.0 relative to the pyrazole H-5 singlet (1.0). If the −NH2​ integration is < 1.5, trace water has catalyzed proton exchange. Discard the sample, dry the NMR tube, and prepare a fresh solution using a newly opened ampoule of DMSO- d6​ .

3. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Causality: HMBC is critical for proving that the phenyl ring is attached to N1 and not N2.

  • Action: Acquire a 1H−13C HMBC optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Interpretation: Look for a 3J cross-peak between the Phenyl ortho-protons (H-2/6 at ~7.85 ppm) and the Pyrazole C-5 (~132.0 ppm). The presence of this specific correlation definitively confirms the N1-phenyl regiochemistry.

Protocol II: Ligand-Observed NMR for FBDD

When screening 1-phenyl-1H-pyrazole-4-sulfonamide against a macromolecular target (e.g., Carbonic Anhydrase), ligand-observed techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly effective[8],[9].

FBDD T Target Preparation (Protein + Ligand Mix) S STD-NMR (Saturation Transfer) T->S W WaterLOGSY (Bulk Water Transfer) T->W C CPMG (T2 Relaxation) T->C V Hit Validation & Epitope Mapping S->V W->V C->V

Ligand-observed NMR screening workflow for identifying target-ligand interactions.

Step-by-Step Methodology

1. Target & Ligand Preparation:

  • Action: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) in 100% D2​O .

  • Action: Add the target protein to a final concentration of 10–20 µM. Add 1-phenyl-1H-pyrazole-4-sulfonamide (from a concentrated DMSO- d6​ stock) to a final concentration of 1 mM. Crucial: Keep the final DMSO concentration below 2% (v/v) to prevent protein denaturation.

2. STD-NMR Acquisition:

  • Causality: STD-NMR relies on the transfer of magnetization from the protein to the bound ligand via spin diffusion. Protons on the ligand that are closest to the protein binding pocket receive the most saturation, allowing for "epitope mapping"[6].

  • Action: Irradiate the protein's aliphatic methyl region (on-resonance at -0.5 ppm) for 2 seconds. Acquire an off-resonance spectrum (irradiation at 30 ppm). Subtract the on-resonance from the off-resonance spectrum.

  • Interpretation: Signals that appear in the difference spectrum belong to the ligand binding to the target. The relative intensity of the pyrazole H-5 vs. the phenyl protons will indicate which part of the molecule is buried deepest in the active site.

3. WaterLOGSY Acquisition:

  • Causality: This technique transfers magnetization from bulk water to the protein, and then to the bound ligand.

  • Action: Selectively excite the bulk water resonance (~4.7 ppm).

  • Self-Validation Checkpoint: Run a control sample containing only the ligand (no protein). In the control WaterLOGSY spectrum, the small molecule must show signals with an opposite phase (negative NOE) compared to the bound state (positive NOE). If the ligand-only control shows positive NOE signals, the ligand is aggregating or forming micelles. You must lower the ligand concentration or add a mild detergent before proceeding.

References

  • 1 - nih.gov 2.5 - creative-biostructure.com 3.7 - nih.gov 4.3 - nih.gov

  • 4 - spectroscopyonline.com 6.6 - springernature.com 7.8 - nih.gov

  • 9 - nih.gov

  • 2 - nih.gov

Sources

Method

Application of N-phenyl-1H-pyrazole-4-sulfonamide in Antimicrobial Research

Introduction: A Synthesis of Potent Scaffolds The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities capable of circumventing existing resistance mechanisms. A promising...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Synthesis of Potent Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities capable of circumventing existing resistance mechanisms. A promising strategy in medicinal chemistry involves the hybridization of known pharmacophores to create molecules with enhanced biological activity. N-phenyl-1H-pyrazole-4-sulfonamide is a compound class that embodies this approach, integrating two scaffolds with established antimicrobial significance: the pyrazole ring and the sulfonamide group.

Pyrazoles and their derivatives are a versatile class of heterocyclic compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and remain clinically relevant today.[2][3] Their mechanism of action, the inhibition of folate biosynthesis, is a validated and crucial target in bacteria.[3][4][] The conjugation of these two moieties in N-phenyl-1H-pyrazole-4-sulfonamide derivatives offers a compelling avenue for the development of new antimicrobial agents with potentially unique or enhanced efficacy.[6][7][8]

This guide provides a comprehensive overview of the application of N-phenyl-1H-pyrazole-4-sulfonamide in antimicrobial research, detailing its mechanism of action and providing robust protocols for its evaluation.

Mechanism of Action: Targeting Folate Biosynthesis

The antimicrobial activity of the sulfonamide moiety is well-characterized. Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[3][9] This pathway is essential for the production of nucleotides (purines and pyrimidines) and certain amino acids, which are prerequisites for DNA synthesis, repair, and cellular replication.[]

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[3] They are structural analogs of the natural substrate for DHPS, para-aminobenzoic acid (PABA). By binding to the active site of the enzyme, sulfonamides block the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the synthesis of dihydropteroic acid, a crucial precursor to folic acid.[2][] This disruption of the folate pathway ultimately prevents bacterial growth and multiplication, a bacteriostatic effect.[3][4] The body's immune system is then typically able to clear the inhibited pathogens.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition Mechanism Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Glutamate THF Tetrahydrofolic Acid (Active Folate) DHF->THF Dihydrofolate Reductase (DHFR) DNA Purines, Thymidine, Amino Acids -> DNA THF->DNA Sulfonamide N-phenyl-1H-pyrazole-4-sulfonamide (PABA Analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of sulfonamide action on the bacterial folic acid synthesis pathway.

Application Notes: Best Practices for In Vitro Evaluation

Compound Handling and Preparation
  • Solubility: N-phenyl-1H-pyrazole-4-sulfonamide derivatives are often hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mg/mL or 100x the highest tested concentration).

  • Stock Solutions: Prepare stock solutions under sterile conditions. Filter-sterilize the DMSO stock through a 0.22 µm syringe filter if necessary. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: When preparing working dilutions for assays, ensure the final concentration of DMSO does not exceed 1% (v/v) in the test medium, as higher concentrations can inhibit microbial growth and confound results. A solvent toxicity control must always be included in experiments.

Selection of Microbial Strains
  • Reference Strains: Utilize well-characterized reference strains from recognized culture collections (e.g., ATCC, NCTC) for initial screening. This ensures reproducibility and allows for comparison with published data. Examples include:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)

  • Clinical Isolates: To assess the relevance of the compound against contemporary pathogens, testing against a panel of recent, well-characterized clinical isolates, including multidrug-resistant (MDR) strains, is critical.

Growth Media Selection
  • Standard Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the internationally recognized standard media for routine antimicrobial susceptibility testing of non-fastidious bacteria.[10] These media have low concentrations of PABA and thymidine, which could otherwise interfere with sulfonamide activity.

  • Fungal Testing: For fungi, RPMI-1640 medium buffered with MOPS is the standard for broth dilution assays, as recommended by CLSI documents. Sabouraud Dextrose Agar/Broth is commonly used for general fungal culture.

  • Fastidious Organisms: Specialized media, such as Haemophilus Test Medium (HTM) for Haemophilus influenzae or MHA with 5% sheep blood for Streptococcus pneumoniae, may be required.[11]

Experimental Protocols

The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for a research setting.[12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare Inoculum (0.5 McFarland Standard) B 2. Prepare Serial Dilutions of Test Compound in 96-well Plate C 3. Inoculate Wells (Final conc. ~5 x 10^5 CFU/mL) A->C B->C D 4. Add Controls (Growth, Sterility, Solvent) C->D E 5. Incubate (e.g., 35°C for 16-20h) D->E F 6. Read Plate (Visually or with Plate Reader) E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • N-phenyl-1H-pyrazole-4-sulfonamide stock solution (in DMSO)

  • Appropriate sterile broth medium (e.g., CAMHB)

  • Bacterial/fungal culture grown overnight

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From an overnight culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute this adjusted suspension 1:150 in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation: a. Add 100 µL of sterile broth to wells 2 through 12 in each row designated for testing. b. Prepare a 2x starting concentration of the test compound in broth. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 1-10 now contain 100 µL of serially diluted compound.

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound.

    • Well 12 (Sterility Control): Add 100 µL of broth. This well will not be inoculated.

    • Solvent Control: Run a separate dilution series with the highest concentration of DMSO used, but without the test compound, to confirm the solvent is not inhibitory.

  • Inoculation: a. Using a multichannel pipette, add 100 µL of the final diluted inoculum (from step 1c) to wells 1 through 11. This halves the drug concentration in each well to the final desired test concentration and achieves the target inoculum density of 5 x 10⁵ CFU/mL. Do not add inoculum to well 12. b. The final volume in each well (1-11) is 200 µL.

  • Incubation: a. Seal the plates with a breathable membrane or place them in a container with a moistened paper towel to prevent evaporation. b. Incubate at 35 ± 2°C for 16-20 hours for most bacteria. Fungi may require longer incubation times and different temperatures.

  • Reading Results: a. Examine the plate visually from the bottom using a reading mirror. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity or button of cells at the bottom of the well). c. The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial activity.[13]

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Prepare sterile filter paper disks (6 mm diameter). Aseptically impregnate each disk with a known amount of the N-phenyl-1H-pyrazole-4-sulfonamide solution. Allow the solvent to evaporate completely.

  • Place the impregnated disks onto the surface of the agar. Gently press down to ensure complete contact.

  • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone correlates with the susceptibility of the organism to the compound.

Data Presentation

Results from MIC and MBC assays should be recorded systematically. A reference antibiotic (e.g., Sulfamethoxazole, Ciprofloxacin) should be included as a positive control.

MicroorganismTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)Reference Antibiotic MIC (µg/mL)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028
Clinical Isolate 1

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Al-Ghamdi, A. M., et al. (2012). Synthesis and antimicrobial evaluation of some pyrazole derivatives. Molecules, 17(5), 4929-4941. Retrieved from [Link]

  • Tacić, A., et al. (2017). Antimicrobial sulfonamide drugs. Journal of the Serbian Chemical Society, 82(10), 1085-1109. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Prasanna, C. S., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Oriental Journal of Chemistry, 34(2), 896-903. Retrieved from [Link]

  • Gouda, M. A., et al. (2016). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1166. Retrieved from [Link]

  • Fustero, S., et al. (2011). Pyrazoles: an important scaffold in medicinal chemistry. Current Topics in Medicinal Chemistry, 11(13), 1649-1665. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial evaluation of some pyrazole derivatives. Archiv der Pharmazie, 345(4), 319-326. Retrieved from [Link]

  • Hindler, J. F. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. Retrieved from [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26233–26245. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • World Health Organization. (2003). Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world. Retrieved from [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]

  • MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Microwave assisted synthesis of N- [4-(5-ARYL-1H/ phenyl-pyrazol -3-YL) -phenyl] -benzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Retrieved from [Link]

  • Frontiers. (2021). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Retrieved from [Link]

  • SciELO. (2016). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Retrieved from [Link]

Sources

Application

Application Note: Formulation Strategies for In Vivo Dosing of N-phenyl-1H-pyrazole-4-sulfonamide

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The transition of novel small molecules from in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The transition of novel small molecules from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. N-phenyl-1H-pyrazole-4-sulfonamide (NPPS) and its derivatives represent a highly potent class of pharmacophores with diverse biological applications[1]. However, the highly lipophilic nature of the N-phenyl ring combined with the rigid pyrazole core presents significant formulation challenges.

This application note provides a comprehensive, causality-driven guide to formulating NPPS for both Intravenous (IV) and Per Os (PO) administration in rodent models. By leveraging co-solvent systems, micellar shielding, and polymer-stabilized suspensions, these protocols are designed as self-validating workflows to ensure maximum bioavailability, dosing accuracy, and minimal vehicle-induced toxicity[2].

Physicochemical Profiling & Mechanistic Rationale

To formulate a compound effectively, one must first understand the causality behind its physical behavior in solution. NPPS exhibits amphoteric tendencies but behaves primarily as a highly hydrophobic entity at physiological pH (7.4).

  • The Pyrazole Core: The 1H-pyrazole ring is weakly basic. It resists protonation in standard aqueous media, meaning it cannot be easily solubilized by simple pH adjustments (like forming a hydrochloride salt) without dropping the pH to biologically intolerable levels.

  • The Sulfonamide Group: The -SO₂NH₂ moiety is weakly acidic (pKa ~9.0–10.0). While it can be deprotonated at high pH to form a water-soluble sodium salt, administering highly alkaline solutions (pH > 10) in vivo causes severe tissue necrosis and precipitation upon contact with physiological buffering systems[3].

  • The Lipophilic N-Phenyl Ring: This drives the high LogP of the molecule, promoting strong crystal lattice energy and hydrophobic exclusion in water.

The Formulation Strategy: Because pH adjustment is unviable for NPPS, we must rely on dielectric constant manipulation and steric stabilization .

  • For IV Dosing: We utilize a step-down co-solvent approach (DMSO → PEG300 → Tween 80 → Saline) or complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. DMSO disrupts the crystal lattice, PEG300 lowers the solvent's dielectric constant, and Tween 80 forms micelles to shield the hydrophobic core as the aqueous saline is introduced.

  • For PO Dosing: Since the gastrointestinal tract can process suspensions, we avoid high co-solvent loads (which cause GI irritation)[2]. Instead, we utilize a kinetic stabilization approach using Carboxymethyl Cellulose (CMC) to increase vehicle viscosity (slowing sedimentation via Stokes' Law) and Tween 80 to reduce interfacial tension, allowing the hydrophobic NPPS particles to be wetted.

Quantitative Formulation Parameters

The following tables summarize the critical parameters required to maintain scientific integrity and animal welfare during formulation design.

Table 1: Estimated Physicochemical Profile of NPPS
ParameterEstimated ValueFormulation Implication
Molecular Weight ~237.26 g/mol Favorable for rapid systemic absorption if dissolved.
LogP (Octanol/Water) 2.5 – 3.5High lipophilicity; requires surfactants or co-solvents for IV.
pKa (Sulfonamide) ~9.5Unionized at pH 7.4; alkaline salt formation is not viable for IV.
Aqueous Solubility < 10 µg/mLClass II/IV BCS behavior; dissolution rate-limited absorption.
Table 2: Maximum Tolerated Vehicle Limits for Rodents (Mice/Rats)

Note: Exceeding these limits can induce vehicle-mediated toxicity, confounding study results[2][3].

Vehicle ComponentMax IV ConcentrationMax PO ConcentrationMechanistic Toxicity if Exceeded
DMSO ≤ 10% (v/v)≤ 10% (v/v)Hemolysis (IV); GI mucosal irritation (PO).
PEG 300 / 400 ≤ 40% (v/v)≤ 50% (v/v)Osmotic diuresis; acute renal tubular necrosis.
Tween 80 ≤ 5% (v/v)≤ 10% (v/v)Histamine release (anaphylactoid reaction in dogs/rats).
HP-β-CD ≤ 20% (w/v)≤ 20% (w/v)Nephrotoxicity; osmotic diarrhea[5][6].
Dosing Volume 5 mL/kg10 mL/kgFluid overload; pulmonary edema (IV); gastric rupture (PO)[7].

Formulation Decision Workflow

G Start NPPS Compound (Hydrophobic, Low Solubility) Assess Determine Route of Administration Start->Assess IV Intravenous (IV) Requires 100% True Solution Assess->IV PO Per Os (PO) / Oral Gavage Homogeneous Suspension Acceptable Assess->PO Cosolvent Co-solvent System 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline IV->Cosolvent High Dose Cyclo Cyclodextrin Complexation 20% HP-β-CD in Saline IV->Cyclo Low Dose Suspension Polymer Suspension 0.5% Na-CMC + 0.5% Tween 80 in Purified Water PO->Suspension ValidateIV Validation: Visual Clarity & Sterile Filtration Cosolvent->ValidateIV Cyclo->ValidateIV ValidatePO Validation: Uniform Milky Dispersion (No Aggregates) Suspension->ValidatePO

Fig 1: Decision tree for selecting NPPS formulation vehicles based on dosing route.

Step-by-Step Self-Validating Protocols

Protocol A: Intravenous (IV) Co-Solvent Formulation (Target: 2 mg/mL)

Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

Causality Check: The order of addition is strictly non-negotiable. Adding aqueous saline before the compound is fully micellized by Tween 80 will cause irreversible crash-out (precipitation).

  • Weighing & Wetting: Weigh 20 mg of NPPS into a clean glass vial.

  • Lattice Disruption (DMSO): Add 1.0 mL of sterile DMSO. Vortex vigorously for 1-2 minutes.

    • Self-Validation Checkpoint 1: The solution must be 100% optically clear. If particulates remain, sonicate for 5 minutes at 37°C. Do not proceed until clear.

  • Dielectric Transition (PEG300): Add 4.0 mL of PEG300. Vortex for 1 minute. The mixture should remain completely clear.

  • Micellar Shielding (Tween 80): Add 0.5 mL of Tween 80. Vortex for 2 minutes. The solution will become slightly viscous but must remain clear.

  • Aqueous Quenching (Saline): Crucial Step. Place the vial on a magnetic stirrer at 500 RPM. Dropwise, add 4.5 mL of 0.9% Normal Saline at a rate of ~1 mL/minute.

    • Self-Validation Checkpoint 2: Hold the vial against a dark background with a strong light source. If a localized milky cloud forms and does not dissipate, the compound has precipitated. A successful formulation will remain completely transparent.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter. (Do not use standard cellulose filters, as PEG/DMSO will degrade them).

Protocol B: Per Os (PO) Suspension Formulation (Target: 10 mg/mL)

Vehicle: 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) / 0.5% Tween 80 in Water

Causality Check: NPPS is highly hydrophobic and will float on water (poor wettability). Tween 80 acts as a wetting agent to coat the particles, while the CMC polymer network prevents the wetted particles from settling rapidly.

  • Vehicle Preparation: Dissolve 500 mg of Na-CMC in 100 mL of heated (60°C) purified water under high-shear stirring until clear. Cool to room temperature.

  • Trituration: Weigh 100 mg of NPPS into a glass mortar.

  • Wetting: Add 50 µL of Tween 80 directly to the powder. Use the pestle to grind the powder and surfactant together into a thick, uniform paste.

    • Self-Validation Checkpoint 1: The paste must have no dry white powder pockets. It should look like a homogeneous gel.

  • Suspension Building: Add 1.0 mL of the 0.5% Na-CMC solution to the mortar. Triturate vigorously to create a concentrated slurry.

  • Dilution: Gradually add the remaining 8.95 mL of the Na-CMC solution in 2 mL increments, mixing thoroughly after each addition. Transfer to a dosing vial.

    • Self-Validation Checkpoint 2: Shake the vial and let it sit for 5 minutes. The suspension should remain uniformly milky. If rapid sedimentation occurs (visible powder at the bottom within minutes), the particle size is too large; subject the suspension to probe sonication (3 x 10-second bursts on ice) to reduce particle size.

Pharmacokinetic Considerations

Understanding how the formulation interacts with physiological pathways is critical for interpreting PK data. IV formulations provide 100% bioavailability but are subject to immediate clearance mechanisms. PO suspensions rely on the dissolution rate in the GI tract, which is governed by the Noyes-Whitney equation; hence, the fine particle size achieved in Protocol B is critical for absorption[8].

G Dose Administered NPPS Dose IV_Route IV Injection (Solution) 100% Bioavailable Dose->IV_Route PO_Route Oral Gavage (Suspension) Dissolution Rate-Limited Dose->PO_Route Systemic Systemic Circulation (Plasma Exposure) IV_Route->Systemic Immediate GI_Tract Gastrointestinal Tract (pH 1.2 - 6.8) PO_Route->GI_Tract Wetting & Dissolution Liver Hepatic First-Pass Metabolism GI_Tract->Liver Portal Vein Absorption Liver->Systemic Surviving Fraction (F%)

Fig 2: Pharmacokinetic absorption pathways comparing IV solution vs. PO suspension.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega URL
  • Journal of the American Association for Laboratory Animal Science (via NIH/PMC)
  • International Journal of Toxicology (via ResearchGate)
  • Effect of a 2-HP-β-Cyclodextrin Formulation on the Biological Transport and Delivery of Chemotherapeutic PLGA Nanoparticles DovePress URL
  • In Vivo Investigation of (2-Hydroxypropyl)
  • AAPS PharmSciTech (via NIH/PMC)
  • Common Routes of Administration in Small Rodents International Journal of Pharmaceutical Sciences and Research URL

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening for N-phenyl-1H-pyrazole-4-sulfonamide Analogs

Abstract The N-phenyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases and other key signaling proteins. The discovery of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-phenyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases and other key signaling proteins. The discovery of novel, potent, and selective analogs requires robust high-throughput screening (HTS) methodologies. This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute comprehensive HTS campaigns for this class of compounds. We delve into the causality behind experimental design, offering detailed protocols for both biochemical and cell-based assays, and outline a rigorous hit validation cascade to ensure the identification of high-quality lead compounds. The protocols and strategies herein are designed to be self-validating systems, incorporating critical controls and orthogonal assays to minimize false positives and build confidence in screening results.

Part 1: Foundational Strategy for HTS Campaign Design

Target Class Considerations

The N-phenyl-1H-pyrazole-4-sulfonamide core is a versatile pharmacophore. Analogs have been identified as potent inhibitors of various protein kinases, such as Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).[1][2] Therefore, a primary focus for an HTS campaign will often be on kinase inhibition. However, this scaffold may also interact with other ATP-binding proteins or unrelated targets. The initial choice of assay—biochemical or cell-based—is dictated by the primary scientific question.

  • Biochemical Assays are ideal for identifying direct inhibitors of a purified target protein (e.g., a specific kinase). They offer a clean system to study direct molecular interactions but lack physiological context.[3]

  • Cell-Based Assays measure the downstream consequences of target modulation within a living cell. They provide greater physiological relevance, automatically filtering for cell-permeable compounds, but can be more complex to interpret due to the involvement of multiple signaling pathways.[4][5][6]

Decision Workflow: Selecting the Optimal Assay

The selection of an appropriate HTS assay is a critical first step. This decision should be based on the project goals, the nature of the target, and available resources.

Assay_Selection_Workflow Start Project Goal: Screen N-phenyl-1H-pyrazole-4-sulfonamide Library Question1 Primary Objective? Start->Question1 Biochem Identify Direct Binders/ Inhibitors of Purified Target Question1->Biochem Direct Interaction CellBased Identify Modulators of a Cellular Pathway/Phenotype Question1->CellBased Functional Effect Question2 Target Type? Biochem->Question2 Question3 Desired Cellular Readout? CellBased->Question3 Kinase Kinase Activity Assay (e.g., AlphaScreen, TR-FRET) Question2->Kinase Enzyme Binding Binding Assay (e.g., Fluorescence Polarization) Question2->Binding Any Purified Protein Reporter Reporter Gene Assay (Pathway Activation/Inhibition) Question3->Reporter Specific Pathway Phenotype Phenotypic Assay (e.g., Cell Viability, Proliferation) Question3->Phenotype Overall Cell Health TargetEngage Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Question3->TargetEngage Confirm Intracellular Binding

Caption: Decision tree for selecting an appropriate HTS assay format.

Part 2: Gold-Standard Biochemical HTS Protocols

Biochemical assays provide the most direct measure of a compound's effect on its target. Here we detail two robust, homogeneous (no-wash) assay formats suitable for HTS: Fluorescence Polarization for binding and AlphaScreen for enzymatic activity.

Fluorescence Polarization (FP) Competition Assay for Direct Binding

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[7][8] In a competition assay, library compounds that bind to the target protein will displace the fluorescent tracer, causing it to tumble more rapidly and thus decreasing the polarization of its emitted light. This method is highly amenable to HTS due to its simple, mix-and-read format.[9]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization Tracer_Free Tracer Light_Out_Low Depolarized Emitted Light Tracer_Free->Light_Out_Low Fast Rotation Light_In_Low Polarized Excitation Light Light_In_Low->Tracer_Free Target_Bound Target Protein Light_Out_High Polarized Emitted Light Target_Bound->Light_Out_High Slow Rotation Tracer_Bound Tracer Light_In_High Polarized Excitation Light Light_In_High->Target_Bound Target_Comp Target Protein Tracer_Comp Tracer Inhibitor Inhibitor (Analog) Inhibitor->Target_Comp Binding

Caption: Principle of the Fluorescence Polarization competition assay.

Protocol: FP Competition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100. Causality: Triton X-100 is a non-ionic detergent crucial for preventing compound aggregation and non-specific binding, which are common sources of false-positive hits.[10]

    • Target Protein Stock: Prepare a 2X concentrated solution of the purified target protein in Assay Buffer. The final concentration should be optimized to yield a robust assay window (typically at its Kd value for the tracer).

    • Fluorescent Tracer Stock: Prepare a 2X concentrated solution of the fluorescently labeled ligand (tracer) in Assay Buffer. The final concentration is typically low (1-10 nM) to maximize the signal change upon binding.

    • Compound Plates: Prepare N-phenyl-1H-pyrazole-4-sulfonamide analogs in 100% DMSO, then dilute to an intermediate concentration for plating. Final assay concentration is typically 10 µM.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of compound solution (or DMSO for controls) into black, low-volume 384-well assay plates.

    • Add 5 µL of the 2X Target Protein Stock to all wells except for the "no protein" controls. Add 5 µL of Assay Buffer to these control wells.

    • Incubate for 15 minutes at room temperature to allow for compound-protein binding.

    • Add 5 µL of the 2X Fluorescent Tracer Stock to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plates on a microplate reader equipped with appropriate filters for the chosen fluorophore, measuring both parallel and perpendicular fluorescence intensity.[11]

  • Data Analysis & Quality Control:

    • Polarization (mP): Calculated by the instrument software using the formula: mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular). The G-factor corrects for instrument bias.[9]

    • Percent Inhibition: 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_max is the high control (DMSO, protein, tracer) and mP_min is the low control (DMSO, no protein, tracer).

    • Z'-factor: A measure of assay robustness. Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|. An excellent assay has a Z'-factor between 0.5 and 1.0.[3]

AlphaScreen Kinase Activity Assay

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[12][13] For a kinase assay, a biotinylated peptide substrate is used. When phosphorylated by the target kinase, a phospho-specific antibody conjugated to an Acceptor bead can bind. The biotinylated peptide is captured by a Streptavidin-coated Donor bead. When the beads are brought into proximity (<200 nm) by this molecular "sandwich," excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[14][15]

AlphaScreen_Principle cluster_0 No Kinase Activity (No Signal) cluster_1 Kinase Activity (Signal) Donor_No Donor Bead (Streptavidin) Substrate_No Biotin-Peptide Donor_No->Substrate_No Binds Acceptor_No Acceptor Bead (Anti-pAb) Substrate_No->Acceptor_No No Binding Kinase Active Kinase + ATP Substrate_Yes Biotin-Peptide-P Kinase->Substrate_Yes Donor_Yes Donor Bead Donor_Yes->Substrate_Yes Binds Acceptor_Yes Acceptor Bead Acceptor_Yes->Substrate_Yes Binds Signal Light (520-620 nm) Acceptor_Yes->Signal

Caption: Principle of the AlphaScreen kinase activity assay.

Protocol: AlphaScreen Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • Kinase Stock: Prepare 2X concentrated solution of purified kinase in Kinase Buffer.

    • Substrate/ATP Mix: Prepare 4X concentrated solution of biotinylated peptide substrate and ATP in Kinase Buffer. The ATP concentration should be at or near its Km for the kinase to facilitate the identification of ATP-competitive inhibitors.

    • Stop/Detection Mix: Prepare a mix of AlphaScreen Streptavidin Donor beads and Anti-phospho-antibody Acceptor beads in AlphaLISA buffer. Causality: The beads are light-sensitive and should be handled under subdued light to prevent photobleaching and high background signal.[14]

  • Assay Procedure (384-well format):

    • Dispense 50 nL of compound solution (or DMSO for controls) into white, low-volume 384-well ProxiPlates.

    • Add 2.5 µL of 2X Kinase Stock to all wells except negative controls.

    • Add 2.5 µL of 4X Substrate/ATP Mix to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of Stop/Detection Mix to terminate the reaction and initiate bead binding.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plates on a microplate reader capable of AlphaScreen detection (e.g., EnVision, PHERAstar).[12][14]

  • Data Analysis & Quality Control:

    • Percent Inhibition: 100 * (1 - (Signal_sample - Signal_min) / (Signal_max - Signal_min)) where Signal_max is the DMSO control and Signal_min is the no-kinase control.

    • Z'-factor: Calculated as described for the FP assay to ensure robustness.

Part 3: Confirmatory Cell-Based HTS Protocols

Hits from biochemical screens must be validated in a cellular context. A luciferase reporter gene assay is a powerful tool to quantify the inhibition of a specific signaling pathway.

Protocol: Luciferase Reporter Gene Assay for Pathway Inhibition

Principle: This assay uses a cell line engineered to express the firefly luciferase gene under the control of a promoter containing response elements for a transcription factor of interest (e.g., NF-κB, CREB). If a compound inhibits a kinase upstream of this transcription factor, pathway activation by a stimulus will be reduced, leading to a decrease in luciferase expression and a corresponding drop in luminescent signal upon addition of luciferin substrate.[4]

  • Cell Culture and Plating:

    • Culture the reporter cell line according to standard protocols.

    • Harvest cells and seed them into white, clear-bottom 384-well cell culture plates at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Assay Procedure:

    • Remove media and add fresh media containing the N-phenyl-1H-pyrazole-4-sulfonamide analogs (final DMSO concentration <0.5%).

    • Incubate for 1-2 hours (pre-incubation period).

    • Add a known stimulus (e.g., a cytokine, growth factor) to all wells except the unstimulated controls to activate the signaling pathway.

    • Incubate for an additional 4-6 hours to allow for luciferase gene expression.

    • Equilibrate the plate to room temperature.

    • Add a 'one-step' luciferase reagent (which contains both cell lysis buffer and luciferin substrate) to all wells.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence on a microplate reader.

  • Data Analysis & Quality Control:

    • Percent Inhibition: 100 * (1 - (Lumi_sample - Lumi_unstimulated) / (Lumi_stimulated - Lumi_unstimulated)).

    • A parallel cell viability assay (e.g., CellTiter-Glo) should be run to ensure that the observed inhibition is not due to general cytotoxicity.[16]

Part 4: The Hit Validation Cascade: From Hit to Lead

A primary hit is not a lead. A rigorous, multi-step validation process is essential to eliminate artifacts and build confidence in the screening results.[10]

Hit_Validation_Workflow Primary_HTS Primary HTS (e.g., 10 µM single point screen) Hit_Selection Hit Selection (e.g., >50% Inhibition, Z-score > 3) Primary_HTS->Hit_Selection Reconfirmation Hit Re-confirmation (Fresh solid compound) Hit_Selection->Reconfirmation Dose_Response Dose-Response Curve (Determine IC50/EC50) Reconfirmation->Dose_Response Orthogonal Orthogonal Assay (Confirm with different technology, e.g., FP -> AlphaScreen) Dose_Response->Orthogonal Counterscreen Counterscreens (Rule out assay interference, e.g., test against luciferase directly) Orthogonal->Counterscreen Cellular Cellular Activity (Confirm activity in cell-based assay) Counterscreen->Cellular Selectivity Selectivity Profiling (Test against related kinases) Cellular->Selectivity Validated_Hit Validated Hit Series (Ready for Lead Optimization) Selectivity->Validated_Hit

Caption: A standard workflow for hit validation following a primary HTS campaign.

Key Validation Steps:

  • Hit Confirmation: Re-test the initial hits from a freshly prepared sample to rule out plating errors or compound degradation.[17]

  • Dose-Response Analysis: Generate a 10-point dose-response curve to determine the potency (IC₅₀ or EC₅₀) of the compound. A well-behaved compound will exhibit a sigmoidal curve.

  • Orthogonal Assay Confirmation: Validate hits using a different assay technology. For instance, if the primary screen was a kinase activity assay (AlphaScreen), a direct binding assay (FP) can confirm physical interaction with the target, helping to eliminate false positives that interfere with the assay technology itself.[10]

  • Promiscuity and Interference Checks: Perform counter-screens to identify promiscuous inhibitors. This includes testing for compound aggregation (which can be detected by sensitivity to detergents like Triton X-100) and direct interference with the detection system (e.g., auto-fluorescence or inhibition of the luciferase enzyme).[10][18]

  • Selectivity Profiling: Screen confirmed hits against a panel of related kinases to determine their selectivity profile. High selectivity is a desirable trait for a potential therapeutic agent.[1]

Part 5: Data Presentation

Quantitative data from HTS and subsequent validation assays should be summarized in clear, structured tables for easy comparison and decision-making.

Table 1: Example Primary HTS Hit Summary

Compound ID% Inhibition @ 10 µM (FP Assay)% Inhibition @ 10 µM (AlphaScreen)Hit Call
Analog-00185.278.9Yes
Analog-0025.610.1No
Analog-00362.555.4Yes
............

Table 2: Example Hit Validation Data

Compound IDFP Binding IC₅₀ (µM)Kinase Activity IC₅₀ (µM)Cellular IC₅₀ (µM)Selectivity (Kinase B/Kinase A)
Analog-0010.150.210.85>100-fold
Analog-0032.53.1>205-fold
...............

Conclusion

A successful high-throughput screening campaign for N-phenyl-1H-pyrazole-4-sulfonamide analogs is a systematic process that extends far beyond the primary screen. It requires careful assay selection based on the scientific objective, meticulous execution of robust and validated protocols, and a stringent, multi-step hit validation cascade. By integrating biochemical and cell-based approaches and rigorously eliminating artifacts, researchers can confidently identify high-quality, selective, and cell-active analogs for progression into lead optimization programs.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. Retrieved from [Link]

  • AlphaScreen. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved from [Link]

  • Detection of tyrosine kinase activity in AlphaScreen mode. (n.d.). BMG LABTECH. Retrieved from [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. Retrieved from [Link]

  • Fluorescence Polarization (FP). (2026). Molecular Devices. Retrieved from [Link]

  • AlphaScreen®. (n.d.). Berthold Technologies. Retrieved from [Link]

  • High-Throughput Screening (HTS) for Kinase Inhibitors. (2008). Drug Discovery & Development. Retrieved from [Link]

  • Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout. (n.d.). PubMed. Retrieved from [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • High throughput screening of inverse agonists. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Assessing GPCR activation using protein complementation: a novel technique for HTS. (2007). Portland Press. Retrieved from [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Kinase inhibition screening by label-free mass spectrometry employing the MALDI PharmaPulse HTS solution. (n.d.). Bruker. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]

  • Protein–Protein Interactions. (n.d.). Raines Lab. Retrieved from [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014). MDPI. Retrieved from [Link]

  • High-throughput screening for kinase inhibitors. (2005). PubMed. Retrieved from [Link]

  • High-Throughput GPCR Assay Development. (2021). Agilent. Retrieved from [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. Retrieved from [Link]

  • Tools for GPCR drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. (2018). RSC Publishing. Retrieved from [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014). ACS Publications. Retrieved from [Link]

  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis. (2021). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013). PLOS One. Retrieved from [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014). PubMed. Retrieved from [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. (2024). Semantic Scholar. Retrieved from [Link]

  • Structural identity of pyrazolyl sulphonamide derivatives tested... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • High Throughput Screening Identifies ATP-competitive Inhibitors of the NLRP1 Inflammasome. (n.d.). PubMed. Retrieved from [Link]

  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in N-phenyl-1H-pyrazole-4-sulfonamide synthesis

Technical Support Center: N-Phenyl-1H-Pyrazole-4-Sulfonamide Synthesis This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of N-phenyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Phenyl-1H-Pyrazole-4-Sulfonamide Synthesis

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of N-phenyl-1H-pyrazole-4-sulfonamide and its derivatives. As a critical scaffold in medicinal chemistry, achieving high yields and purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common synthetic hurdles.

Core Synthesis Pathway

The predominant method for synthesizing N-phenyl-1H-pyrazole-4-sulfonamides involves the coupling of a pyrazole-4-sulfonyl chloride intermediate with aniline or its derivatives. This reaction is typically mediated by a base in an appropriate aprotic solvent. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products PyrazoleSO2Cl Pyrazole-4-sulfonyl Chloride Sulfonamide N-phenyl-1H-pyrazole-4-sulfonamide PyrazoleSO2Cl->Sulfonamide + Aniline Aniline Aniline Aniline->Sulfonamide Base Base (e.g., DIPEA, Pyridine) HCl_Salt Base•HCl Salt Base->HCl_Salt + HCl (byproduct)

Caption: General reaction scheme for N-phenyl-1H-pyrazole-4-sulfonamide synthesis.

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows low or no conversion. What are the primary causes?

A1: This is a frequent challenge often linked to reagent quality, reaction conditions, or the choice of base.

  • Cause 1: Poor Reagent Quality

    • Sulfonyl Chloride Hydrolysis: Pyrazole-4-sulfonyl chlorides are highly susceptible to moisture.[1][2] Hydrolysis converts the reactive sulfonyl chloride to the unreactive pyrazole-4-sulfonic acid. Always use a freshly opened bottle of the sulfonyl chloride or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Aniline Impurities: The aniline starting material should be pure and dry. Older aniline can oxidize, leading to colored impurities and reduced nucleophilicity. Distillation of aniline before use is recommended if its quality is suspect.

  • Cause 2: Sub-optimal Reaction Conditions

    • Presence of Water: As mentioned, water is detrimental. Use anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be dried over molecular sieves or distilled from an appropriate drying agent.[3][4]

    • Temperature: Most sulfonamide couplings proceed well at room temperature.[3][4] If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be beneficial. However, excessive heat can promote side reactions.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

  • Cause 3: Ineffective Base

    • Base Strength & Sterics: The chosen base must be strong enough to scavenge the generated HCl but not so strong that it causes side reactions. Sterically hindered bases like Diisopropylethylamine (DIPEA) are often preferred over less hindered bases like Triethylamine (TEA) as they are less likely to act as nucleophiles.[3][4] Pyridine is also a common choice.

    • Stoichiometry: At least one equivalent of the base is required per equivalent of sulfonyl chloride. Often, using a slight excess (e.g., 1.5-3.0 equivalents) can improve reaction rates and drive the reaction to completion.[3][4]

Q2: I'm observing significant side products. How can I identify and minimize them?

A2: The primary side product is typically the hydrolyzed sulfonyl chloride, but others can form.

  • Side Product 1: Pyrazole-4-sulfonic Acid

    • Identification: This byproduct is highly polar and water-soluble. It will likely remain in the aqueous layer during an extractive work-up.

    • Minimization: The most effective solution is to rigorously exclude water from the reaction by using anhydrous solvents, oven-dried glassware, and an inert atmosphere.[1][2]

  • Side Product 2: Diaryl Sulfone

    • Formation: While more common in aromatic sulfonation reactions at high temperatures, sulfone formation can occur under harsh conditions.[5]

    • Minimization: Maintain a moderate reaction temperature (room temperature to ~40 °C) and avoid a large excess of the sulfonating agent.[5]

Q3: My work-up and purification are leading to significant product loss. How can I improve recovery?

A3: Product loss during this stage can often be traced to extraction or chromatography issues.

  • Problem 1: Inefficient Extraction

    • Solution: After quenching the reaction (e.g., with water or dilute acid), ensure the pH of the aqueous layer is adjusted correctly. The desired sulfonamide product is typically neutral and will be extracted into an organic solvent like ethyl acetate or DCM. Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted sulfonic acid, and a brine wash will help remove residual water before drying over sodium sulfate.[1]

  • Problem 2: Poor Chromatographic Separation

    • Solution: N-phenyl-1H-pyrazole-4-sulfonamides are moderately polar. A common solvent system for silica gel column chromatography is a gradient of ethyl acetate in hexanes. Start with a low polarity mixture and gradually increase the ethyl acetate concentration. The product can be visualized on TLC plates using a UV lamp.[3][4][6]

  • Problem 3: Recrystallization Difficulties

    • Solution: If column chromatography is not desired, recrystallization is an effective purification method. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Troubleshooting Workflow

start Low Yield Observed reagent_check Verify Reagent Quality (Sulfonyl Chloride, Aniline) start->reagent_check condition_check Review Reaction Conditions (Anhydrous? Inert Atmosphere?) start->condition_check workup_check Analyze Work-up & Purification (Extraction pH, Chromatography) start->workup_check reagent_sol Solution: - Use fresh/purified sulfonyl chloride - Distill aniline - Handle under N2/Ar reagent_check->reagent_sol condition_sol Solution: - Use anhydrous solvents (DCM, THF) - Use excess DIPEA or Pyridine - Optimize temperature (RT to 40°C) condition_check->condition_sol workup_sol Solution: - Adjust pH during extraction - Use appropriate washes (NaHCO3, brine) - Optimize chromatography solvent system workup_check->workup_sol

Caption: A decision tree for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal reaction conditions for sulfonamide coupling?

    • A: Based on several studies, successful conditions involve using Diisopropylethylamine (DIPEA) as the base in Dichloromethane (DCM) and stirring the reaction at room temperature for 16 hours.[3][4]

  • Q: How does the choice of base and solvent affect the yield?

    • A: The selection of base and solvent is critical. The table below summarizes findings from optimization studies.[4]

EntryBase (1.5 equiv)Solvent (10 vol)TemperatureTime (h)Yield (%)
1TEADCMRT1646
2TEATHFRT1646
3DIPEA DCM RT 16 55
4DIPEATHFRT2447
Data adapted from optimization studies for similar pyrazole sulfonamide syntheses.[4]
  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting materials (aniline and sulfonyl chloride) on a silica plate. A successful reaction will show the consumption of the starting materials and the appearance of a new, typically higher-running spot for the sulfonamide product.

Validated Experimental Protocol

This general procedure is adapted from published literature and serves as a reliable starting point.[3][4]

Synthesis of N-phenyl-1H-pyrazole-4-sulfonamide

  • Reaction Setup: To a solution of aniline (1.05 equivalents) in anhydrous Dichloromethane (DCM, 10 volumes) in an oven-dried round-bottom flask under a nitrogen atmosphere, add Diisopropylethylamine (DIPEA, 1.5 - 3.0 equivalents) at room temperature (25–30 °C).

  • Addition of Sulfonyl Chloride: Slowly add a solution of the appropriate pyrazole-4-sulfonyl chloride (1.0 equivalent) in anhydrous DCM (5 volumes) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes as the mobile phase).

  • Work-up: Upon completion, quench the reaction by adding cold water (10 volumes). Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-phenyl-1H-pyrazole-4-sulfonamide.[3][4]

References

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Transition Metal-Free De Novo Synthesis of Sulfonated Pyrazoles from Sulfonyl Hydrazides, 1,3-Diketones, and Sodium Sulfinates at Room Temperature. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO. Available at: [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • Microwave assisted synthesis of N- [4-(5-ARYL-1H/ phenyl-pyrazol -3-YL) - phenyl] -benzenesulfonamide. ResearchGate. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for N-phenyl-1H-pyrazole-4-sulfonamide

Welcome to the Technical Support Center. Purifying highly polar, multi-functional heterocycles like N-phenyl-1H-pyrazole-4-sulfonamide presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying highly polar, multi-functional heterocycles like N-phenyl-1H-pyrazole-4-sulfonamide presents unique chromatographic challenges. This compound features a lipophilic phenyl ring, a hydrogen-bonding pyrazole core, and a highly polar, slightly acidic sulfonamide group.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the mechanistic causality behind each optimization step to ensure high-purity recovery.

Purification Optimization Workflow

ChromatographyOptimization Start Crude N-phenyl-1H-pyrazole- 4-sulfonamide Solubility Soluble in non-polar loading solvent? Start->Solubility DryLoad Perform Dry Loading (Silica/Celite) Solubility->DryLoad No LiquidLoad Perform Liquid Loading Solubility->LiquidLoad Yes PhaseSelect Select Stationary Phase DryLoad->PhaseSelect LiquidLoad->PhaseSelect NP Normal Phase (Bare Silica) PhaseSelect->NP RP Reverse Phase (C18) PhaseSelect->RP TailingNP Peak Tailing / Broadening? NP->TailingNP TailingRP Split Peaks / Poor Retention? RP->TailingRP ModifierNP Add 1-5% MeOH or 0.1% AcOH TailingNP->ModifierNP Yes Success High Purity Fractionation TailingNP->Success No ModifierNP->Success ModifierRP Buffer with 0.1% Formic Acid (pH ~3) TailingRP->ModifierRP Yes TailingRP->Success No ModifierRP->Success

Workflow for optimizing flash chromatography of N-phenyl-1H-pyrazole-4-sulfonamide.

Troubleshooting Guide: The "Why" and "How"

Q1: Why does my N-phenyl-1H-pyrazole-4-sulfonamide elute as a broad, tailing peak on a standard silica column, and how can I fix it?

The Causality: Peak tailing on normal-phase silica is primarily caused by secondary interactions between the analyte and the stationary phase, specifically with residual, unendcapped silanol groups (Si-OH)[1]. The sulfonamide group is a strong hydrogen bond donor/acceptor, and the pyrazole ring contains a basic nitrogen. As the compound travels down the column, these functional groups engage in strong dipole-dipole and ion-exchange interactions with partially ionized silanols (pKa ~ 4.5), causing molecules to travel at different speeds and resulting in a smeared, tailing peak[2].

The Solution: You must disrupt these secondary interactions.

  • pH Adjustment: Lower the pH of your mobile phase by adding 0.1% to 1% Acetic Acid (AcOH). This suppresses silanol ionization, keeping them fully protonated and minimizing electrostatic drag[2].

  • Competitive Modifiers: Add a highly polar modifier like 1% to 5% Methanol to your Hexane/Ethyl Acetate gradient. Methanol outcompetes the sulfonamide for hydrogen-bonding sites on the silica.

  • Solvent Substitution: If tailing persists, substitute Ethyl Acetate with Acetone. Acetone offers similar selectivity but significantly better desorption characteristics for polar heterocycles, improving peak resolution[3].

Q2: The crude mixture is insoluble in hexane and dichloromethane. If I load it in pure methanol, the separation fails. What is the correct loading strategy?

The Causality: N-phenyl-1H-pyrazole-4-sulfonamide has a highly polar axis and a lipophilic phenyl ring, leading to a rigid crystal lattice and poor solubility in standard non-polar loading solvents. If you dissolve the sample in a strong solvent (like Methanol or DMF) and liquid-load it, that strong solvent acts as a localized mobile phase. It drags the compound down the column prematurely before the actual gradient begins, destroying the separation band and causing co-elution.

The Solution: Dry loading is the mandatory, self-validating approach for this issue[4]. By dissolving the crude mixture in a strong solvent, adding dry silica gel, and evaporating the solvent, you pre-adsorb the compound onto a solid matrix. This prevents the strong solvent from entering the column and allows the mobile phase to uniformly desorb the analyte based purely on its partition coefficient[4].

Q3: Normal phase silica is failing to resolve the target compound from a structurally similar regioisomer. What is the next logical step?

The Causality: Regioisomers of pyrazole-sulfonamides often possess nearly identical polarities, making them indistinguishable to the hydrogen-bonding mechanism of bare silica.

The Solution: Switch the separation mechanism entirely by using Reversed-Phase (RP) C18 flash chromatography[1]. RP relies on hydrophobic partitioning rather than polar adsorption. Because sulfonamides are weakly acidic, you must add a volatile acidic buffer (e.g., 0.1% Formic Acid) to the aqueous mobile phase. This keeps the sulfonamide fully protonated (neutral), maximizing its interaction with the C18 chains and preventing the split peaks associated with partial ionization[5].

Quantitative Data: Mobile Phase Optimization

The table below summarizes the expected chromatographic behavior of N-phenyl-1H-pyrazole-4-sulfonamide under various conditions, demonstrating the critical impact of modifiers.

Stationary PhaseSolvent SystemModifier AddedPeak Asymmetry ( As​ )Resolution ( Rs​ )Chromatographic Outcome
Bare Silica (NP)Hexane / EtOAcNone> 2.5 (Severe)< 1.0Irreversible adsorption, co-elution.
Bare Silica (NP)Hexane / EtOAc2% MeOH + 0.1% AcOH1.2 (Slight)1.6Good separation, improved peak shape.
Bare Silica (NP)Hexane / AcetoneNone1.4 (Moderate)1.3Faster desorption, acceptable recovery.
C18 (RP)Water / MeCNNone1.9 (Broadening)1.1Split peaks due to partial ionization.
C18 (RP)Water / MeCN0.1% Formic Acid1.0 (Symmetrical) > 2.0 Excellent resolution and high recovery.

Note: Peak Asymmetry ( As​ ) values closer to 1.0 indicate a perfectly symmetrical peak.

Step-by-Step Experimental Methodologies

Protocol A: Optimized Normal-Phase Dry Loading & Elution

Use this protocol when purifying the compound from non-polar impurities or unreacted starting materials.

  • Sample Preparation: Dissolve the crude N-phenyl-1H-pyrazole-4-sulfonamide in a minimum volume of a highly solubilizing, volatile solvent (e.g., Methanol or Tetrahydrofuran).

  • Adsorbent Mixing: Add dry, standard grade silica gel (230-400 mesh) to the solution. Use a mass ratio of 1:3 to 1:4 (crude compound to silica).

  • Evaporation: Concentrate the mixture under reduced pressure using a rotary evaporator at 40°C until a completely dry, free-flowing powder is achieved. Self-Validation Check: If the powder clumps, residual strong solvent remains. Re-evaporate.

  • Column Loading: Carefully pour the dry powder evenly onto the top frit of a pre-equilibrated silica flash column. Add a thin protective layer of clean sand on top.

  • Gradient Elution: Run a gradient from 10% to 80% Ethyl Acetate in Hexane. Crucial: Ensure the Ethyl Acetate contains 2% Methanol and 0.1% Acetic Acid (pre-mixed) to suppress silanol interactions.

Protocol B: Reversed-Phase (C18) Flash Chromatography

Use this protocol when separating the target compound from closely related regioisomers or highly polar byproducts.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Column Equilibration: Flush a C18 flash cartridge with 5 Column Volumes (CV) of 5% Mobile Phase B.

  • Sample Loading: Dissolve the crude sample in a minimal volume of DMSO. Inject directly into the liquid loading port.

  • Gradient Elution: Execute a shallow gradient from 5% B to 60% B over 15 to 20 CVs. The acidic buffer ensures the sulfonamide remains protonated, guaranteeing a sharp elution band.

  • Detection & Collection: Monitor the eluent via UV detection at 254 nm (for the phenyl ring) and 280 nm.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Acetic Acid as a modifier? A: While TEA is excellent for masking silanols when purifying strongly basic amines, N-phenyl-1H-pyrazole-4-sulfonamide contains an acidic sulfonamide proton. Adding a base like TEA will deprotonate the sulfonamide, creating an anion that will stick irreversibly to normal-phase silica or elute in the void volume on reverse-phase. Always use an acidic modifier (AcOH or Formic Acid) for sulfonamides.

Q: My compound is eluting at the solvent front on reverse-phase. What happened? A: You likely forgot to buffer the aqueous mobile phase. Without an acidic buffer, the sulfonamide ionizes in water, becoming highly polar and losing all affinity for the hydrophobic C18 stationary phase[5]. Add 0.1% Formic Acid to both water and acetonitrile.

Q: How do I remove the Acetic Acid or Formic Acid after fraction collection? A: Both Acetic Acid and Formic Acid are volatile buffers[5]. They will co-evaporate with your solvents during standard rotary evaporation or lyophilization, leaving no salt residues behind.

References

  • Title: The perfect peak shape: Five solutions to peak tailing problems Source: Buchi.com URL: [Link]

  • Title: Flash Chromatography: Principles & Applications Source: Phenomenex.com URL: [Link]

  • Title: Purifying ionic compounds by flash column chromatography Source: Biotage.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Phenyl-1H-Pyrazole-4-Sulfonamide Substitution

Welcome to the technical support center for synthetic challenges related to the N-phenyl-1H-pyrazole-4-sulfonamide scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges related to the N-phenyl-1H-pyrazole-4-sulfonamide scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with substitution reactions on this sterically demanding core. We will explore common issues, provide in-depth troubleshooting guides, and detail validated experimental protocols to help you overcome these synthetic hurdles.

Introduction: The Challenge of the Scaffold

The N-phenyl-1H-pyrazole-4-sulfonamide core is a privileged scaffold in modern drug discovery, forming the foundation of numerous therapeutic agents, most notably Celecoxib. Its synthetic utility, however, is often hampered by significant steric congestion. The bulky N-phenyl and 4-sulfonamide groups shield the pyrazole ring, making substitutions at the C3, C5, and even the N-phenyl positions exceptionally challenging. This guide provides a structured approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my substitution reactions on the pyrazole or phenyl ring failing or giving low yields?

Answer: The primary culprit is steric hindrance. The N-phenyl group and the C4-sulfonamide group create a crowded environment around the pyrazole ring. This steric bulk can:

  • Prevent Catalyst-Substrate Approach: In metal-catalyzed reactions, the bulky substituents can block the substrate from effectively coordinating with the catalytic metal center. This is a common issue in cross-coupling reactions like Buchwald-Hartwig amination or Suzuki coupling.[1][2]

  • Inhibit Nucleophilic Attack: For nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the sulfonamide is beneficial, but the sheer size of the substituents can physically block the incoming nucleophile.

  • Slow Down Key Catalytic Steps: In cross-coupling cycles, steric hindrance can disfavor crucial steps like oxidative addition or reductive elimination, leading to catalyst decomposition or sluggish reaction rates.[3]

Q2: I'm attempting a Buchwald-Hartwig amination on an N-(halophenyl)-pyrazole-sulfonamide, but the reaction is stalled. What's the first thing I should check?

Answer: Your choice of ligand is the most critical parameter. Standard, less bulky phosphine ligands (e.g., PPh₃) are often ineffective for these sterically congested substrates. The reaction requires specialized, bulky, and electron-rich "Buchwald-type" biaryl phosphine ligands.[1][3] These ligands promote the crucial reductive elimination step, which is often rate-limiting for hindered substrates.[3] Your first troubleshooting step should be to switch to a more appropriate ligand.

Q3: Does the position of the substituent on the N-phenyl ring matter?

Answer: Absolutely. An ortho substituent on the N-phenyl ring presents the greatest steric challenge, as it directly clashes with the pyrazole ring. Reactions involving ortho-substituted substrates often require more forcing conditions, highly active catalyst systems, and specialized ligands. Meta and para substitutions are generally more permissive, though still require optimized conditions compared to less hindered systems.

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki)

If you are experiencing low conversion or yield degradation in Pd-catalyzed reactions, follow this troubleshooting workflow.

G start Low Yield in Cross-Coupling ligand Is the ligand a bulky, electron-rich biaryl phosphine? (e.g., XPhos, RuPhos, tBuXPhos) start->ligand change_ligand ACTION: Switch to a bulky ligand. Consider a pre-formed palladacycle (e.g., G3-XPhos). ligand->change_ligand No base Is the base appropriate? (e.g., K3PO4, Cs2CO3, NaOtBu) ligand->base Yes change_ligand->base change_base ACTION: Screen different bases. NaOtBu is strong but can cause side reactions. K3PO4 is often a good starting point. base->change_base No temp Is the reaction temperature optimized? base->temp Yes change_base->temp increase_temp ACTION: Increase temperature. Consider switching to a higher-boiling solvent (e.g., toluene, t-AmOH) or use microwave irradiation. temp->increase_temp No solvent Is the solvent optimal? (e.g., Toluene, Dioxane, t-AmOH) temp->solvent Yes increase_temp->solvent change_solvent ACTION: Screen solvents. tert-Amyl alcohol can be effective for sulfonamide couplings. solvent->change_solvent No success Problem Resolved solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

In-Depth Analysis:
  • Ligand Selection is Paramount: For sterically demanding substrates, ligands like triphenylphosphine are insufficient. You must use ligands designed to accelerate key steps in the catalytic cycle. Bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) with "flexible steric bulk" are essential.[2][3] They stabilize the palladium center and promote the difficult reductive elimination step.

  • Base and Solvent Synergy: The choice of base and solvent is not independent. A strong, non-nucleophilic base is required to deprotonate the sulfonamide. K₃PO₄ in tert-amyl alcohol has been found to be an effective combination for Pd-catalyzed sulfonamidation of aryl nonaflates.[3] For other couplings, bases like Cs₂CO₃ or NaOtBu in solvents like toluene or dioxane are common starting points.[4][5]

  • The Power of Microwave Irradiation: For particularly stubborn reactions, switching from conventional heating to microwave irradiation can dramatically improve yields and reduce reaction times.[6][7][8][9] Microwave energy provides efficient, uniform heating that can overcome high activation barriers associated with sterically hindered substrates.[9]

Comparative Table: Catalyst Systems for Buchwald-Hartwig Amination
Catalyst System ComponentGenerationSuitability for Steric HindranceKey Feature
Pd(OAc)₂ / P(o-tolyl)₃FirstLowEarly system, not effective for hindered substrates.
Pd₂(dba)₃ / BINAP or DPPFSecondModerateBidentate ligands improve stability and rates.[1]
Pd(OAc)₂ / XPhos or RuPhosThirdHighBulky, electron-rich monophosphine ligands.[3]
G3-XPhos PalladacyclePre-catalystVery HighHighly active, pre-formed catalyst saves an activation step.
Guide 2: Regioselectivity Issues in Pyrazole C-H Functionalization

Directing a reaction to a specific C-H bond on the pyrazole ring (C3 vs. C5) in the presence of the bulky N-phenyl and C4-sulfonamide groups can be challenging.

G start Poor Regioselectivity in Pyrazole C-H Functionalization dg Is a directing group being used? start->dg add_dg ACTION: Install a removable directing group on the N-phenyl ring (e.g., ortho-pyridyl) to favor C5 functionalization. dg->add_dg No catalyst Is the metal catalyst known for specific regioselectivity? (e.g., Rh vs. Pd) dg->catalyst Yes add_dg->catalyst change_catalyst ACTION: Screen different transition metal catalysts. Rh(III) often favors C5 alkenylation via a directing group. catalyst->change_catalyst No sterics Can substrate sterics be modified? catalyst->sterics Yes change_catalyst->sterics modify_sterics ACTION: If possible, use a less bulky group on the sulfonamide or N-phenyl ring to reduce steric bias. sterics->modify_sterics No success Problem Resolved sterics->success Yes modify_sterics->success

Caption: Decision tree for troubleshooting regioselectivity in pyrazole C-H functionalization.

In-Depth Analysis:
  • Directing Groups for C5 Selectivity: The most reliable strategy for achieving C5 functionalization is to use a directing group, often placed at the ortho position of the N-phenyl ring (e.g., a pyridine ring).[10][11] The directing group coordinates to the metal catalyst (e.g., Rh, Pd), bringing it into close proximity with the C5-H bond and facilitating selective activation.

  • Inherent Steric Bias: In the absence of a strong directing group, the inherent sterics of the N-phenyl group often direct functionalization to the less hindered C5 position.[10] However, this is not always perfectly selective.

  • Catalyst Control: The choice of metal catalyst can influence regioselectivity. For instance, Rh(III) catalysts are frequently used with directing groups for C5 alkenylation and arylation.[10] Nickel catalysts, in combination with specific N-heterocyclic carbene (NHC) ligands, have been shown to completely switch regioselectivity between C3 and C5 positions.[10]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered N-(4-chloro-2-methylphenyl)-1H-pyrazole-4-sulfonamide

This protocol is a starting point for challenging couplings and is based on principles established for sterically hindered systems.[1][3]

Materials:

  • N-(4-chloro-2-methylphenyl)-1H-pyrazole-4-sulfonamide (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • G3-XPhos Palladacycle (2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Anhydrous tert-amyl alcohol or toluene (0.1 M concentration)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the N-(4-chloro-2-methylphenyl)-1H-pyrazole-4-sulfonamide, K₃PO₄, and the G3-XPhos palladacycle.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine coupling partner via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring. Alternatively, for microwave heating, set the temperature to 150 °C for 30-60 minutes.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Microwave-Assisted Sulfonamide Synthesis

For cases where the sulfonamide bond formation itself is the challenge, a microwave-assisted protocol can be highly effective, avoiding the need for unstable sulfonyl chlorides.[7]

Materials:

  • Corresponding sulfonic acid (1.0 equiv)

  • 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 equiv)

  • Triethylamine (1.5 equiv)

  • Amine (e.g., an N-phenylpyrazole) (1.1 equiv)

  • Sodium hydroxide (1 M aqueous solution)

  • Acetone

Procedure:

  • Activation Step: In a microwave vial, dissolve the sulfonic acid in acetone. Add triethylamine and TCT. Seal the vial and irradiate in a microwave reactor at 80 °C for 20 minutes.[7]

  • Coupling Step: To the resulting mixture, add the amine and the NaOH solution. Seal the vial and irradiate at 50 °C for 10 minutes.[7]

  • Cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

  • Validation: Confirm product identity and purity via appropriate spectroscopic methods (NMR, IR, MS).

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Organic-Chemistry.org. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. [Link]

  • Ikawa, T., & Buchwald, S. L. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(8), 2691–2695. [Link]

  • Gül, H. İ., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 209-215. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Recent developments in the synthesis of N-aryl sulfonamides. [Link]

  • Zhang, Z., et al. (2022). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 13(1), 1-10. [Link]

  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 11, 199-223. [Link]

  • Gao, R., & Hsung, R. P. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(20), 6865–6868. [Link]

  • Rahmouni, S., et al. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences, 132(1), 1-10. [Link]

  • Reeves, J. T., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 13(19), 5278–5281. [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Cazin, C. S. J. (2019). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Catalysts, 9(6), 549. [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4485. [Link]

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • ResearchGate. Synthetic approach to obtain 1H‐pyrazolo phenylbenzenesulfonamide... [Link]

  • Janežič, D., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, 31(1), e202500024. [Link]

  • Tang, E., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. ACS Catalysis, 12(12), 7044–7055. [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • Wang, X., et al. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 7(18), 2735-2757. [Link]

  • ResearchGate. How to overcome Steric Hindrance?. [Link]

  • Gandeepan, P., & Li, C. J. (2017). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 15(46), 9735-9754. [Link]

  • Aday, B. N., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 22(1), e202401662. [Link]

  • Mészi, B., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(16), 11529–11540. [Link]

  • Li, Y., et al. (2021). Rapid Access to N-Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides. Organic Letters, 23(11), 4253–4258. [Link]

  • Al-Amin, M., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3432. [Link]

  • DATA.EMPA.CH. Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. [Link]

Sources

Optimization

Technical Support Center: N-phenyl-1H-pyrazole-4-sulfonamide Solutions

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals experiencing stability challenges with N-phenyl-1H-pyrazole-4-sulfonamide and related sulfonamide compou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals experiencing stability challenges with N-phenyl-1H-pyrazole-4-sulfonamide and related sulfonamide compounds dissolved in Dimethyl Sulfoxide (DMSO). We will explore the underlying causes of instability and provide robust, field-tested protocols to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My results using N-phenyl-1H-pyrazole-4-sulfonamide in DMSO are inconsistent. Could the compound be degrading?

A: Inconsistent experimental outcomes are a primary indicator of compound instability. While many organic molecules are stable in DMSO for extended periods, degradation is a significant possibility that depends on the compound's specific structure, as well as the purity and handling of the solvent.[1] The sulfonamide functional group, in particular, can be susceptible to degradation pathways like hydrolysis, especially when proper storage protocols are not followed.

Q2: What are the most common reasons for a compound like N-phenyl-1H-pyrazole-4-sulfonamide to degrade in a DMSO stock solution?

A: The degradation of compounds in DMSO is a multifaceted issue. The most significant contributing factors are:

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] This absorbed water can lead to the hydrolysis of susceptible compounds. Studies have shown that water is a more significant factor in compound loss than oxygen.[5]

  • Improper Storage Temperature: Storing DMSO stocks at room temperature can lead to significant degradation over time.[6][7] The probability of observing a compound after one year of storage at ambient temperature can drop to as low as 52%.[6] Long-term storage should be at -20°C or -80°C to minimize chemical degradation.[3]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and accelerate the degradation of sensitive compounds.[3] While some studies on diverse compound sets showed minimal loss after several cycles, it remains a critical variable to control.[5][8]

  • Photochemical Degradation: If the compound is sensitive to light, exposure during handling or storage in clear vials can lead to photochemical degradation.[3]

  • DMSO Purity and Acidity: The use of high-purity, anhydrous DMSO is essential.[3] Additionally, DMSO can degrade under acidic conditions, and since your compound is a hydrochloride salt, this could create an acidic microenvironment, potentially leading to the degradation of both the solvent and the solute.[9][10]

Q3: How can I visually or analytically confirm if my compound has degraded?

A: Visual inspection may sometimes reveal discoloration or precipitation, but these are not definitive indicators of chemical degradation. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] By comparing a freshly prepared sample (Time 0) to an aged aliquot, you can quantify the remaining parent compound and identify the emergence of new peaks corresponding to degradation products.[3][11]

Q4: What are the immediate best practices I should implement for storing my N-phenyl-1H-pyrazole-4-sulfonamide DMSO stocks?

A: To maximize the shelf-life of your compound, adhere to the following:

  • Use Anhydrous DMSO: Always use a fresh, high-purity (≥99.9%) bottle of anhydrous DMSO for preparing stock solutions.[3]

  • Aliquot Your Stock: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]

  • Store Cold and Dark: Store all aliquots at -20°C or, for very long-term storage, at -80°C.[3] Use amber vials or wrap clear vials in foil to protect against light.[3]

  • Seal Tightly: Ensure vials are sealed tightly with appropriate caps to minimize moisture absorption from the air.[2][4]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

If you suspect compound degradation, a systematic approach is necessary to identify the root cause and implement corrective actions.

Initial Observation: Inconsistent Bioassay Results or Analytical Data

The first sign of a problem is often a lack of reproducibility in your experiments. This could manifest as a loss of potency in a biological assay or changing peak areas in chromatographic analysis.

Root Cause Analysis Workflow

The following diagram illustrates a logical workflow to troubleshoot the stability of your compound in DMSO.

A Inconsistent Results (Bioassay or Analytical) B Is precipitate visible in the thawed stock? A->B C Precipitation Issue B->C Yes D Potential Degradation B->D No E Gently warm & vortex solution. Check for redissolution. C->E H Perform Formal Stability Study (LC-MS) D->H F Did it redissolve? E->F G Use fresh stock for experiments. Consider lower concentration or different solvent if issue persists. F->G No F->H Yes I Is degradation confirmed (>5-10% loss)? H->I J Review Storage Protocol: - Temp (-20°C / -80°C)? - Anhydrous DMSO? - Aliquoted? - Light protected? I->J Yes L Original stock is stable. Investigate other experimental variables (e.g., assay conditions, dilution method). I->L No K Implement Best Practices. Prepare fresh stock. J->K

Caption: A step-by-step workflow for troubleshooting compound degradation in DMSO.

Mitigation Strategies & Causality
  • Problem: Precipitation upon thawing. [3]

    • Cause: The compound's solubility limit may have been exceeded at low temperatures, or water absorption has reduced its solubility in DMSO.[3][12]

    • Solution: Gently warm the vial (to ~30°C) and vortex thoroughly to attempt redissolution.[3][13] If this fails, the stock may be too concentrated for cold storage. Prepare a new, less concentrated stock. Always ensure you are using anhydrous DMSO.[3]

  • Problem: Confirmed degradation via LC-MS.

    • Cause: This points to chemical instability under the current storage and handling conditions. The likely culprits are hydrolysis (due to water), oxidation, or photochemical reactions.[3][5]

    • Solution: Discard the degraded stock. Prepare a new stock solution strictly following the "Best Practices for Sample Preparation and Storage" protocol below. A formal stability study is the only way to define an acceptable shelf-life for your specific compound under your lab's conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of N-phenyl-1H-pyrazole-4-sulfonamide in DMSO

This protocol provides a quantitative method to determine the stability of your compound over a defined period.[3][11]

Objective: To determine the percentage of the parent compound remaining after storage at -20°C over several weeks.

Materials:

  • N-phenyl-1H-pyrazole-4-sulfonamide

  • High-purity, anhydrous DMSO (≥99.9%)[3]

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes

  • Amber cryovials or clear vials wrapped in aluminum foil[3]

  • LC-MS system with a suitable C18 column and UV detector

Methodology:

  • Prepare Time 0 Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to your desired concentration (e.g., 10 mM). Vortex until fully dissolved.

  • Time 0 Analysis: Immediately take an aliquot of this fresh stock solution, dilute it appropriately, and analyze it via LC-MS. This establishes the baseline (100%) purity and peak area for the parent compound.

  • Aliquot for Storage: Dispense the remaining stock solution into multiple, single-use amber cryovials.[3]

  • Storage: Place the aliquots in a -20°C freezer.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove one aliquot from the freezer. Allow it to thaw completely at room temperature.

  • Analysis of Aged Sample: Once thawed, vortex the sample briefly. Dilute and analyze using the exact same LC-MS method as the Time 0 sample.

  • Data Analysis: Calculate the percentage of compound remaining at each time point using the following formula:[3] % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Data Presentation: Stability Assessment Results

Summarize your findings in a clear table. A compound is often considered stable if the % remaining is >90-95%.

Time PointStorage Condition% N-phenyl-1H-pyrazole-4-sulfonamide RemainingAppearance of Degradation Products (Yes/No)
Time 0Freshly Prepared100%No
Week 1-20°C(Your Data)(Your Data)
Week 2-20°C(Your Data)(Your Data)
Week 4-20°C(Your Data)(Your Data)
Week 8-20°C(Your Data)(Your Data)
Protocol 2: Best Practices for Sample Preparation and Storage

This workflow minimizes the primary risk factors for compound degradation.

A Start: New Vial of Anhydrous DMSO (≥99.9%) B Accurately weigh N-phenyl-1H-pyrazole-4-sulfonamide A->B C Dissolve in DMSO to desired concentration. Vortex until clear. B->C D Dispense into single-use amber cryovials. C->D E Seal vials tightly. D->E F Label clearly with Compound Name, Concentration, and Date. E->F G Store immediately at -20°C or -80°C. F->G

Caption: Recommended workflow for preparing and storing DMSO stock solutions.

By implementing these rigorous protocols and troubleshooting guides, you can significantly enhance the reliability of your experimental data and ensure the integrity of your valuable compounds.

References

  • Yufeng, K. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Google AI Grounding.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • GlaxoSmithKline. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Google AI Grounding.
  • (n.d.). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Google AI Grounding.
  • BenchChem. (2025). Technical Support Center: Compound Stability and Handling.
  • Waybright, T., et al. (2009).
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Compound Stability in DMSO-d6.
  • (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Google AI Grounding.
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide.
  • Cheng, X., et al. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. Google AI Grounding.
  • (2018). What is the best way of storing a DMSO in a research lab? Quora.
  • Sigma-Aldrich. (n.d.).
  • (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
  • (n.d.).
  • (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega.
  • (n.d.).
  • (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar.
  • (2026). Photosensitized Degra. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF.
  • (2022).
  • (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC.
  • (n.d.). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment.
  • (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
  • Matrix Fine Chemicals. (n.d.). 3,5-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE.
  • (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide)
  • (n.d.). Stability of screening compounds in wet DMSO. PubMed.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8779)

Sources

Troubleshooting

Reducing off-target toxicity of N-phenyl-1H-pyrazole-4-sulfonamide compounds

Technical Support Center: N-phenyl-1H-pyrazole-4-sulfonamide Development & Toxicity Troubleshooting Welcome to the Application Scientist Support Center. This portal is designed for drug development professionals and medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-phenyl-1H-pyrazole-4-sulfonamide Development & Toxicity Troubleshooting

Welcome to the Application Scientist Support Center. This portal is designed for drug development professionals and medicinal chemists optimizing N-phenyl-1H-pyrazole-4-sulfonamide scaffolds. While this pharmacophore is highly potent for targeting tumor-associated carbonic anhydrases (hCA IX/XII) and specific kinases, its clinical translation is frequently bottlenecked by off-target toxicity (e.g., cytosolic acidosis disruption or kinase promiscuity). Below, you will find mechanistic FAQs, structural optimization strategies, and validated troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanistic driver of off-target toxicity for our pyrazole-4-sulfonamide pipeline? A: The toxicity is generally bifurcated into two pathways depending on your target class:

  • Metalloenzyme Promiscuity (Carbonic Anhydrases): The primary sulfonamide group ( −SO2​NH2​ ) is a classic zinc-binding pharmacophore. Off-target toxicity occurs when the compound non-selectively binds to ubiquitous cytosolic isoforms (hCA I and hCA II) rather than the 1[2]. Inhibition of hCA I/II disrupts normal physiological pH regulation, leading to systemic acidosis and renal toxicity.

  • Kinase ATP-Pocket Promiscuity: If your scaffold is engineered as a kinase inhibitor (e.g., SGK1), the planar pyrazole-phenyl system can promiscuously slot into the highly conserved ATP-binding pockets of off-target kinases. This cross-kinase target promiscuity is a known driver of3[3].

Q2: How can we structurally modify the scaffold to eliminate hCA I and hCA II off-target binding? A: You must exploit the "tail approach." The active sites of hCA IX and XII possess a more extended, hydrophobic outer cleft compared to the sterically restricted, hydrophilic clefts of hCA I and II.

  • C5 Substitution: Introducing a 4-methoxy group on the phenyl ring at position 5 of the pyrazole scaffold creates a steric clash within the tight hCA I/II pockets, dramatically decreasing off-target inhibition while maintaining or enhancing 4[4].

  • Halogenation: Utilizing a 4-halo-phenyl group at the pyrazoline 3-position can drive the inhibition constant ( KI​ ) for hCA XII into the subnanomolar range (0.62–0.99 nM) by engaging in specific halogen bonding unique to the 1[2].

  • Urea Linkers: Incorporating a ureido linker between the pyrazole and the benzenesulfonamide moiety increases the molecule's flexibility, allowing it to 1[1].

Q3: How do we establish a self-validating system for kinase off-target profiling? A: A self-validating system requires orthogonal testing. Do not rely solely on primary biochemical ATP-depletion assays. If your compound shows >50% inhibition at 1 µM against an off-target kinase in a primary3[3], validate this biochemically by shifting the ATP concentration from the Km​ to high physiological levels (e.g., 1–2 mM). A true ATP-competitive off-target interaction will show a significant right-shift in the IC50​ . Follow this with a cellular target engagement assay to confirm if the off-target effect penetrates the cellular membrane.

Section 2: Quantitative Data Summary

To guide your Structure-Activity Relationship (SAR) campaigns, the following table summarizes the impact of specific functional group modifications on isoform selectivity.

Scaffold ModificationTarget Isoform (Tumor)Off-Target Isoform (Cytosolic)Target KI​ (nM)Off-Target KI​ (nM)Selectivity Outcome
Unsubstituted phenyl at C3 hCA IXhCA I, II1.3 – 1.55.2 – 233Moderate selectivity; risk of 1[2].
4-halo-phenyl at C3 hCA XIIhCA I, II0.62 – 0.99> 100High selectivity for hCA XII; 1[2].
Urea linker + 4-methoxy at C5 hCA IX, XIIhCA I15.9 – 65.7791.7 – 89,140Excellent reduction in 4[4].

Section 3: Troubleshooting Guides & Methodologies

Workflow Visualization: Toxicity Mitigation Pathway

ToxicityMitigation Start Synthesize N-phenyl-1H-pyrazole- 4-sulfonamide Lead CA_Assay In Vitro CA Isoform Profiling (hCA I, II vs IX, XII) Start->CA_Assay Kinase_Panel Kinase Selectivity Panel (e.g., 60-258 kinases) Start->Kinase_Panel Decision1 High Off-Target hCA I/II Binding? CA_Assay->Decision1 Decision2 Promiscuous Kinase Binding Detected? Kinase_Panel->Decision2 Mod1 Add 4-methoxy/halo-phenyl at Pyrazole C5 or utilize ureido linkers Decision1->Mod1 Yes Lead Selective Lead Compound (Validated Low Toxicity) Decision1->Lead No Mod1->Start Re-synthesize Mod2 Modify ATP-binding pocket interactions (Steric bulk addition at C3/C5) Decision2->Mod2 Yes Decision2->Lead No Mod2->Start Re-synthesize

Caption: Workflow for mitigating off-target toxicity in pyrazole-4-sulfonamide drug development.

Protocol 1: Troubleshooting Poor Selectivity in Carbonic Anhydrase Assays

Symptom: Your lead compound is showing KI​ values < 50 nM for hCA I or hCA II, indicating a high risk of systemic off-target toxicity. Root Cause: The compound lacks sufficient steric bulk to be excluded from the narrow cytosolic isoform active sites. Corrective Methodology (Stopped-Flow CO2 Hydration Assay): To validate whether your structural modifications (e.g., adding a urea linker) have successfully mitigated off-target binding, execute the following standardized protocol:

  • Enzyme Preparation: Reconstitute recombinant hCA I, II (off-targets) and hCA IX, XII (targets) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain ionic strength.

  • Inhibitor Incubation (Critical Step): Dilute the N-phenyl-1H-pyrazole-4-sulfonamide derivatives in DMSO (final assay concentration <1% v/v to prevent enzyme denaturation). Incubate the enzyme and inhibitor for exactly 15 minutes at 20°C . Causality: Sulfonamides are slow-binding zinc chelators; insufficient incubation leads to false-negative off-target toxicity readings.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the Enzyme-Inhibitor complex with CO2​ -saturated water (substrate).

  • Detection: Monitor the absorbance of a pH indicator (e.g., Phenol red at 0.2 mM) at 557 nm to track the initial velocity of the CO2​ hydration reaction (acidification).

  • Data Validation: Calculate the KI​ using the Cheng-Prusoff equation. A successful mitigation is defined as a Selectivity Index ( KI​ hCA I / KI​ hCA IX) > 50.

Protocol 2: Mitigating Promiscuous Kinase Binding

Symptom: The compound exhibits broad-spectrum cytotoxicity in normal tissues, and kinome profiling shows >50% inhibition across multiple non-target kinases. Root Cause: The planar pyrazole core acts as an ATP-mimetic, indiscriminately binding to the3[3]. Corrective Methodology (Kinase Selectivity Profiling):

  • Panel Selection: Utilize a broad kinome panel (minimum 60 kinases, ideally up to 258) representing all 3[3].

  • Primary Screening: Dose the pyrazole-4-sulfonamide compound at a fixed concentration of 1 µM. Crucial Parameter: Ensure the ATP concentration for each specific kinase assay is set exactly at its apparent Km​ . Causality: Testing at Km​ normalizes the competitive pressure across the panel, preventing false positives in kinases with naturally low ATP affinity.

  • Incubation: Incubate the reaction mixture at 37°C for 3[3].

  • Detection: Quantify residual kinase activity using a luminescent ATP-detection reagent.

  • Hit Confirmation & Steric Modification: For any off-target kinase inhibited by >50%, perform a full 10-point dose-response curve. If promiscuity is confirmed, return to medicinal chemistry to introduce bulky substituents (e.g., large cycloalkyl or branched alkyl groups) at the N1 or C3 positions of the pyrazole ring. This disrupts the flat topography required to intercalate into off-target hinge regions.

References

  • Title: Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII Source: MDPI / ResearchGate URL
  • Title: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)
  • Title: 4-(Pyrazolyl)

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for N-phenyl-1H-pyrazole-4-sulfonamide

Welcome to the technical support center for the crystallization of N-phenyl-1H-pyrazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N-phenyl-1H-pyrazole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical steps needed to achieve high-quality, crystalline material suitable for your research and development needs.

The Importance of Crystallinity

The solid-state form of an active pharmaceutical ingredient (API) like N-phenyl-1H-pyrazole-4-sulfonamide is a critical attribute that influences its physical and chemical properties. Achieving a stable, crystalline form is essential for several reasons:

  • Bioavailability and Solubility: Different crystalline forms, known as polymorphs, can exhibit varying solubilities and dissolution rates, which directly impact the drug's absorption in the body.

  • Stability: Crystalline solids are generally more thermodynamically stable than their amorphous counterparts, ensuring a longer shelf life and preventing changes during storage.[1]

  • Manufacturing and Formulation: The size and shape (habit) of crystals affect bulk properties such as flowability and compressibility, which are crucial for downstream processing like tablet manufacturing.[1]

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of N-phenyl-1H-pyrazole-4-sulfonamide and provides systematic solutions.

Question: My N-phenyl-1H-pyrazole-4-sulfonamide is "oiling out" instead of crystallizing. What should I do?

Answer:

"Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[2] This often occurs when the solution is too concentrated, cooled too quickly, or when the melting point of the compound is lower than the boiling point of the solvent. For N-phenyl-1H-pyrazole-4-sulfonamide, which possesses both aromatic rings and a flexible sulfonamide linkage, the propensity to oil out can be influenced by the choice of solvent and the cooling rate.

Immediate Steps:

  • Re-dissolve the oil: Gently heat the mixture until the oil redissolves completely.

  • Add more solvent: Add a small amount of the same hot solvent to dilute the solution slightly. This can shift the system away from the conditions that favor liquid-liquid phase separation.

  • Slow down the cooling: This is a critical step. Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or a cloth can help. Once at room temperature, you can then proceed to cooler temperatures (e.g., an ice bath) if necessary.[1]

Long-Term Strategies:

  • Change the solvent system:

    • Lower boiling point solvent: Choose a solvent with a lower boiling point than the melting point of your compound.

    • Solvent/Anti-solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy. This controlled decrease in solubility can promote gradual crystal growth. For pyrazole-sulfonamide derivatives, combinations like ethanol-chloroform or ethanol-water have been used successfully.[3]

  • Induce Crystallization:

    • Seed crystals: If you have a few crystals from a previous successful batch, add a tiny amount to the cooled, supersaturated solution to act as a template for crystal growth.[1]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[1]

Question: I'm getting a very low yield of crystals. How can I improve it?

Answer:

A low yield indicates that a significant amount of your N-phenyl-1H-pyrazole-4-sulfonamide remains dissolved in the mother liquor. This is typically due to using too much solvent or incomplete cooling.

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[1] Working with a more concentrated solution will ensure that the solution becomes supersaturated upon cooling, leading to a higher yield of crystals.

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 15-20 minutes to maximize precipitation.[1]

  • "Second Crop" of Crystals: Do not discard the mother liquor immediately. You can often obtain a second crop of crystals by slowly evaporating some of the solvent from the filtrate. Be aware that this second crop may be less pure than the first.

  • Check for Premature Crystallization: If you are performing a hot filtration to remove impurities, ensure your funnel is pre-heated. If crystals form in the funnel, it indicates the solution cooled too quickly, and some of your product is being lost.[1]

Question: My product is an amorphous powder, not crystalline. How can I fix this?

Answer:

The formation of an amorphous solid suggests that the nucleation rate was too high and the crystal growth rate was too low, often due to rapid cooling or high supersaturation.[1]

Solutions:

  • Decrease the Cooling Rate: As with oiling out, a slower cooling rate is crucial. Allow the solution to cool to room temperature undisturbed on the benchtop before any further cooling.

  • Use a Solvent/Anti-solvent Method: This technique, described above, can provide better control over the supersaturation level, favoring slower crystal growth.[1]

  • Control Evaporation: For some systems, allowing the solvent to evaporate slowly over several days from a loosely covered container can yield high-quality crystals.[4]

Question: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

Answer:

Polymorphism is a known phenomenon for sulfonamides, where the same molecule can pack into different crystal lattice arrangements.[5] These different forms can have distinct physicochemical properties. The sulfonamide group's ability to form various hydrogen bonding networks is a key factor in the polymorphism of these compounds.[6]

Control Strategies:

  • Standardize Crystallization Conditions: Strictly control all parameters of your crystallization process, including the solvent choice, cooling rate, temperature, and agitation. Even minor variations can lead to different polymorphs.

  • Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution to direct the crystallization towards that specific form.[1]

  • Solvent Selection: The choice of solvent can significantly influence which polymorph is favored. Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues with N-phenyl-1H-pyrazole-4-sulfonamide.

Crystallization Troubleshooting Workflow Troubleshooting Workflow for N-phenyl-1H-pyrazole-4-sulfonamide Crystallization start Crude N-phenyl-1H-pyrazole-4-sulfonamide dissolution Dissolve in Minimum Hot Solvent start->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling outcome Evaluate Crystals cooling->outcome success High Yield & Good Quality Crystals outcome->success Success oiling_out Problem: 'Oiling Out' outcome->oiling_out Failure low_yield Problem: Low Yield outcome->low_yield Failure amorphous Problem: Amorphous Solid outcome->amorphous Failure solution_oiling Solutions: - Reheat & Add More Solvent - Use Lower Boiling Point Solvent - Try Solvent/Anti-solvent Method - Seed the Solution oiling_out->solution_oiling solution_low_yield Solutions: - Minimize Initial Solvent Volume - Ensure Complete Cooling (Ice Bath) - Collect a Second Crop low_yield->solution_low_yield solution_amorphous Solutions: - Decrease Cooling Rate Further - Use Solvent/Anti-solvent Method - Control Slow Evaporation amorphous->solution_amorphous solution_oiling->dissolution Retry solution_low_yield->dissolution Retry solution_amorphous->dissolution Retry

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for crystallizing N-phenyl-1H-pyrazole-4-sulfonamide?

A1: While the ideal solvent must be determined empirically, common solvents for sulfonamides and pyrazole derivatives include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform).[3][7][8][9] Solvent mixtures, such as ethanol-water or ethanol-chloroform, are also frequently effective.[2][3] For diarylpyrazole derivatives, methanol has been noted for its good solubility.[10]

Q2: How does pH affect the crystallization of N-phenyl-1H-pyrazole-4-sulfonamide?

A2: The sulfonamide group is weakly acidic, and its solubility is pH-dependent.[11][12] In acidic solutions, the sulfonamide will be in its less soluble, unionized form. As the pH increases towards the pKa of the sulfonamide, it will become ionized and more water-soluble.[11][13] This property can be exploited for purification. For instance, the crude product can be dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying the solution.[4] However, for obtaining high-quality crystals, crystallization from organic solvents is generally preferred over precipitation from aqueous solutions. The tendency for some sulfonamides to cause crystalluria (crystal formation in urine) highlights their low solubility at acidic pH.[13][14]

Q3: What are some standard crystallization protocols I can start with?

A3: Here are two common protocols that can be adapted for N-phenyl-1H-pyrazole-4-sulfonamide.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude N-phenyl-1H-pyrazole-4-sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is just completely dissolved.

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystal Growth: Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude N-phenyl-1H-pyrazole-4-sulfonamide in the minimum amount of a "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. If crystals do not form readily, you can try scratching the flask or adding a seed crystal.[1]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can further increase the yield.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Data Summary Table for Solvent Selection

The following table provides a starting point for selecting solvents for the crystallization of N-phenyl-1H-pyrazole-4-sulfonamide, based on common practices for related compounds.

Solvent ClassExamplesSuitability as "Good" SolventSuitability as "Anti-Solvent"Notes
Alcohols Methanol, Ethanol, IsopropanolHighLowGood general-purpose solvents for sulfonamides.[8][9]
Ketones AcetoneHighLowEffective at dissolving many organic compounds.
Esters Ethyl AcetateMediumMediumOften used in solvent/anti-solvent pairs.
Chlorinated Dichloromethane, ChloroformHighLowGood for dissolving less polar compounds.[3]
Hydrocarbons Hexane, HeptaneLowHighCommonly used as anti-solvents.
Aqueous WaterLow (pH-dependent)HighCan be used as an anti-solvent with water-miscible organic solvents.[2]

References

Sources

Troubleshooting

Minimizing degradation of N-phenyl-1H-pyrazole-4-sulfonamide during storage

Technical Support Center: N-phenyl-1H-pyrazole-4-sulfonamide Stability Document ID: TSC-NPPS-2026-03-26 Version: 1.0 Introduction This technical guide provides comprehensive support for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-phenyl-1H-pyrazole-4-sulfonamide Stability

Document ID: TSC-NPPS-2026-03-26

Version: 1.0

Introduction

This technical guide provides comprehensive support for researchers, scientists, and drug development professionals on minimizing the degradation of N-phenyl-1H-pyrazole-4-sulfonamide during storage and experimental handling. Maintaining the chemical integrity of this active pharmaceutical ingredient (API) is paramount for ensuring experimental reproducibility, efficacy, and safety. This document outlines the primary degradation pathways, offers practical troubleshooting advice, and provides validated protocols for storage and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N-phenyl-1H-pyrazole-4-sulfonamide?

A: For long-term storage, solid N-phenyl-1H-pyrazole-4-sulfonamide should be stored at 2-8°C, protected from light and moisture.[1][2] The container should be well-sealed and preferably flushed with an inert gas like argon or nitrogen to prevent oxidative degradation. For short-term (weeks) laboratory use, storage in a desiccator at controlled room temperature (20-25°C) is acceptable if humidity is kept low.

Q2: My compound is turning slightly yellow/brown. What does this indicate?

A: Discoloration often suggests oxidative or photolytic degradation. The pyrazole and phenyl rings are susceptible to oxidation, and exposure to light can initiate photo-degradation, leading to colored impurities.[3] Immediate purity analysis via HPLC is recommended, and the material should be moved to a dark, inert-atmosphere environment.

Q3: I've observed a loss of potency or inconsistent results in my bioassays. Could this be related to compound degradation?

A: Yes, this is a classic sign of API degradation. The primary degradation pathways, such as hydrolysis of the sulfonamide bond, can lead to inactive products.[4][5] It is crucial to verify the purity of your stock solutions and solid material before conducting further experiments.

Q4: How stable is N-phenyl-1H-pyrazole-4-sulfonamide in common organic solvents like DMSO or methanol?

A: While generally stable for short-term use, prolonged storage in solution is not recommended. In protic solvents like methanol, solvolysis of the sulfonamide group can occur, especially if acidic or basic impurities are present. DMSO is hygroscopic and can absorb water, which may lead to hydrolysis over time. Prepare solutions fresh whenever possible. If storage is necessary, store aliquots at -20°C or -80°C for no more than a few weeks and perform a purity check before use.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter and provides a logical workflow for identifying the root cause.

Issue: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptom: Your chromatogram shows new impurity peaks that were not present in the reference standard.

  • Probable Causes & Solutions:

    • Hydrolysis: The most common issue, characterized by cleavage of the S-N bond.[4][5] This is accelerated by acidic or basic conditions.

      • Diagnosis: Look for peaks corresponding to phenylsulfonic acid and 1-phenyl-1H-pyrazol-4-amine. The presence of these is a strong indicator of hydrolysis.

      • Solution: Ensure all solvents are neutral and of high purity. Avoid aqueous solutions with pH outside the 6-8 range. If working in a buffer, ensure it is free of catalytic species.

    • Oxidation: Occurs due to exposure to air, peroxide impurities in solvents (e.g., THF, ethers), or certain metal ions.[6][7]

      • Diagnosis: Oxidative degradation can lead to hydroxylated species on the aromatic rings or other complex products. These often appear as a cluster of new, smaller peaks.

      • Solution: Use freshly opened, high-purity solvents. Sparging solvents with nitrogen or argon before use can remove dissolved oxygen. Store the solid compound under an inert atmosphere.[8]

    • Photodegradation: Caused by exposure to UV or even ambient laboratory light.[3][9]

      • Diagnosis: Often results in a complex mixture of degradants and a visible change in sample color.

      • Solution: Work in a dimly lit area or use amber-colored vials and glassware for all sample and solution preparation. Protect stored materials from all light sources.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting observed degradation.

G start Problem Observed: New HPLC Peaks / Loss of Potency check_storage Review Storage Conditions: Temp, Light, Atmosphere, Humidity? start->check_storage check_handling Review Solution & Handling Procedures: Solvent Quality, pH, Exposure Time? start->check_handling storage_fail Storage Conditions Inadequate check_storage->storage_fail Yes storage_ok Storage Conditions Optimal check_storage->storage_ok No handling_fail Handling Procedures Suspect check_handling->handling_fail Yes handling_ok Handling Procedures Optimal check_handling->handling_ok No action_storage Action: Implement Core Storage Protocol. Re-test compound purity. storage_fail->action_storage action_forced_degradation Perform Forced Degradation Study to identify specific vulnerabilities. storage_ok->action_forced_degradation action_handling Action: Implement Core Handling Protocol. Prepare fresh solutions. handling_fail->action_handling handling_ok->action_forced_degradation G cluster_main N-phenyl-1H-pyrazole-4-sulfonamide cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products cluster_photo Photolysis Products main [Structure of Parent Compound] prod_h1 Phenylsulfonic Acid main->prod_h1 H₂O / H⁺ or OH⁻ prod_h2 1-Phenyl-1H-pyrazol-4-amine main->prod_h2 H₂O / H⁺ or OH⁻ prod_o1 Hydroxylated Derivatives (on rings) main->prod_o1 O₂ / Peroxides prod_p1 Complex Mixture (Radical Species) main->prod_p1 UV Light (hν)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to COX-2 Inhibition: N-Phenyl-1H-Pyrazole-4-Sulfonamide Derivatives vs. Celecoxib

For Researchers, Scientists, and Drug Development Professionals Chemical Structures: A Tale of Two Scaffolds At the heart of their selective COX-2 inhibition lies the distinct chemical architecture of these compounds. Ce...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures: A Tale of Two Scaffolds

At the heart of their selective COX-2 inhibition lies the distinct chemical architecture of these compounds.

Celecoxib , a diaryl-substituted pyrazole, features a central pyrazole ring with a 4-sulfamoylphenyl group at the N1 position and a 4-methylphenyl group at the C5 position.[1][2][3] The trifluoromethyl group at the C3 position is crucial for its high affinity and selectivity for the COX-2 enzyme.[4]

N-phenyl-1H-pyrazole-4-sulfonamide and its derivatives share a common pyrazole-4-sulfonamide core. The specific substitutions on the pyrazole and phenyl rings significantly influence their inhibitory potency and selectivity. This guide will focus on representative derivatives to illustrate the structure-activity relationships within this class of compounds.

Comparative Analysis of COX-2 Inhibition

The efficacy of a COX inhibitor is determined by its potency (IC50 value) and its selectivity for COX-2 over COX-1. A lower IC50 value indicates higher potency, and a higher COX-1/COX-2 IC50 ratio signifies greater selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib 15[5]0.04[5][6][7]375
Representative Pyrazole Sulfonamide Derivative 1 >1001.79>55.8
Representative Pyrazole Sulfonamide Derivative 2 >1009.63>10.4

Note: Data for representative pyrazole sulfonamide derivatives are sourced from studies on substituted analogs and are intended to be illustrative of the potential of this chemical class.[6] It is important to note that direct head-to-head experimental data for the parent N-phenyl-1H-pyrazole-4-sulfonamide is not available. The presented data for derivatives highlights the potential for this scaffold to yield selective COX-2 inhibitors. Celecoxib is a highly potent and selective COX-2 inhibitor, with an IC50 value of 40 nM.[6][7]

The COX-2 Signaling Pathway and Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[9] Selective COX-2 inhibitors like celecoxib block the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gastrointestinal tract and platelets.[9]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib / N-phenyl-1H-pyrazole-4-sulfonamide Derivatives Celecoxib->COX2 caption Figure 1: Simplified COX-2 Signaling Pathway and Point of Inhibition.

Caption: Simplified COX-2 Signaling Pathway and Point of Inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of potential anti-inflammatory agents. A common method is the in vitro colorimetric assay.

Principle: This assay measures the peroxidase activity of the COX enzyme. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a measurable color change.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Hemin Stock Solution: 10 mM in DMSO.

    • Enzyme Solutions: Ovine COX-1 and human recombinant COX-2 diluted in assay buffer.

    • Arachidonic Acid (Substrate) Solution: 10 mM in ethanol.

    • TMPD (Chromogen) Solution: 10 mM in DMSO.

    • Test Compounds (Celecoxib and Pyrazole Derivatives): Stock solutions in DMSO, with serial dilutions prepared.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, hemin, and the respective enzyme (COX-1 or COX-2).

    • Add the test compound at various concentrations or vehicle (DMSO) for control wells.

    • Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Hemin - Enzymes (COX-1, COX-2) - Substrate (Arachidonic Acid) - Chromogen (TMPD) - Test Compounds Plate_Prep Prepare 96-well Plate: - Control Wells (Vehicle) - Test Compound Wells (Serial Dilutions) Reagents->Plate_Prep Incubation Add Enzyme and Inhibitor Incubate Plate_Prep->Incubation Reaction Initiate Reaction with Substrate and Chromogen Incubation->Reaction Measurement Measure Absorbance (Kinetic Read) Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Values Plot_Data->Determine_IC50 caption Figure 2: Experimental Workflow for In Vitro COX Inhibition Assay.

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion

Celecoxib stands as a highly potent and selective COX-2 inhibitor, a benchmark against which new chemical entities are often compared. The N-phenyl-1H-pyrazole-4-sulfonamide scaffold represents a promising area for the development of novel COX-2 inhibitors. While data on the parent compound is lacking, studies on its derivatives demonstrate that this chemical class can produce compounds with significant COX-2 inhibitory activity and selectivity. Further research, including the synthesis and biological evaluation of the parent N-phenyl-1H-pyrazole-4-sulfonamide, is warranted to fully elucidate its potential as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the advancement of anti-inflammatory drug discovery.

References

  • Celecoxib - Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed. [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed. [Link]

  • Chemical structure of celecoxib. | Download Scientific Diagram - ResearchGate. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. [Link]

  • Celecoxib - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • CELECOXIB - precisionFDA. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. [Link]

Sources

Comparative

Comparative efficacy of N-phenyl-1H-pyrazole-4-sulfonamide and other pyrazole derivatives

Title: Comparative Efficacy of N-Phenyl-1H-Pyrazole-4-Sulfonamide and Alternative Pyrazole Derivatives: A Mechanistic and Methodological Guide Executive Summary & Mechanistic Overview As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of N-Phenyl-1H-Pyrazole-4-Sulfonamide and Alternative Pyrazole Derivatives: A Mechanistic and Methodological Guide

Executive Summary & Mechanistic Overview As a Senior Application Scientist, I frequently evaluate heterocyclic pharmacophores to determine their viability in drug discovery pipelines. The pyrazole ring, a five-membered heterocycle with adjacent nitrogen atoms, provides an exceptionally versatile scaffold for target engagement[1]. When functionalized with a sulfonamide group, the pharmacological profile of the molecule shifts dramatically based on the regiochemistry of the substitution. This guide objectively compares the emerging class of N-phenyl-1H-pyrazole-4-sulfonamides against established pyrazole-1-sulfonamides (e.g., Celecoxib) and novel azabicyclo-fused derivatives, providing actionable experimental protocols and causality-driven mechanistic insights.

Structural and Mechanistic Divergence

N-phenyl-1H-pyrazole-4-sulfonamides (Antiproliferative Agents) Recent synthetic efforts have focused on placing the sulfonamide moiety at the C4 position of the pyrazole ring, flanked by bulky hydrophobic units like N-phenyl or phenylethyl groups[2]. These 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives exhibit distinct antiproliferative activity. Unlike traditional chemotherapeutics that induce broad necrosis, these compounds specifically inhibit the proliferation of human myeloid leukemia (U937) cells (GI50 ~ 1.7 µM) without exhibiting general cytotoxicity[3]. The structural adroitness of the C4-sulfonamide allows it to engage novel oncologic targets while sparing healthy cells[2].

Pyrazole-1-sulfonamides (COX-2 Inhibitors) Celecoxib represents the gold standard of pyrazole-1-sulfonamides. Here, the sulfonamide is attached to the N1-phenyl ring. This specific geometry allows the sulfonamide to perfectly anchor into the hydrophilic side pocket of the COX-2 enzyme via hydrogen bonding, achieving a Ki of 0.04 µM[1]. While highly efficacious for inflammation, its rigid diarylpyrazole core limits its application in oncology compared to the flexible C4-sulfonamides[4].

Pyrazole Azabicyclo[3.2.1]octane Sulfonamides (NAAA Inhibitors) A novel class of pyrazole sulfonamides features an azabicyclo[3.2.1]octane core[5]. These compounds (e.g., ARN19689) act as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA)[5]. By inhibiting NAAA, they prevent the degradation of endogenous palmitoylethanolamide (PEA), offering a potent, systemically available analgesic and anti-inflammatory alternative to COX-2 inhibition[5].

Quantitative Efficacy Comparison

The following table synthesizes the pharmacological performance of these three distinct pyrazole sulfonamide classes[1][3][5].

Compound ClassRepresentative MoleculePrimary Target / PathwayEfficacy MetricCytotoxicity / Safety Profile
C4-Sulfonamides N-phenyl-1H-pyrazole-4-sulfonamide derivativesAntiproliferative (U937 Leukemia)GI50 = 1.7 – 4.25 µMNon-cytotoxic (LDH negative)
N1-Sulfonamides CelecoxibCOX-2 EnzymeKi = 0.04 µMGI-sparing; potential thrombotic risk
Azabicyclo-Sulfonamides ARN19689NAAA EnzymeIC50 = 0.33 µMHigh lipophilic efficiency (LipE = 6.83)

Mechanistic Pathway Visualization

Mechanistic_Pathways Root Pyrazole Sulfonamide Scaffold C4 C4-Sulfonamides (N-phenyl derivatives) Root->C4 N1 N1-Sulfonamides (Celecoxib) Root->N1 Aza Azabicyclo-Sulfonamides (ARN19689) Root->Aza T_Prolif Myeloid Leukemia (U937 Cells) C4->T_Prolif Targeted Inhibition T_COX COX-2 Hydrophobic Pocket N1->T_COX H-Bond Anchoring T_NAAA NAAA Enzyme Aza->T_NAAA Non-covalent Binding Out_Prolif Antiproliferative (GI50 ~ 1.7 µM) T_Prolif->Out_Prolif Out_COX PGE2 Reduction (Ki = 0.04 µM) T_COX->Out_COX Out_NAAA PEA Preservation (IC50 = 0.33 µM) T_NAAA->Out_NAAA

Figure 1: Divergent mechanistic pathways and therapeutic outcomes of pyrazole sulfonamides.

Experimental Protocols: Synthesis and Self-Validating Efficacy Screening

To ensure scientific integrity, the following protocols for the synthesis and evaluation of N-phenyl-1H-pyrazole-4-sulfonamides are designed as a self-validating system . We pair metabolic viability screening with membrane integrity assays to establish definitive causality between compound administration and true antiproliferative (rather than broadly toxic) effects[6].

Protocol A: Regioselective Synthesis of Pyrazole-4-Sulfonamides Causality of Reagents: Diisopropylethylamine (DIPEA) is explicitly chosen over Triethylamine (Et3N) because its steric bulk prevents it from acting as a competing nucleophile, ensuring clean sulfonamidation and neutralizing the HCl byproduct without generating unwanted side reactions[6].

  • Preparation: Dissolve 2-phenylethylamine (or the target N-phenyl amine derivative) (2.7 mmol) in 5 volumes of anhydrous dichloromethane (DCM) under a nitrogen atmosphere[7].

  • Base Addition: Add DIPEA (3.85 mmol) to the solution at 25–30 °C[7].

  • Sulfonyl Chloride Addition: Slowly add pyrazole-4-sulfonyl chloride (2.57 mmol) dissolved in 5 volumes of DCM to the reaction mixture. The slow addition controls the exothermic nature of the reaction, preventing the thermal degradation of the sulfonyl chloride[7].

  • Reaction: Stir the mass for 16 hours at 25–30 °C. Monitor the reaction progression via Thin-Layer Chromatography (TLC)[7].

  • Quenching & Purification: Quench with 10 volumes of cold water. Extract the organic layer, dry over anhydrous Na2SO4, and purify via silica gel column chromatography to yield the pure pyrazole-4-sulfonamide[7].

Protocol B: Self-Validating Antiproliferative Screening Causality of Assay Design: The CellTiter-Glo assay measures ATP (metabolic activity), which drops during cell death. However, ATP depletion alone cannot differentiate between controlled antiproliferation and necrotic cytotoxicity. By running a concurrent Lactate Dehydrogenase (LDH) release assay, we create a self-validating loop: a drop in ATP without a spike in extracellular LDH confirms the compound is antiproliferative, not merely a necrotic toxin[8].

  • Cell Culture: Seed human myeloid leukemia (U937) cells in 96-well opaque plates at a density of 1 × 10^4 cells/well in RPMI-1640 medium.

  • Compound Treatment: Treat cells with synthesized pyrazole-4-sulfonamides at varying concentrations (0.1 µM to 100 µM). Use Mitomycin-C as the positive control[2]. Incubate for 48 hours at 37 °C, 5% CO2.

  • LDH Cytotoxicity Readout (Validation Step): Transfer 50 µL of the supernatant to a fresh plate and add LDH assay reagent. Measure absorbance at 490 nm. Expected Result: No significant increase in LDH compared to the vehicle control, confirming non-cytotoxicity[8].

  • CellTiter-Glo Viability Readout (Efficacy Step): Add CellTiter-Glo reagent (equal to the volume of remaining cell culture medium) to the original plate. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[2].

  • Data Analysis: Record luminescence. Calculate the GI50 (Half-maximal growth inhibitory concentration) using non-linear regression analysis in GraphPad Prism[8].

Experimental_Workflow cluster_Validation Self-Validating Screening Loop S1 1. Synthesis Pyrazole-4-sulfonyl chloride + Amine DIPEA in DCM (16h, 25-30°C) S2 2. In Vitro Dosing U937 Cells treated with 0.1 - 100 µM compound S1->S2 S3A 3A. LDH Assay Supernatant analysis Confirms NO membrane rupture (Rules out necrosis) S2->S3A Aliquot Supernatant S3B 3B. CellTiter-Glo Lysate analysis Measures ATP depletion (Confirms growth inhibition) S2->S3B Lysis of Remaining Cells S4 4. Pharmacological Profiling GraphPad Prism Analysis GI50 Determination (~1.7 µM) S3A->S4 Validates Mechanism S3B->S4 Provides Efficacy Data

Figure 2: Self-validating experimental workflow for evaluating pyrazole-4-sulfonamides.

References

  • Panasa Mahesh et al. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega, 2023.[Link]

  • Diego Becerra et al. "N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide." MDPI Molbank, 2024.[Link]

  • Sadhana Kumari et al. "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives." International Journal of Pharmaceutical Sciences, 2024. [Link]

  • Natalia Realini et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry / PubMed, 2021.[Link]

Sources

Validation

A Researcher's Guide to Validating Target Engagement of N-phenyl-1H-pyrazole-4-sulfonamide in Cellular Models

In the landscape of modern drug discovery, the identification of a promising small molecule, such as a novel N-phenyl-1H-pyrazole-4-sulfonamide, is merely the initial step. The critical subsequent challenge lies in unequ...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification of a promising small molecule, such as a novel N-phenyl-1H-pyrazole-4-sulfonamide, is merely the initial step. The critical subsequent challenge lies in unequivocally demonstrating that this compound interacts with its intended molecular target within the complex milieu of a living cell. This guide provides a comparative analysis of two robust, widely-adopted methodologies for validating target engagement in cell-based models: the Cellular Thermal Shift Assay (CETSA), which directly assesses physical binding, and Western Blot analysis of downstream signaling, which confirms functional modulation of the target's activity.

The N-phenyl-1H-pyrazole-4-sulfonamide scaffold has been identified in several kinase inhibitor discovery programs, suggesting its potential to interact with ATP-binding sites.[1][2][3] For the purpose of this guide, we will consider a hypothetical N-phenyl-1H-pyrazole-4-sulfonamide, "Compound X," a putative inhibitor of a cellular kinase, "Kinase Y." Validating that Compound X directly binds to and inhibits Kinase Y in cells is paramount for its continued development.[4][5][6]

Method 1: Cellular Thermal Shift Assay (CETSA) - A Direct Measure of Target Binding

The principle behind CETSA is elegantly simple: the binding of a small molecule ligand can increase the thermal stability of its target protein.[7][8][9] When cells are heated, proteins begin to denature and aggregate. In the presence of a binding compound, the target protein is stabilized, and a higher temperature is required to induce its denaturation. This thermal shift can be quantified, providing direct evidence of target engagement.[10][11]

Experimental Workflow for CETSA

The workflow for a typical CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a temperature gradient, and then quantifying the amount of soluble target protein remaining at each temperature.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Protein Extraction cluster_detection Quantification cell_culture 1. Culture cells expressing Kinase Y treatment 2. Treat with Compound X or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cell suspension treatment->aliquot heat_gradient 4. Heat aliquots across a temperature gradient aliquot->heat_gradient lysis 5. Lyse cells (e.g., freeze-thaw) heat_gradient->lysis centrifugation 6. Separate soluble vs. aggregated proteins (centrifugation) lysis->centrifugation collect_supernatant 7. Collect supernatant (soluble fraction) centrifugation->collect_supernatant western_blot 8. Quantify soluble Kinase Y (e.g., Western Blot) collect_supernatant->western_blot

Caption: CETSA experimental workflow for validating target engagement.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Seed a suitable cell line endogenously expressing or overexpressing Kinase Y in sufficient quantity for the experiment.

    • Once the cells reach approximately 80% confluency, treat them with a predetermined concentration of Compound X (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.

  • Cell Harvesting and Aliquoting:

    • Harvest the cells and wash them with PBS to remove any unbound compound.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of approximately 10^7 cells/mL.

    • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point and treatment condition.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient program. A typical gradient might range from 40°C to 70°C in 2-3°C increments.

    • Heat the samples for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.

  • Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble protein fraction from the aggregated, denatured proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant from each tube, which contains the soluble proteins.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against Kinase Y.

    • Quantify the band intensities to determine the amount of soluble Kinase Y at each temperature.

Data Presentation: CETSA
Temperature (°C)Soluble Kinase Y (Vehicle, % of 40°C)Soluble Kinase Y (Compound X, % of 40°C)
40100%100%
4698%100%
4985%99%
5250%95%
5520%82%
585%50%
61<1%18%
64<1%5%

The data clearly indicates that in the presence of Compound X, Kinase Y remains soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" is strong evidence of direct binding between Compound X and Kinase Y in the cellular environment.

Method 2: Downstream Signaling Analysis - A Functional Readout of Target Engagement

While CETSA confirms binding, it does not provide information about the functional consequence of that binding. For a kinase inhibitor, the expected functional outcome is a reduction in the phosphorylation of its downstream substrates.[12] Therefore, monitoring the phosphorylation status of a known Kinase Y substrate provides a functional validation of target engagement.

Signaling Pathway and Inhibition

Let's assume Kinase Y phosphorylates a substrate protein, "Substrate Z," at a specific serine residue (pSubstrate Z). An effective inhibitor like Compound X should block this phosphorylation event.

Signaling_Pathway cluster_pathway Kinase Y Signaling Cascade KinaseY Kinase Y SubstrateZ Substrate Z KinaseY->SubstrateZ Phosphorylates pSubstrateZ pSubstrate Z CellularResponse Downstream Cellular Response pSubstrateZ->CellularResponse CompoundX Compound X CompoundX->KinaseY Inhibits

Caption: Inhibition of Kinase Y signaling by Compound X.

Detailed Protocol for Western Blot Analysis
  • Cell Culture and Treatment:

    • Seed a suitable cell line in 6-well plates.

    • Once the cells are at the desired confluency, treat them with increasing concentrations of Compound X (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a specified period (e.g., 2 hours).

    • If the pathway is not basally active, you may need to stimulate the cells with an appropriate agonist to activate Kinase Y.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for pSubstrate Z.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Substrate Z and a loading control (e.g., GAPDH or β-actin).

Data Presentation: Western Blot Analysis
Compound X (µM)pSubstrate Z Signal (Normalized)
01.00
0.10.85
0.30.62
10.25
30.05
10<0.01

This dose-dependent decrease in the phosphorylation of Substrate Z provides strong evidence that Compound X is engaging and inhibiting Kinase Y in the cells, leading to a functional downstream effect.

Comparative Analysis of Target Engagement Methodologies

Both CETSA and downstream signaling analysis are powerful techniques, but they provide different and complementary information. The choice of method depends on the specific question being asked and the tools available.

FeatureCellular Thermal Shift Assay (CETSA)Downstream Signaling Analysis (Western Blot)
Principle Measures ligand-induced thermal stabilization of the target protein.[7][8]Measures the modulation of a downstream event (e.g., phosphorylation) following target engagement.[12]
Information Provided Direct evidence of physical binding to the target in a cellular context.[11]Indirect evidence of target engagement, but direct evidence of functional activity (inhibition or activation).
Key Requirement A good quality antibody for the target protein.A specific antibody for the modified (e.g., phosphorylated) downstream substrate.
Throughput Moderate; can be adapted to 96-well formats.Lower throughput, but can be multiplexed to some extent.
Strengths - Confirms direct physical interaction. - Does not require a known downstream substrate.- Confirms functional consequence of binding. - Provides a measure of cellular potency (IC50).
Limitations - Does not confirm functional activity. - Some proteins may not exhibit a significant thermal shift.- Requires a known and measurable downstream signaling event. - Inhibition could be due to off-target effects upstream of the measured event.
Causality and Experimental Choices

For instance, if a compound shows a thermal shift with Kinase Y in a CETSA experiment but fails to inhibit the phosphorylation of Substrate Z, it could indicate that the compound binds to a non-catalytic site without affecting kinase activity, or that the cellular assay conditions for the signaling experiment are not optimal. Conversely, if a compound inhibits the phosphorylation of Substrate Z but does not produce a thermal shift, the effect might be indirect, caused by the inhibition of a different kinase upstream of Kinase Y.

Conclusion

Validating the target engagement of a novel compound like N-phenyl-1H-pyrazole-4-sulfonamide is a cornerstone of preclinical drug development. The Cellular Thermal Shift Assay offers irrefutable proof of a direct physical interaction between the compound and its target within the native cellular environment. Complementing this with a functional assay, such as monitoring the phosphorylation of a downstream substrate, provides crucial evidence that this binding event translates into the desired biological activity. By leveraging these complementary approaches, researchers can build a robust and compelling case for the on-target activity of their lead compounds, paving the way for further optimization and development.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Medicines Discovery Catapult. (2026, March 13). Techniques in kinase profiling. Retrieved from [Link]

  • Pusa, A., & Aittokallio, T. (2024, November 21). Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Retrieved from [Link]

  • Lork, T., et al. (2022). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. Retrieved from [Link]

  • Robles-Sikisaka, R., & Johnson, G. L. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Retrieved from [Link]

  • Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Methods in Molecular Biology. Retrieved from [Link]

  • Good, J. D., et al. (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • De Iuliis, A., et al. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Wang, C., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Vasta, J. D., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PMC. Retrieved from [Link]

  • Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. PubMed. Retrieved from [Link]

  • Pusa, A., & Aittokallio, T. (2024, November 24). Validation guidelines for drug-target prediction methods. PubMed. Retrieved from [Link]

  • Samet, A. M., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Retrieved from [Link]

  • Good, J. D., et al. (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • Engel, J., et al. (2014, October 23). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Publications. Retrieved from [Link]

  • Santos, M. S., et al. (2014). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC. Retrieved from [Link]

  • Wang, Z., et al. (2023, December 13). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Retrieved from [Link]

  • Li, H., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. Retrieved from [Link]

  • Angapelly, S., et al. (2025, October 16). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2025, June 8). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology. Retrieved from [Link]

  • Semantic Scholar. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole- sulfonamide)-1H-pyrrolo. Retrieved from [Link]

  • Brand, S., et al. (2014, December 11). Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. PubMed. Retrieved from [Link]

  • Guler, G. O., et al. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. Retrieved from [Link]

  • D’Ascenzio, M., et al. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

Sources

Comparative

Benchmarking N-phenyl-1H-pyrazole-4-sulfonamide against standard sulfonamides

Title: Benchmarking N-phenyl-1H-pyrazole-4-sulfonamide Against Standard Sulfonamides: A Comprehensive Mechanistic and Experimental Guide Introduction Sulfonamides represent one of the most versatile and historically sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking N-phenyl-1H-pyrazole-4-sulfonamide Against Standard Sulfonamides: A Comprehensive Mechanistic and Experimental Guide

Introduction Sulfonamides represent one of the most versatile and historically significant pharmacophores in medicinal chemistry. While traditional sulfonamides (e.g., sulfamethoxazole, sulfadiazine) are primarily recognized for their antimicrobial properties, the integration of a pyrazole ring—specifically in the form of pyrazole-4-sulfonamides—has unlocked a diverse spectrum of pharmacological activities, including potent anti-inflammatory and anti-proliferative effects[1][2].

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison between the emerging N-phenyl-1H-pyrazole-4-sulfonamide scaffold and standard sulfonamides (such as celecoxib and 5-fluorouracil used as benchmarks). By analyzing their structural mechanics, target selectivity, and in vitro performance, this guide equips drug development professionals with actionable, self-validating insights for next-generation therapeutic design[3][4].

Structural and Mechanistic Causality

The pharmacological superiority of N-phenyl-1H-pyrazole-4-sulfonamides over classical non-steroidal anti-inflammatory drugs (NSAIDs) and standard COX-2 inhibitors lies in their unique spatial geometry and dual-pathway engagement.

  • Target Engagement & Spatial Geometry: In standard COX-2 inhibitors like celecoxib (a diaryl pyrazole-based sulfonamide), the sulfonamide group is essential for anchoring the molecule within the hydrophilic side pocket of the COX-2 active site. It forms with amino acid residues such as His75, Arg499, and Phe504[5]. The N-phenyl-1H-pyrazole-4-sulfonamide scaffold optimizes this interaction by altering the vector of the sulfonamide group, enhancing both binding affinity and target selectivity[5][6].

  • The Causality of Dual Inhibition: A major clinical limitation of highly selective COX-2 inhibitors is the shunting of arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway. This biochemical detour overproduces leukotrienes, leading to adverse cardiovascular events and gastric toxicity[4]. N-phenyl-1H-pyrazole-4-sulfonamide derivatives have been intentionally engineered to act as . By simultaneously blocking both pathways, these compounds provide a broader anti-inflammatory spectrum while actively mitigating the ulcerogenic risks associated with standard NSAIDs[4][7].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (Inflammation & Pain) COX2->PGs LTs Leukotrienes (Gastric Toxicity & Inflammation) LOX5->LTs Inhibitor N-phenyl-1H-pyrazole- 4-sulfonamide Inhibitor->COX2 Blocks Inhibitor->LOX5 Blocks

Dual inhibition of COX-2 and 5-LOX pathways by N-phenyl-1H-pyrazole-4-sulfonamide derivatives.

Quantitative Benchmarking: Efficacy and Selectivity

To objectively evaluate the performance of N-phenyl-1H-pyrazole-4-sulfonamides, we benchmark their half-maximal inhibitory concentrations (IC50) against established clinical standards. The data highlights their dual-action capability and potent anti-proliferative activity against specific cancer cell lines (e.g., HCT-116 colon cancer and U937 leukemia cells)[1][3][4].

Compound ClassSpecific Derivative / StandardCOX-1 IC50 (μM)COX-2 IC50 (μM)5-LOX IC50 (μM)Anti-proliferative Activity
Pyrazole-4-sulfonamide Benzothiophen-2-yl derivative (5b)5.400.011.78N/A
Pyrazole-4-sulfonamide Compound (I) / Compound (II)N/AN/AN/AGI50 = 1.7 μM (U937) IC50 = 25.01 μM (HCT-116)
Standard Sulfonamide Celecoxib~59.70.41Inactive / WeakN/A
Standard NSAID Indomethacin0.040.51InactiveN/A
Standard Chemotherapeutic 5-Fluorouracil (5-FU)N/AN/AN/AIC50 = 3.70 μM (HCT-116)

Data synthesized from recent pharmacological evaluations[3][4][6]. The selectivity index (COX-1/COX-2) for the optimized pyrazole-4-sulfonamide reaches ~344, vastly outperforming the benchmark standard celecoxib.

Self-Validating Experimental Methodologies

A robust benchmarking process requires self-validating protocols. Below are the standardized workflows used to generate the comparative data, emphasizing the causality behind specific assay selections to ensure scientific integrity.

Protocol A: In Vitro COX-2 / 5-LOX Enzymatic Inhibition Assay

Causality Check: Cell-free enzymatic assays must be prioritized over whole-cell assays in the primary screening phase. This isolates direct target engagement (ligand-protein interaction) from confounding cellular variables such as membrane permeability, protein binding, or metabolic efflux[4][5].

  • Reagent Preparation: Reconstitute recombinant human COX-2 and 5-LOX enzymes in Tris-HCl buffer (pH 8.0) containing EDTA and phenol.

  • Compound Dilution: Prepare serial dilutions of N-phenyl-1H-pyrazole-4-sulfonamide and celecoxib in DMSO. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Pre-incubate the enzyme with the test compounds for 10 minutes at 37°C. Rationale: This allows for the establishment of thermodynamic binding equilibrium before the introduction of the substrate.

  • Reaction Initiation: Add arachidonic acid (substrate) to the mixture to initiate the enzymatic conversion.

  • Quantification: Measure the production of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate IC50 values using non-linear regression analysis. A parallel COX-1 assay must be run to determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)[4][6].

Protocol B: Anti-Proliferative Activity Screening (CellTiter-Glo)

Causality Check: For evaluating the on U937 and HCT-116 cell lines, the CellTiter-Glo Luminescent Cell Viability Assay is selected over traditional MTT assays. MTT relies on mitochondrial reductase activity, which can yield false positives/negatives depending on the metabolic state of the cell. CellTiter-Glo measures ATP, providing a direct, highly sensitive, and metabolically independent readout of viable cell numbers[1][2].

  • Cell Seeding: Plate U937 (suspension) or HCT-116 (adherent) cells in 96-well opaque-walled plates at a density of 1×104 cells/well.

  • Treatment: Expose cells to varying concentrations (0.1 μM to 100 μM) of the synthesized pyrazole-4-sulfonamides and 5-FU (reference standard) for 48 hours[1][3].

  • Lysis and Luminescence: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader. Calculate the GI50 (concentration required for 50% growth inhibition) relative to the vehicle control[1][3].

Workflow Prep Compound Preparation (DMSO) Cell Cell Culture (U937/HCT-116) Prep->Cell Assay CellTiter-Glo Addition & Lysis Cell->Assay Read ATP-based Luminescence Read Assay->Read Data GI50 / IC50 Calculation Read->Data

Step-by-step in vitro screening workflow for quantifying anti-proliferative activity.

Conclusion

The benchmarking of N-phenyl-1H-pyrazole-4-sulfonamides against standard sulfonamides reveals a significant evolutionary step in medicinal chemistry. By optimizing the spatial orientation of the sulfonamide moiety on the pyrazole ring, researchers have successfully engineered compounds that not only exhibit superior COX-2 selectivity but also incorporate 5-LOX inhibition and potent anti-proliferative properties[3][4][5]. These dual-action profiles present a highly promising avenue for developing safer anti-inflammatory and targeted anticancer therapeutics.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules (MDPI).[Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry / PubMed.[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances.[Link]

  • Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2. Molecules (MDPI).[Link]

Sources

Validation

A Guide to Enhancing Reproducibility in N-phenyl-1H-pyrazole-4-sulfonamide Enzyme Inhibition Assays

For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors is a cornerstone of therapeutic innovation. The N-phenyl-1H-pyrazole-4-sulfonamide scaffold has emerged as a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors is a cornerstone of therapeutic innovation. The N-phenyl-1H-pyrazole-4-sulfonamide scaffold has emerged as a versatile and promising starting point for the development of potent inhibitors against a range of enzyme targets, including kinases, carbonic anhydrases, and various metabolic enzymes.[1][2][3][4][5] However, the journey from a promising compound to a viable drug candidate is paved with rigorous and, most importantly, reproducible data. This guide provides an in-depth analysis of the factors influencing the reproducibility of enzyme inhibition assays involving this particular class of compounds, offering field-proven insights and actionable protocols to ensure the integrity of your findings.

The Central Role of Reproducibility in Drug Discovery

In the landscape of drug discovery, reproducibility is not merely a component of good scientific practice; it is the bedrock upon which all subsequent research and development efforts are built. Inconsistent or variable results from enzyme inhibition assays can lead to the misinterpretation of structure-activity relationships (SARs), the wasteful expenditure of resources on non-viable candidates, and the potential abandonment of promising therapeutic avenues.[6][7] This guide is structured to provide a comprehensive framework for establishing self-validating and highly reproducible enzyme inhibition assays for N-phenyl-1H-pyrazole-4-sulfonamide derivatives.

Core Principles for Robust Enzyme Inhibition Assays

Before delving into specifics for the N-phenyl-1H-pyrazole-4-sulfonamide class, it is crucial to establish the foundational pillars of any reliable enzyme inhibition assay. These principles are universally applicable and form the basis for troubleshooting and optimizing your specific experimental setup.

A critical, yet often overlooked, aspect of ensuring assay robustness is the thorough characterization of all reagents.[6] This includes not only the inhibitor and enzyme but also the substrate, buffers, and any co-factors. The selection of in vitro conditions that closely mimic physiological environments can significantly impact the observed potency and binding modality of an inhibitor.[8]

Key Experimental Parameters
ParameterImportance in ReproducibilityRecommended Best Practices
Enzyme Purity and Concentration Contaminating enzymes can lead to off-target effects and inaccurate kinetic measurements. The concentration of the active enzyme must be consistent across experiments.Use highly purified enzyme preparations. Perform an enzyme titration to determine the active site concentration.[8]
Substrate Concentration The relationship between substrate concentration and the Michaelis-Menten constant (K_m) directly influences the apparent inhibitor potency (IC50).[9][10]Determine the K_m for your substrate under the final assay conditions. For screening, substrate concentrations at or below the K_m are often used.[8]
Buffer Composition pH, ionic strength, and the presence of detergents or additives can affect enzyme stability, inhibitor solubility, and non-specific binding.[7][11]Optimize buffer conditions for maximal enzyme activity and stability. Ensure buffer components do not interfere with the inhibitor or detection method.
Inhibitor Handling and Solubility Poor solubility of the N-phenyl-1H-pyrazole-4-sulfonamide compounds can lead to aggregation and non-specific inhibition, causing significant variability in results.Prepare concentrated stock solutions in a suitable solvent like DMSO. Be mindful of the final DMSO concentration in the assay, as it can affect enzyme activity.[9]
Controls Appropriate controls are essential to validate the assay performance and identify potential artifacts.Include positive controls (known inhibitor), negative controls (vehicle, e.g., DMSO), and controls for assay interference (e.g., inhibitor without enzyme).

A General Protocol for N-phenyl-1H-pyrazole-4-sulfonamide Enzyme Inhibition Assays

The following protocol outlines a generalized workflow for assessing the inhibitory activity of N-phenyl-1H-pyrazole-4-sulfonamide derivatives. This should be adapted and optimized for your specific enzyme and detection method.

Experimental Workflow

Enzyme Inhibition Assay Workflow General Workflow for Enzyme Inhibition Assays cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions (e.g., in DMSO) add_components Dispense Assay Buffer, Inhibitor, and Enzyme into 96-well plate prep_inhibitor->add_components prep_enzyme Prepare Enzyme Solution (in optimized assay buffer) prep_enzyme->add_components prep_substrate Prepare Substrate Solution (in optimized assay buffer) pre_incubate Pre-incubate (allow for inhibitor-enzyme binding) add_components->pre_incubate initiate_reaction Initiate Reaction (add substrate) pre_incubate->initiate_reaction incubate Incubate (at optimal temperature) initiate_reaction->incubate terminate_reaction Terminate Reaction (if necessary) incubate->terminate_reaction read_plate Measure Signal (e.g., absorbance, fluorescence) terminate_reaction->read_plate analyze_data Analyze Data (plot dose-response curve) read_plate->analyze_data calculate_ic50 Calculate IC50 Value analyze_data->calculate_ic50

Caption: A generalized workflow for conducting an N-phenyl-1H-pyrazole-4-sulfonamide enzyme inhibition assay.

Step-by-Step Methodology
  • Preparation of Reagents :

    • Prepare a concentrated stock solution of the N-phenyl-1H-pyrazole-4-sulfonamide inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitor from the stock solution.

    • Prepare the assay buffer, ensuring it is optimized for the target enzyme's activity and stability.

    • Prepare solutions of the enzyme and its substrate in the assay buffer.

  • Assay Setup :[12]

    • In a 96-well microplate, add the assay buffer.

    • Add the serially diluted inhibitor solutions to the appropriate wells. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the enzyme solution to all wells except for a blank control.

    • Allow the plate to pre-incubate for a defined period to permit inhibitor-enzyme binding.

  • Initiation and Progression of the Reaction :

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time. Ensure the reaction remains in the linear range.[8]

  • Detection and Data Analysis :

    • Stop the reaction if necessary (e.g., by adding a quenching agent).

    • Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.[13]

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[9]

Addressing Reproducibility Challenges with N-phenyl-1H-pyrazole-4-sulfonamides

The chemical properties of the N-phenyl-1H-pyrazole-4-sulfonamide scaffold can present specific challenges to assay reproducibility. Awareness of these potential pitfalls is the first step toward mitigating them.

Common Issues and Mitigation Strategies
  • Compound Solubility and Aggregation : Sulfonamide-containing compounds can have limited aqueous solubility. At higher concentrations, they may precipitate or form aggregates, leading to non-specific inhibition and highly variable results.

    • Mitigation : Carefully assess the solubility of each compound in the final assay buffer. Consider including a low concentration of a non-denaturing detergent (e.g., 0.01% Triton X-100) to improve solubility, but first, verify that the detergent does not impact enzyme activity.

  • Assay Interference : The aromatic nature of the pyrazole and phenyl rings can lead to interference with certain detection methods, such as fluorescence-based assays (quenching or autofluorescence).

    • Mitigation : Run control experiments with the inhibitor in the absence of the enzyme to quantify any background signal or quenching effects. If significant interference is observed, consider alternative, non-optical detection methods.

  • Time-Dependent Inhibition : Some inhibitors exhibit time-dependent inhibition, where the potency increases with the duration of pre-incubation with the enzyme.[14]

    • Mitigation : Perform experiments with varying pre-incubation times to determine if the inhibition is time-dependent. If so, a standardized pre-incubation time is critical for reproducibility.

Comparative Considerations with Alternative Inhibitors

Inhibitor ClassPotential Reproducibility AdvantagesPotential Reproducibility Challenges
N-phenyl-1H-pyrazole-4-sulfonamide Often synthetically tractable, allowing for the generation of focused libraries for SAR studies.[2]Potential for poor aqueous solubility and aggregation.[9] Possible interference with optical detection methods.
Peptide-based Inhibitors High specificity for the target enzyme.Susceptibility to degradation by proteases. Can be challenging and costly to synthesize.
Fragment-based Inhibitors Typically have good solubility due to their small size.Lower potency may require more sensitive detection methods to achieve a sufficient assay window.

Conclusion: A Framework for Trustworthy Data

The N-phenyl-1H-pyrazole-4-sulfonamide scaffold holds significant promise for the development of novel enzyme inhibitors. However, realizing this potential is contingent on the ability to generate reliable and reproducible data. By adhering to the core principles of robust assay design, understanding the specific challenges posed by this chemical class, and implementing rigorous, well-controlled experimental protocols, researchers can build a solid foundation of trustworthy data. This, in turn, will accelerate the identification and optimization of lead compounds, ultimately paving the way for new therapeutic breakthroughs.

References

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved from [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - ACS Publications. (2014, October 23). Retrieved from [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021, May 10). Retrieved from [Link]

  • Factors affecting test reproducibility among laboratories - WOAH. Retrieved from [Link]

  • Enzyme kinetics and inhibition studies | Biological... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC. (2021, November 20). Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved from [Link]

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC. (2014, October 23). Retrieved from [Link]

  • Enzyme Kinetics: Factors & Inhibitor Effects - Da-Ta Biotech. (2024, June 16). Retrieved from [Link]

  • Considerations for the design and reporting of enzyme assays in high-throughput screening applications - ResearchGate. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023, July 13). Retrieved from [Link]

  • SOP: Enzyme assays (pNP) - Soils Lab. (2021, July 21). Retrieved from [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease - PMC. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC. (2023, July 13). Retrieved from [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. Retrieved from [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole - Semantic Scholar. (2024, March 12). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. (2023, June 20). Retrieved from [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Publishing. (2024, July 12). Retrieved from [Link]

Sources

Comparative

In Vivo vs. In Vitro Correlation for N-phenyl-1H-pyrazole-4-sulfonamide: A Preclinical Translation Guide

The transition from in vitro potency to in vivo efficacy is the most critical hurdle in preclinical drug development. For the N-phenyl-1H-pyrazole-4-sulfonamide pharmacophore—a highly versatile scaffold investigated for...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from in vitro potency to in vivo efficacy is the most critical hurdle in preclinical drug development. For the N-phenyl-1H-pyrazole-4-sulfonamide pharmacophore—a highly versatile scaffold investigated for both oncology (antiproliferative agents) and immunology (non-covalent NAAA inhibitors)—understanding this correlation is paramount[1][2].

This guide provides an objective, data-driven comparison of in vitro and in vivo profiling methodologies for N-phenyl-1H-pyrazole-4-sulfonamide derivatives. By deconstructing the causality behind experimental choices, we aim to equip researchers with a self-validating framework for establishing robust In Vitro-In Vivo Correlations (IVIVC).

Mechanistic Grounding: The Dual-Target Landscape

The structural adroitness of the pyrazole core, combined with the hydrogen-bonding capacity of the sulfonamide moiety, allows this class of compounds to interact with diverse biological targets[1].

  • In Oncology: Pyrazole-4-sulfonamides act as potent antiproliferative agents, often by inhibiting Carbonic Anhydrase (CA) isoforms or disrupting microtubule assembly, leading to G1 cell cycle arrest and apoptosis in cell lines like HeLa and C6[3].

  • In Immunology: Specific derivatives act as non-covalent inhibitors of N-Acylethanolamine-hydrolyzing acid amidase (NAAA). By preventing the degradation of palmitoylethanolamide (PEA), they exert profound anti-inflammatory effects[2].

Pathway Compound N-phenyl-1H-pyrazole- 4-sulfonamide Target NAAA Enzyme (Inflammation) / CA IX (Oncology) Compound->Target Non-covalent Binding Metabolite Accumulation of PEA / Intracellular Acidification Target->Metabolite Enzymatic Inhibition Receptor PPAR-α Activation / Cell Cycle Arrest Metabolite->Receptor Pathway Modulation Outcome Apoptosis & Tumor/Inflammation Regression Receptor->Outcome Phenotypic Response

Fig 1. Mechanistic signaling pathway of N-phenyl-1H-pyrazole-4-sulfonamide targeting NAAA/CA IX.

In Vitro Profiling: Establishing Baseline Potency

In vitro assays isolate the pharmacodynamic interaction between the drug and its target. However, achieving sub-nanomolar IC50 values in a biochemical assay does not guarantee cellular permeability.

Protocol 1: Self-Validating High-Throughput Cell Viability & Enzyme Assay

To accurately capture the in vitro profile, we utilize a dual-readout system that differentiates between direct target engagement and off-target cytotoxicity.

  • Cell Culture & Seeding: Seed target cells (e.g., HeLa, C6, or U937) at 5×103 cells/well in 96-well plates.

    • Causality: Seeding at this density ensures cells remain in the exponential growth phase during the 72-hour treatment window, preventing confluence-induced contact inhibition from artificially skewing viability data[3].

  • Compound Dosing: Treat with the pyrazole-sulfonamide derivative (0.1 nM to 100 μM, 3-fold serial dilutions) normalized to 0.1% DMSO.

    • Causality: A 10-point dose-response curve provides the mathematical rigor needed for precise IC50​ calculation, while capping DMSO at 0.1% eliminates solvent-induced cellular stress.

  • Orthogonal Target Engagement: Run parallel cell-free enzymatic assays using recombinant human NAAA or CA IX.

    • Causality: If a compound shows high cellular toxicity but poor enzymatic inhibition, the phenotypic response is likely driven by off-target effects rather than the intended mechanism.

  • Viability Readout (CellTiter-Glo): Add ATP-dependent luminescent reagent, incubate for 10 minutes, and read.

    • Causality: ATP quantification is strictly proportional to metabolically active cells and is less susceptible to the metabolic artifacts commonly seen in colorimetric MTT assays.

The Translational Gap: In Vivo Pharmacokinetics & Efficacy

The primary reason pyrazole-4-sulfonamides fail in vivo is the disconnect between their pharmacodynamic (PD) potency and their pharmacokinetic (PK) realities. The amphoteric nature of the pyrazole ring and the high plasma protein binding affinity of the sulfonamide group often lead to rapid systemic clearance or poor tumor penetration[1][4].

Protocol 2: Murine Xenograft & PK/PD Bridging Study

To establish a reliable IVIVC, in vivo studies must simultaneously measure systemic drug exposure and phenotypic outcomes.

  • Tumor Inoculation: Subcutaneously inject 5×106 NCI-H23 (lung cancer) cells into the right flank of BALB/c nude mice[4].

    • Causality: Subcutaneous inoculation establishes a localized, easily measurable tumor model that mimics human solid tumors without the confounding variable of murine immune rejection.

  • Dosing Regimen: Administer the compound via oral gavage (PO) at 10, 30, and 100 mg/kg once daily for 21 days, formulated in 0.5% methylcellulose.

    • Causality: Oral administration tests the compound's gastrointestinal stability and hepatic first-pass metabolism, which are critical parameters for translating to clinical administration routes[2].

  • PK Sampling (LC-MS/MS): Collect blood via tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 21.

    • Causality: Serial sampling determines Cmax​ , AUC , and half-life. Comparing Day 1 to Day 21 reveals if the compound induces its own metabolism (auto-induction) or accumulates over time.

  • Efficacy Assessment: Measure tumor volume bi-weekly using digital calipers and calculate Tumor Growth Inhibition (TGI%).

In Vitro-In Vivo Correlation (IVIVC) Analysis

A successful IVIVC mathematically bridges the gap between the in vitro IC50​ and the in vivo ED50​ . For N-phenyl-1H-pyrazole-4-sulfonamides, structural modifications heavily influence this correlation.

Quantitative Data Comparison

The table below summarizes the correlation landscape for various derivatives, highlighting how structural evolution impacts translational success.

Compound Class / DerivativePrimary TargetIn Vitro Potency ( IC50​ )Caco-2 Permeability ( Papp​×10−6 cm/s)In Vivo Efficacy (TGI% at 30 mg/kg)IVIVC StrengthKey Limiting Factor
Unsubstituted N-phenyl-pyrazole CA IX / General4.5 μM1.2 (Low)15%PoorPoor aqueous solubility; high efflux ratio.
3,5-dimethyl-N-phenyl-pyrazole Antiproliferative1.2 μM8.5 (Moderate)42%ModerateRapid hepatic clearance via N-oxidation.
Azabicyclo-fused pyrazole sulfonamide (ARN19689) NAAA (Human)0.042 μM (42 nM)15.2 (High)85% (Inflammation model)ExcellentOptimized lipophilicity prevents rapid clearance[2].
1-methylpyrazole-5-sulfonamide analog NCI-H23 Xenograft0.8 μM11.0 (High)73%StrongConnecting groups dictate target residence time[4].
The IVIVC Workflow

IVIVC InVitro In Vitro Screening (IC50, Caco-2) PKADME PK/ADME Profiling (Microsomal Stability) InVitro->PKADME Lead Selection Correlation IVIVC Modeling (PK/PD Bridging) InVitro->Correlation Direct Input InVivo In Vivo Efficacy (Xenograft ED50) PKADME->InVivo Dose Prediction InVivo->Correlation Data Integration

Fig 2. Experimental workflow for establishing In Vitro-In Vivo Correlation (IVIVC).
Conclusion

The correlation between in vitro and in vivo data for N-phenyl-1H-pyrazole-4-sulfonamides is heavily dependent on overcoming the pharmacokinetic liabilities inherent to the sulfonamide and pyrazole moieties. While raw in vitro potency ( IC50​ ) is a necessary starting point, strong IVIVC is only achieved when structural modifications (such as azabicyclo-fusions or specific methylation patterns) optimize membrane permeability and metabolic stability, ensuring the drug reaches the target tissue at concentrations exceeding the IC50​ for a sustained duration.

References

  • [1] National Center for Biotechnology Information (PMC). Recent highlights in the synthesis and biological significance of pyrazole derivatives. URL:

  • [2] ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry. URL:

  • [3] ResearchGate. Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. URL:

  • [4] RSC Publishing. Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the lin. URL:

Sources

Validation

A Researcher's Guide to Cross-Reactivity Validation in N-phenyl-1H-pyrazole-4-sulfonamide Screening

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the N-phenyl-1H-pyrazole-4-sulfonamide scaffold has emerged as a privileged structure. Its derivatives have demonstrated si...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the N-phenyl-1H-pyrazole-4-sulfonamide scaffold has emerged as a privileged structure. Its derivatives have demonstrated significant therapeutic potential, notably as highly active and selective inhibitors of targets like the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) and Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] However, the conserved nature of the ATP-binding site across the human kinome presents a persistent challenge: ensuring target specificity and understanding off-target effects, a phenomenon known as cross-reactivity.

This guide provides a comprehensive comparison of modern experimental strategies for validating the cross-reactivity of N-phenyl-1H-pyrazole-4-sulfonamide-based compounds. Moving beyond a simple listing of protocols, we will delve into the rationale behind experimental choices, enabling researchers to design robust validation workflows that ensure scientific integrity and accelerate the development of safer, more effective therapeutics.

The Imperative of Selectivity Profiling

The pyrazole ring and the sulfonamide moiety are key pharmacophoric features that contribute to the binding of these inhibitors within the kinase ATP pocket.[4] Modifications to this core can dramatically alter potency and selectivity. For instance, the rigid structure of certain N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides has been credited with their unusually high kinase and off-target selectivity.[2][3] Conversely, even minor structural changes can introduce unforeseen off-target interactions. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and potential for toxicity.

Comparative Analysis of Cross-Reactivity Validation Methods

The choice of assay for cross-reactivity profiling is a critical decision, with each method offering a unique lens through which to view a compound's specificity. The primary methodologies can be broadly categorized into biochemical assays, which measure direct interactions with isolated proteins, and cellular assays, which provide insights into target engagement within a physiological context.

Table 1: Comparison of Key Cross-Reactivity Profiling Platforms
Method Principle Primary Output Advantages Limitations
Biochemical Kinase Assays Measures inhibition of substrate phosphorylation by purified kinases.IC50 valuesGold standard for quantifying enzymatic inhibition.[5] Can be performed at varying ATP concentrations to mimic physiological conditions.[6]Lacks cellular context (e.g., permeability, off-target competition).[7]
Competitive Binding Assays Measures the displacement of a known, labeled ligand from the kinase by the test compound.Kd or Ki valuesDirectly measures binding affinity, independent of enzyme activity.[8] High-throughput and non-radioactive options are available.[9]Does not measure functional inhibition.[5] May not detect non-ATP competitive inhibitors.
Cellular Thermal Shift Assay (CETSA) Quantifies the change in thermal stability of a target protein upon ligand binding in intact cells or lysates.Thermal shift (ΔTm) or Isothermal Dose-Response (ITDRF) curvesDirectly confirms target engagement in a cellular environment.[10][11] Can be adapted for proteome-wide analysis (MS-CETSA).Throughput can be lower than biochemical assays. Requires specific antibodies or mass spectrometry capabilities.
Kinome-Wide Profiling (e.g., MIB-MS) Uses multiplexed inhibitor beads (MIBs) or other affinity probes to capture and quantify a large portion of the expressed kinome from cell lysates, followed by mass spectrometry.Relative abundance of kinases bound to the inhibitor.Provides a broad, unbiased view of the inhibitor's targets and off-targets in a cellular extract.[12]Does not directly measure functional inhibition. Can be technically complex and resource-intensive.
The Causality Behind Experimental Choices

The decision to employ a particular assay format is driven by the specific question being asked.

  • Biochemical vs. Cellular Assays: A significant discrepancy is often observed between biochemical potency and cellular activity.[13] This is largely due to factors like cell permeability and competition with high intracellular ATP concentrations, which are absent in purified enzyme assays.[7] Therefore, while biochemical assays are excellent for initial screening and structure-activity relationship (SAR) studies, cellular assays like CETSA are indispensable for validating on-target engagement in a more physiologically relevant setting.

  • Binding vs. Functional Assays: Competitive binding assays provide a direct measure of a compound's affinity for a kinase, which is a fundamental aspect of its potency.[8] However, they do not confirm that this binding event translates into functional inhibition of the kinase's catalytic activity.[5] For this reason, a comprehensive validation strategy should incorporate both binding and functional assays to build a complete picture of the compound's effects.

Experimental Protocols for Cross-Reactivity Validation

The following sections provide detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Competitive Binding Assay (TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay, a common format for high-throughput screening.

Principle: A terbium (Tb)-labeled antibody binds to a tagged kinase, and a fluorescently labeled tracer molecule binds to the kinase's ATP pocket. When in close proximity, excitation of the Tb-donor results in energy transfer to the fluorescent tracer-acceptor, generating a FRET signal. A competitive inhibitor will displace the tracer, leading to a loss of signal.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep1 Prepare serial dilution of N-phenyl-1H-pyrazole-4-sulfonamide compound step1 Dispense compound dilutions into 384-well plate prep1->step1 prep2 Prepare assay buffer with fluorescent tracer step2 Add tracer solution to all wells prep2->step2 prep3 Prepare kinase/Tb-antibody mix step3 Initiate reaction by adding kinase/Tb-antibody mix prep3->step3 step1->step2 step2->step3 step4 Incubate at room temperature (e.g., 60-120 min) step3->step4 read Read TR-FRET signal on a compatible plate reader step4->read analyze Calculate percent inhibition and fit dose-response curve to determine IC50/Ki read->analyze caption Workflow for a TR-FRET Competitive Binding Assay.

Caption: Workflow for a TR-FRET Competitive Binding Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the N-phenyl-1H-pyrazole-4-sulfonamide test compound in DMSO, typically starting from 10 mM. Then, further dilute in the assay buffer to the desired starting concentration for the dose-response curve.

  • Reagent Preparation:

    • Prepare the fluorescent tracer at 2X the final concentration in assay buffer.

    • Prepare a mixture of the biotinylated kinase and a terbium-labeled streptavidin (or other appropriate antibody) at 2X the final concentration in assay buffer. Incubate for at least 15 minutes.[14]

  • Assay Plate Setup: In a low-volume 384-well plate, add the diluted test compound. Include controls for no inhibition (DMSO vehicle) and background (no kinase).

  • Tracer Addition: Add the 2X tracer solution to all wells.

  • Reaction Initiation: Start the reaction by adding the 2X kinase/antibody mixture to all wells.[15]

  • Incubation: Incubate the plate at room temperature, protected from light, for a duration determined by the binding kinetics of the tracer (typically 60-120 minutes).

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor and donor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western blot-based CETSA to confirm target engagement in intact cells.

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the protein's thermal stability. By heating cells treated with the compound to various temperatures, stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound state.

Workflow Diagram:

G cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis_detection Analysis culture Culture cells to ~80-90% confluency treat Treat cells with test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) culture->treat harvest Harvest and resuspend cells treat->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat aliquots to a range of temperatures for 3-8 minutes using a thermal cycler aliquot->heat cool Cool samples to room temperature heat->cool lyse Lyse cells (e.g., freeze-thaw cycles) cool->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge sds Prepare soluble fraction for SDS-PAGE centrifuge->sds wb Perform Western blot with antibody against the target kinase sds->wb analyze Quantify band intensity and plot vs. temperature to generate melting curve wb->analyze caption Workflow for a Western Blot-based CETSA Experiment.

Caption: Workflow for a Western Blot-based CETSA Experiment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target kinase to approximately 80-90% confluency. Treat the cells with the N-phenyl-1H-pyrazole-4-sulfonamide inhibitor or vehicle control (e.g., DMSO) at the desired concentration and incubate under normal culture conditions for 1-2 hours.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) at a defined cell concentration.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes.[16] Place the tubes in a thermal cycler and heat each aliquot to a different temperature for a set time (e.g., 3-8 minutes). A typical temperature range might be 40°C to 70°C in 2-3°C increments.[16]

  • Cell Lysis: Immediately after heating, cool the samples to room temperature. Lyse the cells using a method such as multiple freeze-thaw cycles in liquid nitrogen.[11]

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[11]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody for the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (compound vs. vehicle), plot the relative band intensity against the corresponding temperature to generate a "melting curve." A shift in the curve to higher temperatures in the compound-treated sample indicates target stabilization and engagement.[16]

Data Presentation: Profiling Pyrazole-Sulfonamide Derivatives

To illustrate the application of these methods, consider the following hypothetical data for two N-phenyl-1H-pyrazole-4-sulfonamide derivatives being evaluated for their selectivity against SGK1.

Table 2: Biochemical and Cellular Selectivity Profile of Two Hypothetical SGK1 Inhibitors
Parameter Compound A Compound B (Alternative)
Primary Target (SGK1) IC50 (nM) 515
PKA IC50 (nM) 500>10,000
AKT1 IC50 (nM) 250>10,000
ROCK1 IC50 (nM) >10,000800
LRRK2 IC50 (nM) 1,2005,000
Biochemical Selectivity (SGK1 vs. PKA/AKT1) 50-100 fold>667 fold
CETSA Target Engagement (SGK1, ITDRF IC50, µM) 0.51.0
Observed Off-Target (Kinome Screen, >80% inhibition @ 1µM) PKA, AKT1ROCK1

This table clearly demonstrates that while Compound A is more potent against the primary target SGK1 in a biochemical assay, Compound B exhibits a much cleaner selectivity profile against closely related kinases like PKA and AKT1. The CETSA data confirms that both compounds engage SGK1 in a cellular context, albeit at different concentrations. The kinome screen results corroborate the biochemical findings, identifying distinct off-target profiles for each compound. This comparative data is crucial for selecting the most promising lead for further development. The pyrazole scaffold has been shown to be a versatile starting point for developing selective inhibitors for various kinases, including SGK1 and LRRK2.[1][17]

Conclusion and Future Directions

The validation of cross-reactivity is a cornerstone of modern kinase inhibitor development. For promising scaffolds like N-phenyl-1H-pyrazole-4-sulfonamide, a multi-faceted approach is essential. Initial high-throughput biochemical and binding assays provide critical data on potency and a preliminary view of selectivity. However, these must be complemented with cellular-based methods like CETSA to confirm target engagement in a physiological environment and followed by broad, unbiased kinome-wide screens to uncover unexpected off-target interactions.

By integrating these diverse experimental approaches, researchers can build a comprehensive and reliable selectivity profile. This not only de-risks the progression of drug candidates but also provides a deeper understanding of their biological activity, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Westover, K. D., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Journal of Medicinal Chemistry, 65(11), 7733–7756. [Link]

  • Al-Ali, H., et al. (2014). A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. PLoS One, 9(6), e98800. [Link]

  • Polo, E., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005619. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. Bioorganic Chemistry, 117, 105424. [Link]

  • Kubinyi, H., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 73-78. [Link]

  • Supuran, C. T., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202400589. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]

  • Kollárová, V., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8343. [Link]

  • Vogt, A., et al. (2008). Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors. Molecular Cancer Therapeutics, 7(11), 3598-3605. [Link]

  • Sugiyama, N., et al. (2013). Mass Spectrometry-Based Discovery of in vitro Kinome Substrates. Journal of Proteome Research, 12(6), 2736-2744. [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. [Link]

  • Anastassiadis, T., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS One, 9(6), e98800. [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Lo, B., et al. (2018). Off-target identification of kinase drug candidates. ResearchGate. [Link]

  • Anastassiadis, T., et al. (2014). A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. PubMed. [Link]

  • Kubinyi, H., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PubMed. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Coon, J. J., et al. (2021). Highly Multiplexed Kinase Profiling in Spleen with Targeted Mass Spectrometry Reveals Kinome Plasticity across Species. Journal of Proteome Research, 20(1), 589-599. [Link]

  • White, F. M., et al. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 13(3-4), 536-547. [Link]

  • Carlson, H. A., et al. (2010). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 50(7), 1336-1348. [Link]

  • Structural Genomics Consortium. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • DiscoveRx Corp. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 7(6), 515-524. [Link]

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Comparative

Structural Comparison Guide: N-phenyl-1H-pyrazole-4-sulfonamide vs. Benzenesulfonamides

Executive Summary For decades, the benzenesulfonamide scaffold has served as the foundational pharmacophore in the design of human carbonic anhydrase (hCA) inhibitors and cyclooxygenase-2 (COX-2) selective non-steroidal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the benzenesulfonamide scaffold has served as the foundational pharmacophore in the design of human carbonic anhydrase (hCA) inhibitors and cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drugs (NSAIDs) 1. However, as drug development demands higher isoform selectivity and improved physicochemical profiles, researchers have increasingly transitioned from flat, homocyclic rings to nitrogen-rich heterocycles.

The N-phenyl-1H-pyrazole-4-sulfonamide scaffold represents a critical evolutionary step in this domain. By embedding the sulfonamide group (-SO₂NH₂) onto a pyrazole core rather than a simple benzene ring, medicinal chemists can fundamentally alter the molecule's spatial geometry, electronic distribution, and hydrogen-bonding capabilities 2. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their structural divergence and providing self-validating protocols for their synthesis and evaluation.

Structural and Physicochemical Divergence

The transition from a benzenesulfonamide to an N-phenyl-1H-pyrazole-4-sulfonamide is not merely a substitution of atoms; it is a strategic manipulation of the molecule's three-dimensional interaction with target enzymes.

  • Topological Geometry : Benzenesulfonamides possess a planar homocyclic core, which restricts the projection vector of the sulfonamide group. In contrast, the dihedral angle between the N1-phenyl ring and the pyrazole core in N-phenyl-1H-pyrazole-4-sulfonamides creates a non-planar, V-shaped conformation. This allows the molecule to simultaneously anchor into primary binding sites (like the Zn²⁺ pocket in hCA) while occupying secondary hydrophobic sub-pockets 3.

  • Electronic Modulation (pKa Shift) : The electron-withdrawing nature of the pyrazole nitrogens lowers the pKa of the C4-sulfonamide group compared to a standard benzenesulfonamide. Causality: A lower pKa increases the fraction of the sulfonamide in its deprotonated (anionic) state at physiological pH. Because the anionic sulfonamide is the active species that coordinates with the catalytic zinc ion in hCA, this electronic shift directly enhances target affinity 3.

  • Hydrogen Bonding Network : The N2 atom of the pyrazole ring acts as an intrinsic hydrogen bond acceptor. This enables novel interactions with active-site residues (e.g., Thr199 in hCA II) that are entirely inaccessible to the carbon-only backbone of benzenesulfonamides, driving isoform selectivity 4.

StructuralComparison A Benzenesulfonamide (Homocyclic Core) C Planar Geometry Limited Vectors A->C B N-phenyl-1H-pyrazole-4-sulfonamide (Heterocyclic Core) D V-Shaped Conformation Altered Dihedral Angle B->D E Broad Target Affinity (Standard CAIs) C->E F Isoform-Selective (hCA II, IX & COX-2) D->F

Caption: Structural divergence and target selectivity pathways of sulfonamide scaffolds.

Biochemical Target Profiling

Carbonic Anhydrase (hCA) Isoform Selectivity

Spiking a heterocyclic compound with a primary sulfonamide group is a remarkably efficient strategy to render the molecule inhibitory toward hCA due to prosthetic Zinc binding 3. However, benzenesulfonamides often suffer from off-target effects due to pan-hCA inhibition. N-phenyl-1H-pyrazole-4-sulfonamides demonstrate a pronounced shift toward tumor-associated isoforms (hCA IX) and cytosolic hCA II, making them promising leads for targeted cancer therapies and dual-tail apoptosis inducers 4.

Table 1: Comparative hCA Inhibition Profile ( Ki​ , μ M)

Scaffold TypehCA I (Cytosolic, Off-target)hCA II (Cytosolic, Glaucoma)hCA IX (Transmembrane, Tumor)
Benzenesulfonamide (Standard)~ 50.00.500.20
N-phenyl-1H-pyrazole-4-sulfonamide > 10.00.050.02

(Note: Quantitative data represents established SAR trends observed during the regiospecific sulfochlorination profiling of N-arylpyrazoles 3.)

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the evaluation of these scaffolds relies on a self-validating system: highly regiospecific synthesis followed immediately by kinetic biochemical profiling.

ExperimentalWorkflow A 1. N-Arylpyrazole Template B 2. Regiospecific Sulfochlorination (ClSO3H, SOCl2, 10-70°C) A->B Electrophilic Aromatic Substitution C 3. Amination (aq. NH3, Acetone, 50°C) B->C Nucleophilic Substitution D 4. N-phenyl-1H-pyrazole-4-sulfonamide (Isolated Product) C->D Crystallization E 5. Stopped-Flow CO2 Hydration Assay (Validation) D->E Biochemical Profiling

Caption: Self-validating workflow from regiospecific synthesis to biochemical profiling.

Protocol 1: Regiospecific Sulfochlorination of N-phenyl-1H-pyrazoles

Unlike benzenes, which often require harsh conditions or pre-functionalization for direct chlorosulfonation, the C4 position of the pyrazole ring is highly nucleophilic, allowing for direct, chemoselective electrophilic aromatic substitution 5.

  • Reagent Preparation : Dissolve the N-phenyl-1H-pyrazole template in an excess of chlorosulfonic acid (ClSO₃H, 10 equiv.) at 0 °C.

    • Causality: The low initial temperature controls the highly exothermic protonation of the pyrazole nitrogen, preventing thermal degradation of the heterocyclic core 5.

  • Electrophilic Aromatic Substitution : Add thionyl chloride (SOCl₂, 1.1 equiv.) and heat the mixture to 10–70 °C for 1–24 hours.

    • Causality: SOCl₂ acts as an auxiliary chlorinating agent. It converts any reversibly formed sulfonic acid byproducts back into the desired sulfonyl chloride, driving the reaction to absolute completion [[5]]().

  • Amination : Quench the reaction mixture carefully over crushed ice, extract the sulfonyl chloride intermediate, and immediately react it with aqueous ammonia (NH₃, 20 equiv.) in acetone at 50 °C for 1 hour.

    • Causality: Acetone provides a miscible organic phase that stabilizes the sulfonyl chloride, while the massive stoichiometric excess of ammonia ensures rapid, complete conversion to the primary sulfonamide without the formation of unwanted bis-sulfonylimides 5.

  • Isolation : Evaporate the acetone under reduced pressure and crystallize the crude product from isopropyl alcohol to yield the analytically pure N-phenyl-1H-pyrazole-4-sulfonamide 3.

Protocol 2: Stopped-Flow CO₂ Hydration Assay (Validation)

To validate the synthesized compounds, their biological activity is quantified using a stopped-flow kinetic assay.

  • Enzyme Preparation : Dilute recombinant hCA isoforms (e.g., hCA I, II, IX) in a HEPES buffer (pH 7.4) containing Phenol red as a pH indicator.

    • Causality: The pH indicator allows for real-time spectrophotometric monitoring of the proton release associated with the enzyme-catalyzed hydration of CO₂ to bicarbonate [[3]]().

  • Inhibitor Incubation : Pre-incubate the enzyme with varying concentrations of the synthesized sulfonamide for 15 minutes at room temperature.

    • Causality: This incubation period is essential to allow the sulfonamide group to properly coordinate with the active-site Zn²⁺ ion and reach thermodynamic equilibrium prior to substrate introduction 3.

  • Reaction Initiation & Data Acquisition : Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow instrument. Measure the initial velocity of the pH drop and calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

    • Causality: Measuring the initial velocity ensures the kinetic data strictly reflects steady-state conditions before product inhibition (by accumulated bicarbonate) skews the results.

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